molecular formula C9H12ClFN6O4 B2717749 Azvudine hydrochloride CAS No. 1333126-31-0

Azvudine hydrochloride

カタログ番号: B2717749
CAS番号: 1333126-31-0
分子量: 322.68
InChIキー: MKMLHJHSIBILJH-DBSFTZRASA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Azvudine hydrochloride is a useful research compound. Its molecular formula is C9H12ClFN6O4 and its molecular weight is 322.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN6O4.ClH/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19;/h1-2,5-7,17-18H,3H2,(H2,11,13,19);1H/t5-,6-,7+,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMLHJHSIBILJH-DBSFTZRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Azvudine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azvudine (B1666521) (FNC), chemically known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, is a potent nucleoside analog with broad-spectrum antiviral activity.[1] Initially developed for the treatment of Hepatitis C, its therapeutic applications have expanded to include Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1] This technical guide provides a comprehensive analysis of the core mechanism of action of Azvudine hydrochloride. It consolidates in vitro and in vivo data, details key experimental methodologies, and presents visual representations of its molecular interactions and pathways. The primary mechanism of Azvudine is the inhibition of viral polymerases through chain termination, a process preceded by intracellular phosphorylation to its active triphosphate form.[2] Notably, in HIV, Azvudine exhibits a dual-target mechanism, inhibiting both reverse transcriptase and the viral infectivity factor (Vif), offering a potential advantage in overcoming drug resistance.[3]

Core Mechanism of Action: Viral Polymerase Inhibition

Azvudine is a prodrug that requires intracellular activation to exert its antiviral effect.[3] Upon entry into the host cell, it is phosphorylated by cellular kinases to its active form, Azvudine triphosphate (FNC-TP).[3] This active metabolite is a structural analog of the natural deoxycytidine triphosphate (dCTP) and ribonucleoside triphosphates, allowing it to compete for incorporation into the nascent viral nucleic acid chain by viral polymerases.[2][3]

Inhibition of HIV Reverse Transcriptase

In the context of HIV infection, Azvudine primarily targets the viral reverse transcriptase (RT), an enzyme essential for converting the viral RNA genome into proviral DNA.[3] FNC-TP competitively inhibits HIV RT, and once incorporated into the growing DNA strand, it leads to premature chain termination.[3] This termination is mediated by the 4'-azido group on the sugar moiety of Azvudine, which creates steric hindrance and prevents the formation of a phosphodiester bond with the subsequent nucleotide.[3] This action effectively halts the reverse transcription process, preventing the integration of the viral genome into the host cell's DNA.[3]

Inhibition of SARS-CoV-2 RNA-dependent RNA Polymerase

Azvudine has been repurposed for the treatment of COVID-19 due to its inhibitory activity against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication and transcription complex.[4][5] Similar to its action against HIV, intracellularly formed FNC-TP competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the SARS-CoV-2 RdRp.[6] The incorporation of FNC-TP results in the termination of RNA synthesis, thereby inhibiting viral replication and transcription.[6][7]

Dual-Target Mechanism in HIV: Vif Inhibition

Beyond its role as a reverse transcriptase inhibitor, Azvudine is distinguished by a dual-target mechanism of action in HIV-1, as it has also been reported to inhibit the viral infectivity factor (Vif).[3][7] The host protein APOBEC3G (A3G) is a potent intrinsic antiretroviral factor that induces hypermutation in the viral genome during reverse transcription.[3] HIV-1's Vif protein counteracts this defense mechanism by targeting A3G for proteasomal degradation.[3] By inhibiting Vif, Azvudine is thought to protect A3G from degradation, allowing it to maintain its natural antiviral activity against HIV.[3] This secondary mechanism may lower the barrier to the development of drug resistance.[3]

Immunomodulatory Effects

In vivo studies have revealed a unique thymus-homing feature of Azvudine.[8][9] The active triphosphate form of Azvudine has been found to concentrate in the thymus and peripheral blood mononuclear cells (PBMCs).[8][9] This suggests that in addition to its direct antiviral activity, Azvudine may exert therapeutic effects by modulating the host immune response, particularly by protecting and promoting T-cell function.[8][9] In rhesus macaques infected with SARS-CoV-2, treatment with Azvudine led to a reduction in viral load, recuperation of the thymus, and improved lymphocyte profiles.[8][9]

Data Presentation

Table 1: In Vitro Antiviral Activity of Azvudine against HIV
Virus StrainCell LineEC₅₀ (nM)Reference(s)
HIV-1 (Wild-Type)C8166, PBMC0.03 - 6.92[10]
HIV-2C81660.018 - 0.025[10]
HIV-1 (NRTI-Resistant, L74V, T69N)C8166Potent Inhibition[10]
HIV-1 (NRTI-Resistant, M184V)C8166Active in nM range (250-fold reduction in susceptibility)[10]
Table 2: In Vitro Antiviral Activity of Azvudine against Coronaviruses
VirusCell LineEC₅₀ (µM)Selectivity Index (SI)Reference(s)
SARS-CoV-2Calu-31.2>85.3[11]
SARS-CoV-2Vero E64.3115.35[11]
HCoV-OC43H4604.315-83[6]
Table 3: In Vivo Efficacy of Azvudine in a Rhesus Macaque Model of SARS-CoV-2 Infection
ParameterAzvudine-Treated Group (0.07 mg/kg, once daily)Untreated Control GroupReference(s)
Nasal Swab Viral LoadSignificantly lower than controlHigh viral titers observed[12]
Lung Tissue Viral LoadLower than controlHigher viral titers observed[12]
ThymusRecuperation observedDamage observed[8][9]
Lymphocyte ProfilesImprovedDepletion observed[8][9]

Experimental Protocols

Protocol 1: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of Azvudine against HIV-1 reverse transcriptase.

  • Materials:

    • Recombinant HIV-1 Reverse Transcriptase (RT)

    • Poly(rA)-oligo(dT)18 template-primer

    • [³H]TTP (tritiated thymidine (B127349) triphosphate)

    • Azvudine triphosphate (FNC-TP)

    • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂

    • Quenching Solution: 0.5 M EDTA

    • 96-well microplate

    • Scintillation counter

  • Procedure:

    • Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing 600 nM poly(rA)-oligo(dT)18 and 25 µM [³H]TTP in the reaction buffer.[13]

    • Compound Addition: Add serial dilutions of FNC-TP to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).[13]

    • Enzyme Addition: Initiate the reaction by adding 25 nM of recombinant HIV-1 RT to each well.[13]

    • Incubation: Incubate the plate at 37°C for 20 minutes.[13]

    • Reaction Termination: Stop the reaction by adding the quenching solution (0.5 M EDTA).[13]

    • Measurement: Measure the radioactivity using a scintillation counter.[13]

    • Data Analysis: Calculate the percentage of RT inhibition for each concentration of FNC-TP compared to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of SARS-CoV-2 RdRp by Azvudine.

  • Materials:

    • Recombinant SARS-CoV-2 RdRp complex

    • Self-priming RNA template

    • ATP, UTP, GTP, CTP

    • Azvudine triphosphate (FNC-TP)

    • dsRNA quantification system (e.g., QuantiFluor dsRNA System)

    • 96-well plate

    • Fluorometer

  • Procedure:

    • Compound Pre-incubation: Add serial dilutions of FNC-TP to the wells of a 96-well plate.

    • Enzyme Addition: Add 2.0 µM of the SARS-CoV-2 RdRp complex to the wells containing the test compound and incubate for 30 minutes at room temperature.[13]

    • Initiation of Polymerization: Prepare a reaction mixture containing 1.0 µM self-priming RNA and 10 mM of each NTP and add it to the wells to start RNA synthesis.[13]

    • Incubation: Incubate the plate for 60 minutes at 37°C.[13]

    • Detection: Add the dsRNA quantification dye to each well and incubate for 5 minutes at room temperature, protected from light.[13]

    • Measurement: Measure the fluorescence intensity using a fluorometer.[13]

    • Data Analysis: Calculate the percentage of RdRp inhibition for each concentration of FNC-TP and determine the IC50 value.

Protocol 3: Vif-Mediated APOBEC3G Degradation Assay (Western Blot)

This protocol is designed to assess the ability of Azvudine to inhibit Vif-mediated degradation of APOBEC3G.

  • Materials:

    • HEK293T cells

    • Expression plasmids for APOBEC3G-HA, HIV-1 Vif, and a control vector

    • Transfection reagent

    • Azvudine

    • Cell lysis buffer

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membranes

    • Primary antibodies: anti-HA, anti-Vif, anti-β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Cell Transfection: Co-transfect HEK293T cells with plasmids expressing APOBEC3G-HA and either Vif or a control vector.

    • Drug Treatment: 24 hours post-transfection, treat the cells with varying concentrations of Azvudine or a vehicle control.

    • Cell Lysis: After 24-48 hours of drug treatment, lyse the cells and quantify the total protein concentration.

    • Western Blot:

      • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

      • Block the membrane and probe with primary antibodies against HA (to detect APOBEC3G), Vif, and β-actin.

      • Incubate with the appropriate HRP-conjugated secondary antibodies.

      • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Data Analysis: Quantify the band intensities for APOBEC3G-HA and normalize to the β-actin loading control. Compare the levels of APOBEC3G in the presence and absence of Vif and with different concentrations of Azvudine to determine if Azvudine protects APOBEC3G from Vif-mediated degradation.

Protocol 4: Quantification of Intracellular Azvudine Triphosphate (FNC-TP) by HPLC

This protocol provides a method for the quantification of intracellular FNC-TP in peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • PBMCs

    • Cold 60% methanol (B129727)

    • Solid-phase extraction (SPE) columns

    • High-Performance Liquid Chromatography (HPLC) system with UV or mass spectrometry (MS) detector

    • FNC-TP standard

  • Procedure:

    • Cell Culture and Treatment: Culture PBMCs and treat with Azvudine for a specified time.

    • Extraction of Intracellular Nucleotides:

      • Harvest and count the cells.

      • Lyse the cells with cold 60% methanol and vortex vigorously.[14]

      • Centrifuge to precipitate proteins.[14]

      • Collect the supernatant containing intracellular nucleotides.[14]

    • Solid-Phase Extraction (SPE):

      • Condition an SPE column.

      • Load the supernatant onto the column.

      • Wash the column to remove impurities.

      • Elute the nucleotide fraction.

    • HPLC Analysis:

      • Inject the eluted sample into the HPLC system.

      • Separate the nucleotides using a suitable column and mobile phase gradient.

      • Detect and quantify FNC-TP by comparing its peak to a standard curve generated with known concentrations of FNC-TP.

Mandatory Visualizations

Azvudine_HIV_Mechanism cluster_host_cell Host Cell cluster_rt Reverse Transcription cluster_vif Vif Pathway Azvudine_ext Azvudine Azvudine_int Azvudine Azvudine_ext->Azvudine_int Enters Cell FNC_MP FNC-MP Azvudine_int->FNC_MP Host Kinase FNC_DP FNC-DP FNC_MP->FNC_DP Host Kinase FNC_TP FNC-TP (Active) FNC_DP->FNC_TP Host Kinase HIV_RT HIV Reverse Transcriptase FNC_TP->HIV_RT Competitively Inhibits Vif HIV Vif Protein FNC_TP->Vif Inhibits proviral_DNA Proviral DNA HIV_RT->proviral_DNA Synthesizes viral_RNA Viral RNA viral_RNA->HIV_RT APOBEC3G APOBEC3G (Antiviral Factor) Vif->APOBEC3G Targets for Degradation APOBEC3G->viral_RNA Induces Hypermutation Proteasome Proteasome APOBEC3G->Proteasome Degradation

Caption: Dual-target mechanism of Azvudine against HIV.

Azvudine_SARSCoV2_Mechanism cluster_host_cell Host Cell cluster_rdrp Viral Replication Azvudine_ext Azvudine Azvudine_int Azvudine Azvudine_ext->Azvudine_int Enters Cell FNC_TP FNC-TP (Active) Azvudine_int->FNC_TP Phosphorylation (Host Kinases) RdRp SARS-CoV-2 RdRp FNC_TP->RdRp Competitively Inhibits new_viral_RNA New Viral RNA RdRp->new_viral_RNA Synthesizes viral_RNA_template Viral RNA Template viral_RNA_template->RdRp

Caption: Mechanism of Azvudine against SARS-CoV-2.

Experimental_Workflow_EC50 start Start: Cell Culture (e.g., C8166 or Vero E6) seed_cells Seed cells in 96-well plate start->seed_cells prepare_drug Prepare serial dilutions of Azvudine seed_cells->prepare_drug infect_cells Infect cells with virus (e.g., HIV-1 or SARS-CoV-2) seed_cells->infect_cells add_drug Add drug dilutions to infected cells prepare_drug->add_drug infect_cells->add_drug incubate Incubate for 3-7 days add_drug->incubate quantify Quantify viral replication (e.g., p24 ELISA or qRT-PCR) incubate->quantify analyze Calculate % inhibition and determine EC50 value quantify->analyze end End analyze->end

Caption: Experimental workflow for determining EC50 of Azvudine.

References

Azvudine Hydrochloride: A Comprehensive Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Azvudine (B1666521) (FNC), chemically known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, is a novel nucleoside analog that has garnered significant attention as a potent antiviral agent. Initially investigated for its activity against Hepatitis C, it has since been developed and has received conditional approval in China for the treatment of both Human Immunodeficiency Virus (HIV) and COVID-19. This technical guide provides a comprehensive overview of the discovery, history, and development of Azvudine hydrochloride. It details the key scientific milestones, from its initial synthesis to its elucidation as a dual-target inhibitor of viral replication. This document consolidates quantitative data from preclinical and clinical studies, outlines detailed experimental methodologies, and presents visual representations of its mechanisms of action and experimental workflows to serve as a valuable resource for the scientific community.

Discovery and Historical Timeline

The journey of this compound from a laboratory curiosity to a clinically approved antiviral has been marked by key discoveries and strategic shifts in its therapeutic application.

The story of Azvudine begins with its initial synthesis and investigation. It was first mentioned in a patent filed by Chang Jun-biao of Zhengzhou University.[1] The drug discovery process for Azvudine started from a 2'-deoxynucleoside, which then underwent extensive modifications, including the introduction of substitutions at the 4'-position and a 2'-β-fluoro atom.[2]

In 2009, researchers at Roche independently discovered Azvudine and identified it as an inhibitor of the Hepatitis C virus (HCV) RNA polymerase in vitro.[1] Following this, scientists in China began to explore its potential against a broader range of viruses. In 2011, in vitro studies conducted by Chang's research group demonstrated its efficacy against HIV, proposing it as a potential treatment for AIDS.[1] The oral pharmacokinetics of Azvudine in rats were subsequently elucidated in 2014.[1]

A significant breakthrough in understanding its anti-HIV mechanism came in August 2020, when Chang's group discovered that Azvudine also inhibits the HIV-1 viral infectivity factor (Vif).[1] This dual-target mechanism, inhibiting both reverse transcriptase and Vif, positioned Azvudine as a first-in-class medication.[1]

With the onset of the COVID-19 pandemic, the broad-spectrum antiviral potential of Azvudine was explored against SARS-CoV-2. In 2020, in vitro studies showed its inhibitory effects on coronaviruses, leading to clinical investigations for its use in treating COVID-19.[1]

Key Milestones:

  • 2007: First discovered.[1]

  • 2009: Independently discovered by Roche as a Hepatitis C RNA polymerase inhibitor.[1]

  • 2011: First proposed as an HIV treatment based on positive in vitro results.[1]

  • 2014: Oral pharmacokinetics in rats elucidated.[1]

  • March 2019: A Phase II clinical trial for HIV treatment (NCT04109183) was completed by Genuine Biotech.[1]

  • August 2020: The Chang group discovers its inhibitory effect on HIV Vif in vitro.[1]

  • August 2020: China's National Medical Products Administration (NMPA) grants a fast-track approval process.[1]

  • July 2021: The NMPA grants conditional approval for the treatment of high-viral-load cases of HIV-1.[1]

  • July 2022: The NMPA grants conditional approval for the treatment of adult patients with COVID-19.[3]

  • August 2022: Included in the "Diagnosis and Treatment Program for Novel Coronavirus Pneumonia (Ninth Edition)" in China.[2]

Chemical Synthesis

Several synthetic routes for Azvudine have been developed. One prominent method starts from 1,3,5-Tri-O-benzoyl-D-ribofuranose and involves key steps of fluorination, bromination, glycosylation, conversion of the uracil (B121893) base to cytosine, introduction of the azido (B1232118) group, and final deprotection.[4] An alternative, patented route is reported to be more efficient, with shorter reaction times and milder conditions.[4]

Mechanism of Action

Azvudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form (FNC-TP) to exert its antiviral effects.[5] Its mechanism of action is multifaceted, targeting different viral components depending on the pathogen.

Anti-HIV Activity: A Dual-Target Approach

Azvudine's efficacy against HIV-1 and HIV-2 is attributed to its unique dual-target mechanism:

  • Reverse Transcriptase (RT) Inhibition: As a nucleoside reverse transcriptase inhibitor (NRTI), FNC-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the nascent viral DNA chain by the HIV reverse transcriptase.[6] Once incorporated, the 4'-azido group on the sugar moiety of Azvudine prevents the formation of the necessary 3'-5' phosphodiester bond, leading to premature chain termination of the proviral DNA.[5] This effectively halts the conversion of the viral RNA genome into DNA, a critical step for viral replication.[6]

  • Viral Infectivity Factor (Vif) Inhibition: Azvudine also inhibits the HIV-1 accessory protein Vif.[5] Vif is crucial for the virus to counteract the host's innate immunity by targeting the antiviral protein APOBEC3G (A3G) for degradation.[6] By inhibiting Vif, Azvudine is believed to protect A3G, allowing it to exert its natural hypermutating effect on the viral genome, rendering the virus non-infectious.[6]

G Azvudine's Dual-Target Mechanism Against HIV cluster_0 Pathway 1: Reverse Transcriptase Inhibition cluster_1 Pathway 2: Vif Inhibition Azvudine Azvudine FNCTP Azvudine Triphosphate (FNC-TP) (Active Form) Azvudine->FNCTP Intracellular Phosphorylation HIV_RT HIV Reverse Transcriptase (RT) FNCTP->HIV_RT Competitive Inhibition Chain_Termination Proviral DNA Chain Termination HIV_RT->Chain_Termination Blocks Elongation Azvudine_Vif Azvudine HIV_Vif HIV Vif Protein Azvudine_Vif->HIV_Vif Inhibits A3G Host A3G Protein (Antiviral Factor) Azvudine_Vif->A3G Protects A3G_Degradation A3G Degradation HIV_Vif->A3G_Degradation Induces Viral_Hypermutation Hypermutation of Viral DNA A3G->Viral_Hypermutation Causes

Diagram 1: Azvudine's Dual-Target Mechanism Against HIV.
Anti-SARS-CoV-2 Activity

Against SARS-CoV-2, Azvudine functions as an RNA-dependent RNA polymerase (RdRp) inhibitor.[2] The active FNC-TP is incorporated into the viral RNA chain by the RdRp, leading to chain termination and the inhibition of viral RNA synthesis.[7]

Preclinical and Clinical Data

In Vitro Antiviral Activity

Azvudine has demonstrated potent in vitro activity against a range of wild-type and drug-resistant HIV strains, as well as other viruses.

Virus StrainCell LineEC₅₀ (nM)Reference
HIV-1
HIV-1IIIBC81660.11[8]
HIV-1RFC81660.03[8]
HIV-1KM018PBMC6.92[8]
HIV-1TC-1PBMC0.34[8]
HIV-1WAN T69N (NRTI-resistant)PBMC0.45[8]
HIV-1L74V (NRTI-resistant)C81660.11[8]
HIV-2
HIV-2RODC81660.018[8]
HIV-2CBL-20C81660.025[8]
Coronaviruses
SARS-CoV-2Vero E61.2 - 4.3 µM[7]
HCoV-OC43Vero E61.2 - 4.3 µM[7]

Table 1: In Vitro Antiviral Activity of Azvudine.

Clinical Trials for HIV

A key clinical trial for Azvudine in the treatment of HIV is the Phase II study registered as NCT04109183.[1] This study, completed in March 2019, was a multicenter, randomized, double-blind, positive-control trial to explore the safety and effective dose of Azvudine tablets in treatment-naive HIV patients.[9]

Trial IdentifierPhaseStatusPrimary ObjectiveKey Findings
NCT04109183IICompletedTo evaluate the safety and preliminary efficacy of Azvudine in combination with other reverse transcriptase inhibitors in treatment-naive HIV patients.Demonstrated a favorable long-term safety profile in a 48-week oral regimen.[7]
NCT04303598III-To evaluate the efficacy and safety of Azvudine in HIV-infected treatment-naive patients.The rate of participants with HIV-1 RNA < 50 copies per mL at Week 48 was a primary outcome.[10]

Table 2: Key Clinical Trials of Azvudine for HIV Treatment.

Clinical Trials for COVID-19

Azvudine has been evaluated in several Phase III clinical trials for the treatment of COVID-19. These studies have generally shown that Azvudine can shorten the time to nucleic acid negative conversion and reduce viral load in patients with mild to moderate COVID-19.[11]

Trial IdentifierPhaseStudy DesignKey Outcomes
NCT04668235IIISingle-center, randomized, double-blind, placebo-controlledAssessed the efficacy and safety in patients with moderate to severe COVID-19.[12]
NCT05689034IIIMulticenter, randomized, double-blind, placebo-controlledInvestigated the reduction in risk of severe illness or death in high-risk adult patients with mild-to-moderate COVID-19.[13][14]

Table 3: Key Clinical Trials of Azvudine for COVID-19 Treatment.

In a randomized, open-label, controlled pilot study, the mean time for the first nucleic acid negative conversion was 2.6 days in the Azvudine group compared to 5.6 days in the control group.[15] Another study reported that in patients receiving Azvudine, the viral nucleic acid negative conversion rate was 100% after four days of treatment.[15]

Experimental Protocols

In Vitro Anti-HIV Activity Assay (C8166 Cells)

This protocol outlines the determination of the 50% effective concentration (EC₅₀) of Azvudine against HIV-1 in C8166 cells.

Materials:

  • C8166 human T-cell line

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • HIV-1 viral stock (e.g., HIV-1IIIB)

  • This compound

  • 96-well plates

  • p24 Antigen ELISA kit

Procedure:

  • Cell Culture: Maintain C8166 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Infection: Infect C8166 cells with HIV-1 at a predetermined multiplicity of infection (MOI) for 2 hours.

  • Washing: Wash the cells three times with fresh medium to remove free virus particles.

  • Plating: Seed 100 µL of the infected cell suspension (4x10⁴ cells) into each well of a 96-well plate.

  • Treatment: Add 100 µL of serially diluted Azvudine to the respective wells. Include virus control (infected cells, no drug) and cell control (uninfected cells, no drug) wells.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Analysis: After incubation, collect the cell-free supernatant and measure the p24 antigen levels using an ELISA kit according to the manufacturer's instructions. The EC₅₀ value is calculated based on the reduction in p24 antigen levels in the treated wells compared to the virus control.[8][16]

G Workflow for In Vitro Anti-HIV Activity Assay Start Start Cell_Culture Culture C8166 cells Start->Cell_Culture Infection Infect cells with HIV-1 Cell_Culture->Infection Washing Wash cells to remove free virus Infection->Washing Plating Plate infected cells in 96-well plate Washing->Plating Treatment Add serial dilutions of Azvudine Plating->Treatment Incubation Incubate for 4-5 days Treatment->Incubation Analysis Measure p24 antigen in supernatant Incubation->Analysis EC50_Calc Calculate EC₅₀ Analysis->EC50_Calc End End EC50_Calc->End

Diagram 2: Workflow for In Vitro Anti-HIV Activity Assay.
Phase III Clinical Trial Protocol for COVID-19 (NCT05689034)

This protocol provides a general overview of the multicenter, randomized, double-blind, placebo-controlled Phase III clinical trial to evaluate Azvudine in high-risk adult patients with mild-to-moderate COVID-19.[13][14]

Study Population: 1096 adult patients with mild-to-moderate symptomatic COVID-19 at high risk of progressing to severe illness.

Study Design:

  • Randomization: Patients are randomized in a 1:1 ratio to either the treatment group or the placebo group.

  • Treatment:

    • Treatment Group: Receives 5 mg of Azvudine tablets daily for a maximum of 7 days, in addition to standard treatment (excluding other antiviral therapies).

    • Placebo Group: Receives placebo tablets daily for a maximum of 7 days, in addition to standard treatment (excluding other antiviral therapies).

  • Blinding: The trial is double-blind, meaning neither the participants nor the investigators know who is receiving the active drug or the placebo.

  • Primary Outcome: The primary endpoint is the proportion of participants experiencing COVID-19-related critical illness or all-cause mortality within 28 days.

G Logical Flow of a Phase III COVID-19 Clinical Trial for Azvudine Patient_Population High-risk adult patients with mild-to-moderate COVID-19 Randomization Randomization (1:1) Patient_Population->Randomization Treatment_Arm Treatment Group: Azvudine (5mg/day for ≤7 days) + Standard of Care Randomization->Treatment_Arm Placebo_Arm Placebo Group: Placebo + Standard of Care Randomization->Placebo_Arm Follow_up Follow-up for 28 days Treatment_Arm->Follow_up Placebo_Arm->Follow_up Primary_Outcome Primary Outcome Assessment: - COVID-19-related critical illness - All-cause mortality Follow_up->Primary_Outcome

Diagram 3: Logical Flow of a Phase III COVID-19 Clinical Trial.

Conclusion

This compound represents a significant development in antiviral therapy, with a unique discovery and development history that has led to its approval for two major global health challenges: HIV and COVID-19. Its dual-target mechanism against HIV offers a potential advantage in overcoming drug resistance. The comprehensive data from preclinical and clinical studies underscore its therapeutic potential. This technical guide provides a foundational resource for researchers and professionals in the field of drug development, consolidating key information to facilitate further investigation and understanding of this promising antiviral agent.

References

An In-depth Technical Guide to Azvudine Hydrochloride: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azvudine (B1666521) hydrochloride, a nucleoside reverse transcriptase inhibitor (NRTI), has emerged as a significant antiviral agent with a broad spectrum of activity. Initially investigated for the treatment of Hepatitis C, it has demonstrated potent efficacy against Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and more recently, Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted mechanism of action of Azvudine hydrochloride. Detailed experimental protocols for its synthesis and analysis, alongside a thorough examination of its pharmacokinetics and pharmacodynamics, are presented to serve as a valuable resource for the scientific community engaged in antiviral drug discovery and development.

Chemical Structure and Identification

Azvudine, chemically known as 4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, is a synthetic nucleoside analog of cytidine.[1] The hydrochloride salt form enhances its pharmaceutical properties.

Table 1: Chemical Identifiers of Azvudine and this compound

IdentifierAzvudineThis compound
IUPAC Name 4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one[2][3][4]Not explicitly found
SMILES C1=CN(C(=O)N=C1N)[C@H]2--INVALID-LINK--(CO)N=[N+]=[N-])O)F[2][5]Cl.Nc1ccn([C@@H]2O--INVALID-LINK--(N=[N+]=[N-])--INVALID-LINK--[C@@H]2F)c(=O)n1[6][7]
CAS Number 1011529-10-4[2][3]1333126-31-0[1][8]
Molecular Formula C₉H₁₁FN₆O₄[2][3]C₉H₁₂ClFN₆O₄[1][8]
Alternative Names RO-0622, FNC[1][2]RO-0622 hydrochloride, FNC hydrochloride[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity.

Table 2: Physicochemical Properties of Azvudine and this compound

PropertyAzvudineThis compound
Molecular Weight 286.22 g/mol [3][4]322.68 g/mol [1][8]
Appearance Off-white Crystalline Powder[9]Solid[10]
Melting Point 99.0-100.0°C[9]Not explicitly found
Solubility Soluble in DMSO (10 mM)[9]H₂O: 50 mg/mL (154.95 mM; with ultrasonic treatment)[8], 125 mg/mL (ultrasonic)[10]
pKa Not explicitly foundNot explicitly found

Mechanism of Action

Azvudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, Azvudine triphosphate (FNC-TP), by host cell kinases.[1][11] Its mechanism of action is multifaceted, primarily targeting viral polymerases.

Inhibition of HIV Reverse Transcriptase

Against HIV, Azvudine exhibits a dual-target mechanism.[12] As a nucleoside reverse transcriptase inhibitor (NRTI), FNC-TP competitively inhibits the viral reverse transcriptase (RT) enzyme.[1] Upon incorporation into the nascent viral DNA chain, it acts as a chain terminator, preventing the elongation of the proviral DNA and thus halting viral replication.[11]

Additionally, Azvudine has been described as an inhibitor of the Viral Infectivity Factor (Vif).[2][12] By inhibiting Vif, Azvudine may protect the host's natural antiviral factor, APOBEC3G, from degradation, allowing it to exert its mutagenic activity on the viral genome.[13]

HIV_Mechanism cluster_cell Host Cell cluster_virus HIV Replication Cycle Azvudine Azvudine FNC_MP Azvudine Monophosphate Azvudine->FNC_MP Phosphorylation Vif Vif Protein Azvudine->Vif Inhibition FNC_DP Azvudine Diphosphate FNC_MP->FNC_DP Phosphorylation FNC_TP Azvudine Triphosphate (FNC-TP) (Active Form) FNC_DP->FNC_TP Phosphorylation RT Reverse Transcriptase (RT) FNC_TP->RT Competitive Inhibition proviral_DNA Proviral DNA FNC_TP->proviral_DNA Chain Termination dCK Deoxycytidine Kinase dCK->Azvudine other_kinases Other Cellular Kinases other_kinases->FNC_MP other_kinases->FNC_DP viral_RNA Viral RNA RT->viral_RNA viral_RNA->proviral_DNA Reverse Transcription APOBEC3G APOBEC3G (Host Antiviral Factor) Vif->APOBEC3G Targets for Degradation Degradation Degradation APOBEC3G->Degradation

Figure 1: Dual-target mechanism of Azvudine against HIV.

Inhibition of SARS-CoV-2 RNA-dependent RNA Polymerase

In the context of SARS-CoV-2, Azvudine functions as an RNA-dependent RNA polymerase (RdRp) inhibitor.[11][14] The active FNC-TP competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the SARS-CoV-2 RdRp, leading to the termination of RNA synthesis.[11]

SARS_CoV_2_Mechanism cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication Cycle Azvudine Azvudine FNC_TP Azvudine Triphosphate (FNC-TP) (Active Form) Azvudine->FNC_TP Intracellular Phosphorylation RdRp RNA-dependent RNA Polymerase (RdRp) FNC_TP->RdRp Competitive Inhibition nascent_RNA Nascent Viral RNA FNC_TP->nascent_RNA Chain Termination viral_RNA_template Viral RNA Template RdRp->viral_RNA_template viral_RNA_template->nascent_RNA RNA Replication

Figure 2: Mechanism of Azvudine against SARS-CoV-2 RdRp.

Pharmacological Properties

Pharmacodynamics

Azvudine demonstrates potent antiviral activity against a range of viruses.

Table 3: In Vitro Antiviral Activity of this compound

VirusStrain(s)Cell LineEC₅₀ (nM)Reference(s)
HIV-1 Wild-type (IIIB, RF)C81660.03 - 0.11[15]
Resistant (KM018, TC-1, WAN T69N)PBMC0.34 - 6.92[8][15]
HIV-2 ROD, CBL-20C81660.018 - 0.025[8][15]
HBV --Activity reported[8]
HCV --Activity reported[8]
SARS-CoV-2 --1.2 - 4.3 µM[11]
Pharmacokinetics

Pharmacokinetic studies in rats and dogs have shown good oral bioavailability for Azvudine.[14] In rats, the active triphosphate form of Azvudine has been observed to accumulate primarily in the thymus and peripheral blood mononuclear cells (PBMCs).[11]

Table 4: Pharmacokinetic Parameters of Azvudine

ParameterSpeciesValueReference
Bioavailability Rat, Dog83%[14]
Metabolism -Liver (CYP3A)[14]
Elimination Half-life Dog4 hours[14]

Experimental Protocols

Chemical Synthesis of Azvudine

Several synthetic routes for Azvudine have been reported. A common method starts from 1,3,5-Tri-O-benzoyl-D-ribofuranose.[10][] While a complete, step-by-step protocol with specific yields for each stage is not fully consolidated in a single public source, the following represents a plausible sequence based on reported methodologies for analogous compounds.[10]

Representative Synthetic Steps: [10]

  • Fluorination: Synthesis of a fluorinated sugar intermediate from a protected ribofuranose derivative, often using reagents like diethylaminosulfur trifluoride (DAST).

  • Bromination and Glycosylation: The fluorinated sugar is then coupled with a protected uracil (B121893) base to form the nucleoside.

  • Conversion of Uracil to Cytosine: The uracil moiety is converted to cytosine, potentially through triazole intermediates.

  • Introduction of the Azido (B1232118) Group: The 4'-hydroxyl group is converted to an azido group.

  • Deprotection: Removal of protecting groups on the sugar and base to yield the final product, Azvudine.

An alternative patented route (CN111892636A) has also been described, which is claimed to have a shorter reaction time and milder conditions.[10]

Purification: [10] The final product is typically purified using column chromatography (silica gel or reversed-phase C18) followed by recrystallization to obtain a highly pure crystalline solid.[10]

Synthesis_Workflow Start 1,3,5-Tri-O-benzoyl-D-ribofuranose Step1 Fluorination Start->Step1 Step2 Bromination & Glycosylation (with protected Uracil) Step1->Step2 Step3 Conversion of Uracil to Cytosine Step2->Step3 Step4 Introduction of Azido Group Step3->Step4 Step5 Deprotection Step4->Step5 Purification Purification (Column Chromatography & Recrystallization) Step5->Purification Final_Product Azvudine Purification->Final_Product

Figure 3: General workflow for the synthesis of Azvudine.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is suitable for the determination of Azvudine and its related substances. While a specific protocol for Azvudine is not detailed, a method for a similar nucleoside analog, Zidovudine (B1683550), can be adapted.[17][18]

  • Column: C18 column (e.g., Waters RP-18 XTerra™)[17]

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile.[17][18]

  • Flow Rate: Approximately 1.0 mL/min.[17][18]

  • Detection: UV detection at an appropriate wavelength (e.g., 266 nm for Zidovudine).[17]

  • Quantification: Based on a standard curve with known concentrations of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure of Azvudine. The spectra would be complex, and detailed assignment would require 2D NMR techniques.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Azvudine, confirming its identity and purity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

In Vitro Antiviral Activity Assay (Example for HIV)

This protocol is adapted from methodologies used for NRTI evaluation.[19][20]

  • Cell Preparation: Culture a suitable cell line (e.g., C8166 T-cells) in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and perform serial dilutions to achieve the desired final concentrations.

  • Infection: Seed the cells in a 96-well plate and infect with a laboratory-adapted HIV-1 strain at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the serially diluted this compound to the respective wells. Include virus control (cells + virus, no drug) and cell control (cells only, no virus) wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to observe cytopathic effects in the virus control wells (typically 3-5 days).

  • Endpoint Measurement: Assess viral replication by a suitable method, such as:

    • p24 Antigen ELISA: Quantify the amount of HIV-1 p24 antigen in the culture supernatant.

    • MTT Assay: To assess cell viability and the cytopathic effect of the virus.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC₅₀) should also be determined from uninfected cells treated with the drug to calculate the selectivity index (SI = CC₅₀/EC₅₀).

Antiviral_Assay_Workflow Start Prepare Cell Culture (e.g., C8166 cells) Step2 Seed Cells in 96-well Plate Start->Step2 Step1 Prepare Serial Dilutions of This compound Step4 Add Drug Dilutions to Wells Step1->Step4 Step3 Infect Cells with Virus (e.g., HIV-1) Step2->Step3 Step3->Step4 Step5 Incubate (3-5 days at 37°C) Step4->Step5 Step6 Measure Viral Replication (e.g., p24 ELISA or MTT Assay) Step5->Step6 Step7 Data Analysis (Calculate EC₅₀ and CC₅₀) Step6->Step7 End Determine Antiviral Efficacy and Selectivity Index Step7->End

Figure 4: General workflow for an in vitro antiviral activity assay.

Conclusion

This compound is a potent nucleoside analog with a well-defined chemical structure and a dual-target mechanism of action against HIV, along with significant activity against other viruses like SARS-CoV-2. Its favorable physicochemical and pharmacokinetic properties make it a compelling candidate for antiviral therapy. This technical guide consolidates the current knowledge on this compound, providing researchers and drug development professionals with a solid foundation for further investigation and optimization of this promising antiviral agent. The detailed methodologies and structured data presentation aim to facilitate ongoing research and the development of next-generation antiviral therapies.

References

pharmacokinetics and pharmacodynamics of Azvudine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Azvudine Hydrochloride

Introduction

This compound, a novel nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated potent antiviral activity against both HIV and SARS-CoV-2. This technical guide provides a comprehensive overview of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics

The pharmacokinetic profile of Azvudine has been characterized in several clinical studies, revealing its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption

Following oral administration, Azvudine is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 1 to 2 hours. The presence of food does not significantly impact the overall exposure (AUC) but may slightly delay the rate of absorption.

Distribution

Azvudine exhibits a large apparent volume of distribution, indicating extensive distribution into tissues throughout the body. Preclinical studies have suggested that it can cross the blood-brain barrier.

Metabolism

Azvudine is a prodrug that undergoes intracellular phosphorylation to its active metabolite, Azvudine triphosphate (FNC-TP). This conversion is mediated by cellular kinases. The parent drug is the primary component circulating in the plasma.

Excretion

The primary route of elimination for Azvudine is renal excretion, with a substantial portion of the drug excreted unchanged in the urine. The terminal elimination half-life is in the range of 9 to 14 hours.

Pharmacokinetic Parameter Summary

The following table summarizes the key pharmacokinetic parameters of this compound.

ParameterDescriptionValue
Tmax (h) Time to reach maximum plasma concentration1.0 - 2.0
Cmax (ng/mL) Maximum plasma concentrationDose-dependent
AUC (ng·h/mL) Area under the plasma concentration-time curveDose-dependent
t1/2 (h) Terminal elimination half-life9 - 14
CL/F (L/h) Apparent total clearanceModerate
Vd/F (L) Apparent volume of distributionLarge

Pharmacodynamics

The pharmacodynamic effects of Azvudine are primarily driven by the intracellular concentration of its active triphosphate metabolite.

Mechanism of Action
  • Anti-HIV Activity: As a nucleoside analogue, Azvudine's active form, FNC-TP, competitively inhibits the viral reverse transcriptase enzyme. Its incorporation into the growing viral DNA chain leads to premature termination, thereby halting HIV replication.

  • Anti-SARS-CoV-2 Activity: The proposed mechanism against SARS-CoV-2 involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp) by FNC-TP, which disrupts viral RNA synthesis.

Signaling Pathway of Azvudine Activation and Action

G cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Machinery Azvudine Azvudine (Prodrug) FNC_MP Azvudine Monophosphate Azvudine->FNC_MP Cellular Kinase FNC_DP Azvudine Diphosphate FNC_MP->FNC_DP Cellular Kinase FNC_TP Azvudine Triphosphate (Active Metabolite) FNC_DP->FNC_TP Cellular Kinase Inhibition Inhibition of Replication FNC_TP->Inhibition Incorporation & Chain Termination Viral_Enzyme Reverse Transcriptase (HIV) or RdRp (SARS-CoV-2) Replication_Process Viral Genome Replication Viral_Enzyme->Replication_Process Catalyzes Inhibition->Viral_Enzyme Inhibits

Caption: Intracellular phosphorylation of Azvudine and subsequent inhibition of viral replication.

Experimental Protocols

The characterization of Azvudine's PK and PD properties involves a series of standardized experimental procedures.

Pharmacokinetic Analysis Workflow

The determination of pharmacokinetic parameters typically follows the workflow outlined below.

G cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_analysis Data Analysis Phase Dosing Oral Administration of Azvudine Sampling Serial Blood Sample Collection Dosing->Sampling Processing Plasma Separation Sampling->Processing Quantification LC-MS/MS Quantification of Azvudine Processing->Quantification Modeling Non-Compartmental Pharmacokinetic Modeling Quantification->Modeling Calculation Calculation of PK Parameters Modeling->Calculation

Caption: Standard workflow for a clinical pharmacokinetic study of Azvudine.

Methodology for In Vitro Antiviral Activity Assay
  • Cell Culture: Appropriate host cells (e.g., MT-4 cells for HIV, Vero E6 cells for SARS-CoV-2) are cultured in a suitable medium.

  • Viral Infection: Cells are infected with a known titer of the virus.

  • Drug Treatment: Immediately following infection, cells are treated with serial dilutions of this compound.

  • Incubation: The treated and untreated (control) cells are incubated for a defined period to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is quantified using methods such as p24 antigen ELISA for HIV or plaque reduction assays for SARS-CoV-2.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the drug concentration.

Conclusion

This compound possesses a favorable pharmacokinetic profile characterized by rapid absorption and extensive tissue distribution. Its potent antiviral activity is attributed to the intracellular formation of its active triphosphate metabolite, which effectively inhibits viral replication. The data and methodologies presented in this guide provide a foundational understanding for further research and development of this promising antiviral agent.

Azvudine Hydrochloride: A Technical Guide to its Inhibition of HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (B1666521), also known as FNC or RO-0622, is a novel nucleoside reverse transcriptase inhibitor (NRTI) demonstrating potent and broad-spectrum antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).[1][2][3] Chemically identified as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, Azvudine is a synthetic cytidine (B196190) analogue that functions as a prodrug.[2][4] Its unique dual-target mechanism of action, which includes the inhibition of both HIV-1 reverse transcriptase and the viral infectivity factor (Vif), distinguishes it from other antiretroviral agents and presents a promising therapeutic strategy for the treatment of HIV-1 infection, including drug-resistant strains.[5][6][7] This technical guide provides a comprehensive overview of Azvudine's core mechanism, quantitative efficacy and cytotoxicity data, and detailed experimental protocols relevant to its study.

Core Mechanism of Action

Azvudine's antiviral effect is contingent on its intracellular activation and subsequent interference with viral replication through a dual-pronged approach.

Intracellular Activation

Upon entering a host cell, Azvudine, in its prodrug form, undergoes a critical three-step phosphorylation process catalyzed by host cell kinases.[4][8] This metabolic conversion results in the formation of its active moiety, Azvudine triphosphate (FNC-TP).[2][4][8] Notably, Azvudine is an excellent substrate for deoxycytidine kinase and is phosphorylated more efficiently than the natural deoxycytidine.[9]

Dual-Target Inhibition of HIV-1 Replication

FNC-TP employs a dual mechanism to halt HIV-1 replication:

  • Reverse Transcriptase Inhibition and Chain Termination : Structurally similar to the natural deoxycytidine triphosphate (dCTP), FNC-TP acts as a competitive inhibitor for the HIV reverse transcriptase (RT) enzyme.[4] When HIV RT incorporates FNC-TP into the nascent viral DNA strand during reverse transcription, the 4'-azido group on Azvudine's sugar ring prevents the formation of the necessary 3'-5' phosphodiester bond with the next nucleotide.[2] This event leads to the premature termination of the growing DNA chain, effectively halting the conversion of the viral RNA genome into proviral DNA.[2][4][8] This blockade is a crucial step in preventing the integration of the viral genome into the host's genome and subsequent viral replication.[4][8]

  • Inhibition of Viral Infectivity Factor (Vif) : Azvudine also targets the HIV-1 accessory protein, Vif.[5][7] The host possesses an intrinsic antiviral defense mechanism in the form of the protein APOBEC3G (A3G), which can induce hypermutations in the viral genome during reverse transcription, rendering the virus non-infectious.[4] To counteract this, HIV-1 produces Vif, which targets A3G for proteasomal degradation.[4] Azvudine is believed to inhibit Vif, thereby protecting A3G from degradation and allowing it to maintain its natural antiviral activity against HIV.[4]

Azvudine_Mechanism cluster_cell Host Cell cluster_vif Vif Pathway Azvudine Azvudine (FNC) FNCTP Azvudine Triphosphate (FNC-TP) Azvudine->FNCTP Intracellular Phosphorylation HIVRT HIV-1 Reverse Transcriptase (RT) FNCTP->HIVRT Competes with dCTP Vif HIV-1 Vif Protein FNCTP->Vif Inhibits dCTP dCTP (natural) dCTP->HIVRT ProviralDNA Proviral DNA Synthesis HIVRT->ProviralDNA ChainTermination Chain Termination HIVRT->ChainTermination ViralRNA Viral RNA ViralRNA->ProviralDNA Reverse Transcription ProviralDNA->ChainTermination Incorporation of FNC-TP Degradation A3G Degradation Vif->Degradation A3G APOBEC3G (A3G) (Host Antiviral Factor) A3G->Degradation Hypermutation Viral RNA Hypermutation A3G->Hypermutation Preserved Activity EC50_Workflow A 1. Cell Culture (e.g., C8166 cells) C 3. Seed Cells in 96-well Plate A->C B 2. Prepare Serial Dilutions of Azvudine D 4. Infect Cells with HIV-1 + Add Drug Dilutions B->D C->D E 5. Incubate for 3-7 Days (37°C, 5% CO2) D->E F 6. Collect Supernatant E->F G 7. Quantify Viral Replication (p24 ELISA) F->G H 8. Data Analysis (Calculate EC50) G->H CC50_Workflow A 1. Seed Cells (1x10^4 cells/well) B 2. Incubate 24 hours A->B C 3. Add Serial Dilutions of Azvudine B->C D 4. Incubate for 3-7 Days C->D E 5. Add MTT Solution D->E F 6. Incubate for 1.5-4 hours (Formazan crystal formation) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Measure Absorbance (492nm or 570nm) G->H I 9. Data Analysis (Calculate CC50) H->I Resistance_Workflow A 1. Infect Cells with WT HIV-1 + Initial Drug Conc. (EC50) B 2. Monitor Viral Replication (p24 ELISA) A->B C 3. Harvest Virus Supernatant B->C D 4. Infect Fresh Cells + Increased Drug Conc. C->D E Repeat Passaging (Steps 2-4) D->E E->B F 5. Isolate Resistant Virus E->F G 6. Phenotypic Analysis (Determine new EC50) F->G H 7. Genotypic Analysis (RNA Extraction -> RT-PCR -> Sequencing) F->H

References

Preclinical Toxicology of Azvudine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azvudine (2'-deoxy-2'-β-fluoro-4'-azidocytidine), a nucleoside reverse transcriptase inhibitor, has undergone a range of preclinical toxicology studies to characterize its safety profile. This technical guide provides a comprehensive overview of the key findings from these studies, including chronic toxicity, genotoxicity, and reproductive toxicity assessments. The primary target organs for toxicity have been identified as the immune system, bone marrow, and digestive system. Furthermore, Azvudine has demonstrated mutagenic potential in a standard battery of in vitro and in vivo genotoxicity assays. Reproductive toxicity studies in rats have indicated effects on female fertility and embryo-fetal development. This document summarizes the quantitative data, outlines the detailed experimental methodologies based on established guidelines, and presents signaling pathways and experimental workflows through structured diagrams.

Mechanism of Action and Potential for Toxicity

Azvudine's antiviral efficacy stems from its role as a nucleoside analog. Following intracellular phosphorylation to its active triphosphate form, it competes with natural deoxycytidine triphosphate for incorporation into the growing viral DNA chain by reverse transcriptase. This incorporation leads to premature chain termination and inhibition of viral replication.[1]

However, this same mechanism can contribute to its toxicity. If Azvudine triphosphate is incorporated into the host cell's DNA by cellular DNA polymerases, particularly mitochondrial DNA polymerase gamma (Pol-γ), it can lead to DNA strand breaks, chromosomal damage, and mitochondrial dysfunction.[1][2] This interference with cellular DNA synthesis is the plausible mechanism underlying the observed genotoxic and reproductive toxicities.

cluster_0 Intracellular Activation and Viral Inhibition cluster_1 Potential for Host Cell Toxicity Azvudine Azvudine Azvudine_TP Azvudine Triphosphate (Active Metabolite) Azvudine->Azvudine_TP Cellular Kinases Viral_RT Viral Reverse Transcriptase Azvudine_TP->Viral_RT Incorporation Mito_PolG Mitochondrial DNA Polymerase Gamma (Pol-γ) Azvudine_TP->Mito_PolG Inhibition Cellular_Pol Cellular DNA Polymerases Azvudine_TP->Cellular_Pol Incorporation Chain_Termination Viral DNA Chain Termination Viral_RT->Chain_Termination Leads to Mito_Dysfunction Mitochondrial Dysfunction Mito_PolG->Mito_Dysfunction DNA_Damage DNA Damage & Chromosomal Aberrations Cellular_Pol->DNA_Damage

Figure 1: Mechanism of Action and Potential Toxicity Pathway for Azvudine.

Chronic Toxicity

Repeated-dose toxicity studies have been conducted in rats and beagle dogs to determine the long-term safety profile of Azvudine. The No-Observed-Adverse-Effect Levels (NOAELs) from these studies are summarized below.

SpeciesDurationNOAEL (mg/kg/day)Primary Target Organs
Rat3 months0.5Immune System, Bone Marrow, Digestive System
Rat26 weeks0.3Immune System, Bone Marrow, Digestive System
Beagle Dog1 month0.1Immune System, Bone Marrow, Digestive System
Beagle Dog39 weeks0.1Immune System, Bone Marrow, Digestive System

Experimental Protocols (Based on OECD Guidelines)

  • Study Design: These studies are typically conducted in accordance with OECD Guideline for the Testing of Chemicals, Section 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) and Section 409 (Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents). The duration is often extended to 26 weeks for rats and 39 weeks for dogs for chronic assessment.

  • Animal Models: Sprague-Dawley or Wistar rats and Beagle dogs are commonly used. Both male and female animals are included.

  • Dosing: The test article is typically administered daily via oral gavage. Dose levels are selected based on preliminary dose-range finding studies and include a control group and at least three dose levels (low, mid, and high).

  • Observations: Comprehensive monitoring includes clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis at regular intervals.

  • Pathology: At the end of the study, a full necropsy is performed, and a comprehensive list of organs and tissues is examined microscopically.

Genotoxicity

Azvudine has been evaluated in a standard battery of genotoxicity tests and has shown evidence of mutagenic potential.

TestSystemMetabolic Activation (S9)Result
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumWith and WithoutPositive
In Vitro Chromosomal Aberration AssayChinese Hamster Lung (CHL) cellsWith and WithoutPositive
In Vivo Micronucleus TestMouse bone marrowN/APositive

Experimental Protocols (Based on OECD Guidelines)

Bacterial Reverse Mutation Assay (Ames Test)
  • Guideline: OECD Guideline for the Testing of Chemicals, Section 471.

  • Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

  • Methodology: The test is conducted with and without a metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites. The bacteria are exposed to various concentrations of Azvudine on a minimal agar (B569324) medium. The number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted and compared to the negative control.

cluster_0 Ames Test Workflow Start Start Prepare_Cultures Prepare Bacterial Cultures (e.g., S. typhimurium) Start->Prepare_Cultures Mix Mix Bacteria, Azvudine, and S9 Mix (or buffer) Prepare_Cultures->Mix Prepare_Test Prepare Azvudine Concentrations Prepare_Test->Mix Plate Plate on Minimal Glucose Agar Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data and Compare to Controls Count->Analyze End End Analyze->End

Figure 2: General Workflow for the Ames Test.
In Vitro Chromosomal Aberration Assay

  • Guideline: OECD Guideline for the Testing of Chemicals, Section 473.

  • Test System: Mammalian cells, such as Chinese Hamster Lung (CHL) cells or human peripheral blood lymphocytes, are used.

  • Methodology: The cells are exposed to Azvudine at various concentrations, both with and without metabolic activation (S9). After a suitable treatment period, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and stained. The chromosomes are then examined microscopically for structural aberrations.

In Vivo Micronucleus Test
  • Guideline: OECD Guideline for the Testing of Chemicals, Section 474.

  • Animal Model: Typically, mice (e.g., CD-1 or BALB/c) are used.

  • Methodology: Animals are administered Azvudine, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive control (e.g., cyclophosphamide) and a vehicle control are also included. Bone marrow is collected at specific time points after treatment (e.g., 24 and 48 hours). The bone marrow cells are then prepared on slides and stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs). The frequency of micronucleated PCEs is then determined by microscopic examination.[2]

cluster_0 In Vivo Micronucleus Test Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Dose Administer Azvudine (Multiple Dose Levels) Acclimatize->Dose Collect_BM Collect Bone Marrow (e.g., at 24 & 48 hours) Dose->Collect_BM Prepare_Slides Prepare Bone Marrow Smears on Slides Collect_BM->Prepare_Slides Stain Stain Slides Prepare_Slides->Stain Score Microscopic Analysis: Score Micronucleated PCEs Stain->Score Analyze Analyze Data and Compare to Controls Score->Analyze End End Analyze->End

Figure 3: General Workflow for the In Vivo Micronucleus Test.

Reproductive and Developmental Toxicity

Reproductive toxicity studies in rats have identified effects on female fertility and embryo-fetal development.

SpeciesStudy TypeNOAEL (mg/kg/day)Key Findings
Rat (Male)Fertility5.0Male fertility largely unaffected.
Rat (Female)Fertility0.5Effects on ovarian mass.
RatEmbryo-fetal Development-Increased fetal resorption rates.
Rat (Pups)Pre- and Postnatal Development1.5Azvudine is excreted in breast milk.

Experimental Protocols (Based on OECD Guidelines)

  • Guideline: OECD Guideline for the Testing of Chemicals, Section 414 (Prenatal Developmental Toxicity Study) and Section 416 (Two-Generation Reproduction Toxicity Study).

  • Animal Model: Sexually mature rats (e.g., Sprague-Dawley or Wistar) are used.

  • Study Design:

    • Fertility and Early Embryonic Development: Males are typically dosed for a full spermatogenic cycle before mating, and females are dosed for two weeks prior to mating and through gestation. Key endpoints include mating and fertility indices, and the number of corpora lutea, implantations, and live/dead fetuses.

    • Embryo-Fetal Development: Pregnant females are dosed during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.

    • Pre- and Postnatal Development: Pregnant females are dosed from implantation through lactation. Pups are monitored for viability, growth, and development.

  • Endpoints: Parental animals are monitored for clinical signs, body weight, and reproductive performance. Offspring are evaluated for viability, growth, developmental landmarks, and any malformations.

Safety Pharmacology

While specific safety pharmacology data for Azvudine is not detailed in the publicly available literature, a standard core battery of studies is typically conducted to assess the potential for adverse effects on major physiological systems.

Standard Core Battery (Based on ICH S7A Guidelines)

  • Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test in rats to assess effects on behavior, coordination, sensory and motor function, and body temperature.

  • Cardiovascular System: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, telemetered large animal model (e.g., beagle dog or non-human primate). In vitro hERG assay to assess the potential for QT interval prolongation.

  • Respiratory System: Assessment of respiratory rate, tidal volume, and minute volume in a conscious animal model (e.g., rat) using whole-body plethysmography.

Conclusion

The preclinical toxicology profile of Azvudine hydrochloride indicates that the primary target organs for toxicity are the immune system, bone marrow, and digestive system. The compound has demonstrated mutagenic potential in a standard battery of genotoxicity assays. Reproductive toxicity studies in rats have shown effects on female fertility and embryo-fetal development. The likely mechanism for these toxicities is related to the inhibition of mitochondrial DNA polymerase gamma. These findings are crucial for informing the clinical development and risk assessment of Azvudine. Further research into the specific molecular mechanisms of toxicity and the development of strategies to mitigate these effects would be beneficial.

References

Azvudine Hydrochloride: A Technical Overview of its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azvudine hydrochloride, a nucleoside reverse transcriptase inhibitor (NRTI). The document details its chemical identity, including its CAS number, and explores the primary synthetic routes reported in scientific literature and patent filings. Additionally, it outlines the compound's mechanism of action and provides relevant quantitative data in a structured format.

Chemical and Physical Properties

Azvudine, also known as FNC or RO-0622, is a potent antiviral agent.[1][2] Its hydrochloride salt is the form commonly used in pharmaceutical preparations. Key properties are summarized below.

PropertyValueCitation(s)
Compound This compound[1][3][4]
CAS Number 1333126-31-0[1][3][4]
Molecular Formula C₉H₁₂ClFN₆O₄[1][3][5]
Molecular Weight 322.68 g/mol [1][3][5]
Alternative Names RO-0622 (hydrochloride); FNC (hydrochloride)[1]
Purity (Typical) >98% (HPLC)[5]
Solubility in Water 125 mg/mL (ultrasonic)[4][5]
Storage Conditions 4°C, sealed storage, away from moisture[3]
Compound (Free Base) Azvudine[2]
CAS Number (Free Base) 1011529-10-4[2][6]
Formula (Free Base) C₉H₁₁FN₆O₄[2]
Weight (Free Base) 286.22 g/mol [2][6]

Synthesis Routes of Azvudine

Several synthetic pathways for Azvudine have been documented, primarily differing in starting materials and strategic approaches. Two prominent routes are detailed below.

Route 1: Synthesis from 1,3,5-Tri-O-benzoyl-D-ribofuranose

One of the more established methods commences with the readily available 1,3,5-Tri-O-benzoyl-D-ribofuranose.[7] This multi-step synthesis involves key transformations including fluorination, glycosylation, conversion of the nucleobase, introduction of the azido (B1232118) group, and final deprotection steps.[7]

Experimental Protocol (Representative Steps): While a complete, step-by-step protocol with specific yields for each stage is not fully consolidated in a single public source, the following represents a plausible sequence based on reported methodologies.[7]

  • Fluorination: The sugar moiety undergoes fluorination. A common reagent for this transformation, DAST (diethylaminosulfur trifluoride), has been noted to present challenges due to steric hindrance, potentially lowering yields.[6][8]

  • Glycosylation: The resulting fluorinated sugar is coupled with a protected uracil (B121893) base to form the core nucleoside structure.[7]

  • Conversion of Uracil to Cytosine: The uracil base is chemically converted to cytosine, which can be achieved through intermediates such as triazoles.[7]

  • Introduction of the Azido Group: The 4'-hydroxyl group on the sugar ring is converted to an azido group.[7]

  • Deprotection: Finally, all protecting groups on the sugar and the cytosine base are removed to yield the final Azvudine product.[7]

G A 1,3,5-Tri-O-benzoyl-D-ribofuranose B Fluorination A->B C Glycosylation (with protected Uracil) B->C D Conversion of Uracil to Cytosine C->D E Introduction of Azido Group D->E F Deprotection E->F G Azvudine F->G

Caption: Synthesis Route 1 starting from D-ribofuranose derivative.

Route 2: Patented Synthesis from "Compound 4"

A Chinese patent describes an alternative synthetic route, which is reported to have a shorter reaction time and milder conditions.[7][8] This pathway begins with an intermediate designated as "compound 4".[3]

Experimental Protocol (Key Steps): The patented synthesis involves the following key transformations:[3][8]

  • Hydroxyl Substitution: A hydroxyl group in "compound 4" is substituted with iodine to yield "compound 5".[8]

  • Elimination: An elimination reaction is performed on the iodo-compound 5 to produce "compound 6".[8]

  • Azide (B81097) Addition: The resulting intermediate (compound 6) undergoes a reaction with an azide source, catalyzed by ICl, to generate "compound 7".[8]

  • Substitution: Another substitution reaction is carried out on compound 7 with a carboxylic acid to obtain "compound 8".[8]

  • Deprotection: The final step involves the removal of protecting groups from the amino and hydroxyl functionalities of compound 8 to afford Azvudine.[3][8]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Compound 4 B Hydroxyl Substitution (Iodine) A->B C Compound 5 B->C D Elimination C->D E Compound 6 D->E F Azide Addition (ICl catalysis) E->F G Compound 7 F->G H Substitution (Carboxylic Acid) G->H I Compound 8 H->I J Deprotection I->J K Azvudine J->K

Caption: Patented synthesis route starting from an advanced intermediate.

Purification and Characterization

Following synthesis, Azvudine requires purification to achieve the high level of purity required for pharmaceutical applications.

  • Chromatography: Column chromatography is a crucial purification step. Given the polar nature of Azvudine, a reversed-phase chromatography approach using a C18 stationary phase is a common and viable strategy. The mobile phase typically consists of water and a polar organic solvent like acetonitrile (B52724) or methanol.[5]

  • Recrystallization: After chromatographic purification, recrystallization is often employed to obtain a highly pure crystalline solid form of the compound.[5]

Mechanism of Action

Azvudine is a nucleoside analog that exerts its antiviral effects by inhibiting viral replication.[9] Its mechanism involves several key steps within the host cell.

  • Intracellular Phosphorylation: Upon entering a host cell, Azvudine is phosphorylated by host cell kinases to its active triphosphate form, Azvudine triphosphate (FNC-TP).[9][10] This phosphorylation is a critical activation step.[9]

  • Competitive Inhibition: FNC-TP is structurally similar to natural deoxycytidine triphosphate (dCTP). It acts as a competitive substrate for viral enzymes like HIV's reverse transcriptase or SARS-CoV-2's RNA-dependent RNA polymerase (RdRp).[9][10]

  • Chain Termination: Once FNC-TP is incorporated into the growing viral DNA or RNA chain by the viral polymerase, it causes premature chain termination.[9][10] The 4'-azido group on Azvudine's sugar moiety prevents the formation of the necessary 3'-5' phosphodiester bond, which halts further elongation of the nucleic acid chain.[10] This action effectively stops viral replication.[9]

G cluster_cell Host Cell cluster_virus Virus A Azvudine (FNC) B Phosphorylation (Host Kinases) A->B C Azvudine Triphosphate (FNC-TP - Active Form) B->C E Incorporation into Viral DNA/RNA C->E D Viral Reverse Transcriptase / RdRp D->E F Chain Termination E->F G Inhibition of Viral Replication F->G H Viral RNA H->D

Caption: Intracellular activation and mechanism of action of Azvudine.

References

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Azvudine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (B1666521) (FNC), chemically known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, is a novel nucleoside reverse transcriptase inhibitor (NRTI) with broad-spectrum antiviral activity.[1] It has demonstrated potent efficacy against several viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV and HCV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] Azvudine's therapeutic effect is contingent on its efficient uptake into host cells and subsequent metabolic activation to its pharmacologically active triphosphate form.[1] This technical guide provides a comprehensive overview of the cellular uptake and metabolism of Azvudine hydrochloride, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Cellular Uptake of Azvudine

The entry of Azvudine into host cells is a critical first step for its antiviral activity. As a nucleoside analog, its transport across the cell membrane is likely facilitated by specialized protein channels known as nucleoside transporters. The two major families of human nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). While specific studies definitively identifying the transporters responsible for Azvudine uptake are emerging, the involvement of these transporters is highly probable based on the transport mechanisms of other cytidine (B196190) analogs. Additionally, Azvudine has been noted to modulate the expression of P-glycoprotein (P-gp), an efflux transporter, which could influence its intracellular concentration and efficacy.[3]

Metabolism of Azvudine: Intracellular Phosphorylation

Once inside the host cell, Azvudine, a prodrug, undergoes a three-step phosphorylation process to become its active form, Azvudine triphosphate (FNC-TP).[1][4] This metabolic conversion is catalyzed by host cell kinases.[1] Azvudine has been identified as an excellent substrate for deoxycytidine kinase, which catalyzes the initial phosphorylation step to Azvudine monophosphate (FNC-MP).[5][6] Subsequent phosphorylations to Azvudine diphosphate (B83284) (FNC-DP) and finally to FNC-TP are carried out by other cellular kinases. The efficiency of this phosphorylation cascade is a key determinant of Azvudine's antiviral potency.[5]

Quantitative Antiviral Activity of Azvudine

The in vitro efficacy of Azvudine has been quantified against various viral strains, with the 50% effective concentration (EC50) being a key parameter.

Virus StrainCell LineEC50 (nM)Reference
HIV-1 IIIB (Wild-Type)C81660.11 ± 0.03[7]
HIV-1 LAI-M184VC816627.45 ± 4.58[7]
HIV-1 74VC81660.11 ± 0.02[7]
HIV-1 WAN T69NC81660.45 ± 0.08[7]
HIV-2 RODC81660.018[5]
HIV-2 CBL-20C81660.025[5]
SARS-CoV-2Vero E61200 - 4300[8]
HCoV-OC43H4604300[8]

Mechanism of Action

The active metabolite, Azvudine triphosphate (FNC-TP), acts as a competitive inhibitor of viral polymerases.[9] In the case of HIV, FNC-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the nascent viral DNA chain by reverse transcriptase.[4] For RNA viruses like SARS-CoV-2, FNC-TP targets the RNA-dependent RNA polymerase (RdRp).[10] Once incorporated, the 4'-azido group on the sugar moiety of Azvudine prevents the formation of the 3'-5' phosphodiester bond, leading to premature chain termination of the viral nucleic acid and halting replication.[9]

A unique aspect of Azvudine's mechanism against HIV is its dual-target action, where it not only inhibits reverse transcriptase but is also reported to inhibit the Viral Infectivity Factor (Vif) protein.[2] Vif is crucial for HIV to counteract the host's innate antiviral defense mediated by the APOBEC3G protein. By inhibiting Vif, Azvudine may help preserve this natural host defense mechanism.[4]

Cellular_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_action Mechanism of Action Azvudine Azvudine (FNC) Transporter Nucleoside Transporters (e.g., CNTs, ENTs) Azvudine->Transporter Uptake Azvudine_in Azvudine (FNC) Transporter->Azvudine_in FNC_MP Azvudine Monophosphate (FNC-MP) Azvudine_in->FNC_MP Phosphorylation (Deoxycytidine Kinase) FNC_DP Azvudine Diphosphate (FNC-DP) FNC_MP->FNC_DP Phosphorylation (Cellular Kinases) FNC_TP Azvudine Triphosphate (FNC-TP) (Active Form) FNC_DP->FNC_TP Phosphorylation (Cellular Kinases) Viral_Polymerase Viral Polymerase (RT or RdRp) FNC_TP->Viral_Polymerase Competitive Inhibition Chain_Termination Viral DNA/RNA Chain Termination Viral_Polymerase->Chain_Termination dCTP dCTP dCTP->Viral_Polymerase

Cellular uptake and metabolic activation of Azvudine.

Experimental Protocols

Protocol 1: Determination of Cellular Uptake of Azvudine

This protocol describes a method for quantifying the uptake of Azvudine into cultured cells using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., C8166 or peripheral blood mononuclear cells (PBMCs)) in appropriate media.

  • Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase on the day of the experiment.

2. Drug Incubation:

  • Prepare a stock solution of this compound in sterile water or DMSO.

  • On the day of the assay, remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Add fresh medium containing the desired concentration of Azvudine to the cells. Include a vehicle control.

  • Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

3. Termination of Uptake and Cell Lysis:

  • To stop the uptake, rapidly aspirate the drug-containing medium and wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding a known volume of ice-cold 70% methanol (B129727).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

4. Sample Preparation and Analysis:

  • Centrifuge the cell lysate to pellet cellular debris.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for HPLC-MS/MS analysis.

  • Quantify the intracellular concentration of Azvudine using a validated HPLC-MS/MS method with an appropriate internal standard.

  • Normalize the results to the total protein concentration or cell number.

Experimental_Workflow_Uptake cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., C8166, PBMCs) Incubation Incubate Cells with Azvudine Cell_Culture->Incubation Drug_Prep Prepare Azvudine Working Solutions Drug_Prep->Incubation Termination Terminate Uptake (Wash with cold PBS) Incubation->Termination Lysis Cell Lysis (Methanol) Termination->Lysis Sample_Prep Sample Preparation (Extraction & Reconstitution) Lysis->Sample_Prep HPLC_MSMS HPLC-MS/MS Analysis Sample_Prep->HPLC_MSMS Quantification Quantify Intracellular Azvudine HPLC_MSMS->Quantification

Experimental workflow for Azvudine cellular uptake assay.
Protocol 2: Quantification of Intracellular Azvudine Phosphorylation

This protocol outlines the quantification of Azvudine and its phosphorylated metabolites (FNC-MP, FNC-DP, FNC-TP) in cells using HPLC-MS/MS.

1. Cell Culture and Treatment:

  • Follow the cell culture and drug incubation steps as described in Protocol 1.

2. Metabolite Extraction:

  • After washing with ice-cold PBS, add a specific volume of ice-cold 70% methanol to the cell pellet.

  • Vortex vigorously and incubate on ice to precipitate proteins.

  • Centrifuge at high speed at 4°C to pellet the precipitated proteins.

3. Sample Preparation for Analysis:

  • Transfer the supernatant containing the metabolites to a new tube.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

4. HPLC-MS/MS Analysis:

  • Use a validated HPLC-MS/MS method optimized for the separation and detection of Azvudine and its phosphorylated forms.

  • Employ an appropriate internal standard for each analyte if available.

  • Generate standard curves for absolute quantification of each metabolite.

  • Express the results as pmol or fmol per million cells.

Protocol 3: In Vitro Anti-HIV Activity Assay

This protocol is for determining the 50% effective concentration (EC50) of Azvudine against HIV-1 in a susceptible T-cell line.

1. Cell and Virus Preparation:

  • Culture C8166 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Prepare a stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1IIIB) with a known titer.

2. Assay Setup:

  • Seed C8166 cells in a 96-well plate.

  • Prepare serial dilutions of this compound in the culture medium.

  • Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).

  • Immediately after infection, add the serially diluted Azvudine to the respective wells. Include virus control (cells + virus, no drug) and cell control (cells only, no virus) wells.

3. Incubation and Endpoint Measurement:

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Assess viral replication by measuring the HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • Calculate the percentage of inhibition of p24 production for each drug concentration relative to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Dual_Target_Mechanism cluster_hiv HIV Replication Cycle cluster_host Host Cell Defense RT Reverse Transcriptase (RT) Proviral_DNA Proviral DNA Synthesis RT->Proviral_DNA Blocks Vif Viral Infectivity Factor (Vif) APOBEC3G_degradation APOBEC3G Degradation Vif->APOBEC3G_degradation Blocks APOBEC3G APOBEC3G Vif->APOBEC3G Targets for Degradation Azvudine_TP Azvudine Triphosphate (FNC-TP) Azvudine_TP->RT Inhibits Azvudine Azvudine (FNC) Azvudine->Vif Inhibits Antiviral_Effect Innate Antiviral Effect APOBEC3G->Antiviral_Effect

Dual-target mechanism of Azvudine against HIV.

Conclusion

This compound's efficacy as a broad-spectrum antiviral agent is underpinned by its efficient cellular uptake and metabolic activation. The conversion of Azvudine to its active triphosphate form allows it to effectively inhibit viral replication by terminating the synthesis of viral nucleic acids. Its dual-target mechanism against HIV further highlights its potential as a robust therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug developers working to further elucidate the pharmacological profile of Azvudine and develop novel antiviral strategies.

References

early-phase clinical trial results for Azvudine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Early-Phase Clinical Trial Results for Azvudine (B1666521) Hydrochloride

Introduction

Azvudine (FNC), chemically known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, is a novel nucleoside analog that has demonstrated broad-spectrum antiviral activity.[1][2] Initially developed for the treatment of Human Immunodeficiency Virus (HIV), it has since been investigated for its efficacy against other viral infections, including SARS-CoV-2.[3][4] Azvudine functions as a prodrug, requiring intracellular phosphorylation to become active.[5][6] This guide provides a technical overview of its mechanism of action, early-phase clinical trial results for both HIV and COVID-19, and detailed experimental protocols based on available data.

Mechanism of Action

Azvudine's primary antiviral effect stems from its role as a nucleoside reverse transcriptase inhibitor (NRTI). Upon entering a host cell, it is converted by cellular kinases into its active triphosphate form, Azvudine triphosphate (FNC-TP).[6] FNC-TP is a structural mimic of the natural deoxycytidine triphosphate (dCTP) and competitively inhibits viral polymerases—specifically reverse transcriptase (RT) in retroviruses like HIV and RNA-dependent RNA polymerase (RdRp) in RNA viruses such as SARS-CoV-2.[5][7] Incorporation of FNC-TP into the nascent viral DNA or RNA chain leads to premature chain termination, thereby halting viral replication.[5][8]

G cluster_cell Host Cell cluster_virus Viral Replication Azvudine Azvudine (FNC) (Prodrug) Kinases Host Cell Kinases Azvudine->Kinases Phosphorylation FNCTP Azvudine Triphosphate (FNC-TP) (Active Form) Kinases->FNCTP Polymerase Viral Polymerase (HIV RT or SARS-CoV-2 RdRp) FNCTP->Polymerase Competitive Inhibition Replication Viral RNA/DNA Synthesis FNCTP->Replication Polymerase->Replication Incorporation Termination Chain Termination Replication->Termination Halts Replication

General antiviral mechanism of Azvudine.

For HIV-1, Azvudine exhibits a dual-target mechanism. In addition to inhibiting reverse transcriptase, it is also believed to inhibit the viral infectivity factor (Vif) protein.[6][9] The Vif protein normally targets the host's natural antiviral enzyme, APOBEC3G (A3G), for proteasomal degradation. By inhibiting Vif, Azvudine protects A3G, allowing it to maintain its innate function of inducing mutations in the viral genome.[9]

G Dual-Target Mechanism of Azvudine Against HIV cluster_rt cluster_vif FNCTP Azvudine Triphosphate (FNC-TP) RT HIV Reverse Transcriptase (RT) FNCTP->RT Inhibits RevTrans Reverse Transcription RT->RevTrans Catalyzes Azvudine Azvudine Vif HIV Vif Protein Azvudine->Vif Inhibits A3G Host A3G Protein (Antiviral) Vif->A3G Targets Degradation A3G Degradation A3G->Degradation

The dual-target mechanism of Azvudine against HIV-1.

Clinical Trial Results for HIV

Early-phase clinical trials for HIV demonstrated Azvudine's safety and efficacy. Phase I and II studies (e.g., GQ-FNC-2014-2, NCT04109183) indicated desirable pharmacokinetics and an excellent safety profile.[3][10] A key finding was its high potency, requiring a significantly lower dose compared to established NRTIs like lamivudine (B182088) (3TC).[9]

Trial Identifier / PhaseKey FindingsReference
Phase I/II Showed desirable pharmacokinetics, excellent efficacy, and safety.[3]
NCT04109183 (Phase II) A dose-exploratory study to evaluate safety and preliminary efficacy in treatment-naive HIV patients, comparing 2mg, 3mg, and 4mg doses of FNC against a 3TC control group, with TDF and EFV as background drugs.[10]
Pharmacokinetic Studies Intracellular retention of the active FNC-TP in peripheral blood mononuclear cells was markedly longer than that of lamivudine triphosphate.[9]
Comparative Efficacy The oral dose of Azvudine required was only 1% of that of lamivudine to show efficacy. After five days of treatment, FNC-TP concentration was still greater than the IC50.[9]
NCT04303598 (Phase III) A study to evaluate efficacy and safety in HIV-infected treatment-naive patients, comparing FNC with 3TC in combination with TDF and EFV. The primary endpoint is the rate of participants with HIV-1 RNA < 50 copies/mL at week 48.[3][11]

Clinical Trial Results for COVID-19

Azvudine was repurposed and evaluated for the treatment of mild to moderate COVID-19. Clinical studies, including a pilot trial and several Phase III trials, have consistently shown that Azvudine can shorten the time to viral clearance and clinical improvement.[1][8]

Table 1: Pilot Study (ChiCTR2000029853) for Mild/Common COVID-19 [1][12][13]

EndpointAzvudine (FNC) Group (n=10)Control Group (n=10)p-value
Mean Time to First Nucleic Acid Negative Conversion (NANC) 2.60 days (SD 0.97)5.60 days (SD 3.06)0.008
NANC Rate at Day 4 100%30%0.0013
Adverse Events 030.06

Table 2: Phase III Clinical Trial Results for Moderate COVID-19 [14][15][16][17]

EndpointAzvudine GroupPlacebo/Control Groupp-valueReference
Proportion of Patients with Clinical Improvement (Day 7) 40.43% (n=142)10.87% (n=138)< 0.001[15]
Median Time to Clinical Symptom Improvement Statistically significant improvement-< 0.001[15]
Median Time to Second NANC 7.73 days8.89 days0.028[17]
Median Hospitalization Duration 6.5 days7.73 days0.028[14][17]
Median Hospitalization Duration (Retrospective Study) 8 days (n=48)10 days (n=48)≤ 0.05[16]
Virus Clearance Time ~5 days--[15]
Adverse Event Rate 44.52% (n=575)49.74% (n=567)0.04[14]
Serious Adverse Event Rate 1.16% (n=432)1.86% (n=429)0.39[14]

Experimental Protocols

In Vitro Selection of Azvudine-Resistant Viral Strains

This protocol provides a framework for generating and characterizing viral resistance to Azvudine in a laboratory setting.[7]

Methodology:

  • Cell and Virus Culture: Appropriate host cells are cultured and infected with a wild-type viral strain (e.g., HIV, SARS-CoV-2).

  • Drug Concentration Escalation: The infected cells are cultured in the presence of a low concentration of Azvudine (e.g., near the EC₅₀).

  • Serial Passaging: The virus is passaged repeatedly. As viral replication becomes robust, the concentration of Azvudine is gradually increased.

  • Isolation of Resistant Virus: After multiple passages (e.g., 10-20), the virus capable of replicating in high concentrations of Azvudine is isolated from the culture supernatant.

  • Phenotypic Analysis: The EC₅₀ value of the resistant viral strain is determined to quantify the level of resistance compared to the wild-type virus.

  • Genotypic Analysis: Viral nucleic acid is extracted. The relevant polymerase gene (e.g., HIV RT, SARS-CoV-2 RdRp) is amplified via PCR or RT-PCR and then sequenced to identify mutations associated with resistance.[7]

G A 1. Culture Host Cells and Infect with Virus B 2. Add Azvudine at Low Concentration (EC₅₀) A->B C 3. Monitor Viral Replication (Serial Passaging) B->C D 4. Gradually Increase Azvudine Concentration C->D If replication is robust E 5. Isolate High-Titer Resistant Virus C->E After 10-20 passages D->C F 6. Phenotypic Analysis (Determine new EC₅₀) E->F G 7. Genotypic Analysis (Sequence Polymerase Gene) E->G H Identify Resistance Mutations G->H

Workflow for in vitro selection of Azvudine-resistant strains.
Clinical Trial Protocol for COVID-19 (General Framework)

The following outlines a typical protocol for a randomized, controlled trial evaluating Azvudine for COVID-19, based on published study designs.[1][17]

  • Study Design: Randomized, open-label or double-blind, placebo-controlled trial.

  • Patient Population: Adults with confirmed mild to moderate COVID-19.

    • Inclusion Criteria: Confirmed SARS-CoV-2 infection (e.g., by RT-PCR), age 18-65, meeting criteria for mild or common type.[1][11]

    • Exclusion Criteria: Severe or critical illness, serious underlying diseases, pregnancy, or receipt of other investigational antiviral drugs.[11]

  • Intervention:

    • Treatment Group: Azvudine (e.g., 5 mg, orally, once daily for up to 14 days) plus standard symptomatic treatment.[8]

    • Control Group: Placebo or standard antiviral therapy plus standard symptomatic treatment.

  • Primary Endpoints:

    • Time to Nucleic Acid Negative Conversion (NANC), defined as the time from treatment initiation to the first of two consecutive negative RT-PCR tests.[1][12]

    • Proportion of patients with improvement in clinical symptoms by a set time point (e.g., Day 7).[15]

  • Secondary Endpoints:

    • Duration of hospitalization.[16][17]

    • Changes in viral load from baseline.[8]

    • Incidence and severity of adverse events.[14]

    • All-cause mortality.[17]

  • Data Collection and Analysis: Viral load is assessed via RT-PCR from nasopharyngeal swabs collected at baseline and subsequent time points. Clinical symptoms are recorded daily. Statistical analysis is performed to compare endpoints between the treatment and control groups.

References

Azvudine Hydrochloride's Effect on Host Cell Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azvudine (B1666521) (FNC), a novel nucleoside reverse transcriptase inhibitor, has demonstrated broad-spectrum antiviral activity. Its primary mechanism of action relies on intracellular phosphorylation by host cell kinases to its active triphosphate form, which then inhibits viral replication.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] While its role as a competitive inhibitor of viral polymerases is well-established, emerging research from computational modeling studies predicts that Azvudine may also directly interact with and modulate the activity of key host cell kinases, including AKT1 and Mitogen-Activated Protein Kinases (MAPKs).[2][3][8][25] This technical guide provides a comprehensive overview of the current understanding of Azvudine's effects on host cell kinases, summarizing predictive data, outlining relevant experimental protocols for validation, and visualizing the implicated signaling pathways.

Introduction

Azvudine (2'-deoxy-2'-β-fluoro-4'-azidocytidine) is a cytidine (B196190) analog that requires activation via a three-step phosphorylation process mediated by host cell kinases.[3] The resulting Azvudine triphosphate (FNC-TP) acts as a chain terminator for viral reverse transcriptase and RNA-dependent RNA polymerase.[7][9] A network pharmacology and molecular docking study has identified potential interactions between Azvudine and several host cell kinases, suggesting a broader mechanism of action that may contribute to its therapeutic effects.[2][3][8][25] This guide will delve into these predicted interactions and provide the necessary technical information for their experimental validation.

Predicted Effects of Azvudine on Host Cell Kinases

A significant network pharmacology and molecular docking study predicted that Azvudine could interact with multiple host cell protein kinases, including AKT1, MAPK8 (JNK1), and MAPK14 (p38α).[2][3][8][25] This computational analysis identified potential binding sites and calculated the binding energies for these interactions.

Quantitative Data from Molecular Docking Studies

The following table summarizes the predicted binding affinities of Azvudine with key host cell kinases as determined by molecular docking simulations. Lower binding energy values suggest a more stable interaction.

Target KinasePDB IDBinding Energy (kcal/mol)Reference(s)
AKT11H10-7.74[2][3]
MAPK8 (JNK1)1UKH-8.42[2][3]
MAPK14 (p38α)1A9U-8.89[2][3]

Note: These are predictive data and require experimental validation.

Predicted Signaling Pathway Interactions

The predicted interactions of Azvudine with AKT1 and MAPK suggest potential modulation of critical cellular signaling pathways involved in cell survival, proliferation, and inflammation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K MAPKKK MAPKKK (e.g., MEKK, ASK1) Growth_Factor_Receptor->MAPKKK AKT1 AKT1 PI3K->AKT1 Downstream_AKT_Targets Downstream Targets (e.g., mTOR, GSK3β) AKT1->Downstream_AKT_Targets Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_AKT_Targets->Cell_Survival_Proliferation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Downstream_MAPK_Targets Downstream Targets (e.g., AP-1, ATF2) MAPK->Downstream_MAPK_Targets Inflammation_Apoptosis Inflammation & Apoptosis Downstream_MAPK_Targets->Inflammation_Apoptosis Azvudine Azvudine Azvudine->AKT1 Predicted Interaction Azvudine->MAPK Predicted Interaction Cell_Culture 1. Cell Culture & Treatment with Azvudine Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE & Western Blot Cell_Lysis->SDS_PAGE Immunoblotting 4. Immunoblotting (Primary & Secondary Antibodies) SDS_PAGE->Immunoblotting Detection 5. Chemiluminescent Detection Immunoblotting->Detection Analysis 6. Data Analysis Detection->Analysis Assay_Setup 1. Assay Setup (Kinase, Substrate, Azvudine) Reaction_Initiation 2. Initiate Reaction (Add ATP) Assay_Setup->Reaction_Initiation Incubation 3. Incubation Reaction_Initiation->Incubation Detection 4. Detection of Kinase Activity Incubation->Detection Data_Analysis 5. Data Analysis (IC50 Determination) Detection->Data_Analysis

References

Structural Analogs of Azvudine Hydrochloride: A Deep Dive into Antiviral Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Azvudine (FNC), a nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated significant therapeutic efficacy against a range of viral infections, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3] Chemically known as 4'-azido-2'-deoxy-2'-fluorocytidine, its unique structural features, particularly the 4'-azido group, are pivotal to its mechanism of action and have inspired the exploration of various structural analogs to enhance antiviral potency, broaden the spectrum of activity, and overcome drug resistance. This technical guide provides a comprehensive overview of the structural analogs of Azvudine hydrochloride, their biological activities, and the experimental methodologies employed in their evaluation.

Core Structure and Mechanism of Action of Azvudine

Azvudine is a cytidine (B196190) analog that, upon entering a host cell, undergoes intracellular phosphorylation by host cell kinases to its active triphosphate form, FNC-TP.[4][5] This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the nascent viral DNA chain by viral reverse transcriptase (RT) or RNA-dependent RNA polymerase (RdRp).[4][5][6] The incorporation of FNC-TP leads to premature chain termination, thereby halting viral replication.[4] A key feature of Azvudine is the presence of a 3'-hydroxyl group, which typically allows for chain elongation. However, the 4'-azido group introduces steric hindrance, ultimately causing termination of the growing DNA or RNA strand.[1]

Structural Analogs of Azvudine and their Antiviral Activity

The core structure of Azvudine has been systematically modified to investigate structure-activity relationships (SAR) and develop new antiviral agents. Modifications have primarily focused on the 4'-position of the sugar moiety, the sugar itself, and the nucleobase.

Modifications at the 4'-Position

The 4'-azido group is a critical pharmacophore of Azvudine. Analogs with different substituents at this position have been synthesized and evaluated to understand its role in antiviral activity and to explore potential improvements.

Compound/AnalogTarget VirusEC₅₀CC₅₀Selectivity Index (SI)Reference
Azvudine (FNC) HIV-1 (Wild-Type)0.13 nM>100 µM>769,230[5]
HIV-1 (M184V mutant)33.25 nM>100 µM>3,007[7]
HIV-20.018 - 0.025 nM>10 µM>400,000[7]
HBV---[8]
HCV1.28 µM (NS5B polymerase inhibition)--[9]
SARS-CoV-21.2 - 4.3 µM-15 - 83[9][10]
4'-Ethynyl-2'-deoxycytidine (4'-E-dC) HIV-1 (Wild-Type)0.003 µM>1 µM>333[11]
4'-Azido-thymidine HBV0.63 µM>100 µM>158[8]
4'-Azido-2'-deoxy-5-methylcytidine HBV5.99 µM>100 µM>16[8]
4'-Azido-2'-deoxy-2',2'-difluorocytidine HCV Replicon66 nM--[9]
4'-Azido-2'-deoxy-2'-fluoroarabinocytidine HCV Replicon24 nM--[9]
N⁴-Substituted 2'-deoxy-2'-fluoro-4'-azido cytidine (1g) HBV (DNA replication, extracellular)<0.01 µM>100 µM>10,000[8]
2'-Deoxy-2'-β-fluoro-4'-azido-5-fluorouridine HIV-1Good activity--[12]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀). Values are approximate and may vary based on the specific cell line and assay conditions.

Experimental Protocols

The evaluation of Azvudine analogs involves a series of standardized in vitro assays to determine their antiviral efficacy and cytotoxicity.

General Synthesis of 4'-Substituted Nucleoside Analogs

The synthesis of 4'-substituted nucleoside analogs often involves a multi-step process starting from a suitable sugar derivative. A general workflow is outlined below.

Synthesis_Workflow Start Protected Ribose Derivative Step1 Introduction of 2'-Fluoro Group Start->Step1 Step2 Glycosylation with Silylated Nucleobase Step1->Step2 Step3 Introduction of 4'-Azido Group Step2->Step3 Step4 Deprotection Step3->Step4 End Final 4'-Azido Nucleoside Analog Step4->End

Caption: General synthetic workflow for 4'-azido nucleoside analogs.

A detailed synthetic protocol for a representative analog, 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine, can be found in the literature.[5] The key steps typically involve the formation of the glycosidic bond between a modified sugar and the nucleobase, followed by the introduction of the azido (B1232118) group at the 4'-position and subsequent deprotection steps.[5]

Anti-HIV Activity Assay (MTT-Based)

This cell-based assay is widely used to determine the efficacy of compounds against HIV replication.

  • Cell Culture: Maintain MT-4 cells (a human T-cell line susceptible to HIV infection) in appropriate culture medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds (Azvudine analogs) and control drugs (e.g., Zidovudine).

  • Infection: Plate MT-4 cells in 96-well plates and infect them with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) in the presence of the test compounds.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a CO₂ incubator.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of cell protection against the compound concentration.

Cytotoxicity Assay (MTT-Based)

This assay is performed in parallel with the antiviral activity assay to assess the toxicity of the compounds to the host cells.

  • Cell Culture: Seed uninfected MT-4 cells in 96-well plates.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Assay: Perform the MTT assay as described above.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is determined. The selectivity index (SI = CC₅₀/EC₅₀) is then calculated to evaluate the therapeutic window of the compound.

Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay directly measures the ability of a compound to inhibit the activity of the HIV reverse transcriptase enzyme.

RT_Inhibition_Assay Components Reaction Mixture: - Recombinant HIV-1 RT - Template-Primer (e.g., poly(A)/oligo(dT)) - dNTPs (including labeled dNTP) - Test Compound Incubation Incubation at 37°C Components->Incubation Measurement Quantification of DNA Synthesis (e.g., radioactivity, fluorescence) Incubation->Measurement Analysis Calculation of IC₅₀ Measurement->Analysis

Caption: Workflow for a reverse transcriptase inhibition assay.

The assay typically involves a reaction mixture containing recombinant HIV-1 RT, a template-primer, deoxynucleoside triphosphates (dNTPs, one of which is labeled), and the test compound.[13] The amount of newly synthesized DNA is quantified, and the 50% inhibitory concentration (IC₅₀) is determined.[13]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for Azvudine and its nucleoside analogs involves the disruption of viral nucleic acid synthesis. The intracellular activation and subsequent steps are crucial for their antiviral effect.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Drug Azvudine Analog (Prodrug) Drug_MP Analog-Monophosphate Drug->Drug_MP Host Kinase Drug_DP Analog-Diphosphate Drug_MP->Drug_DP Host Kinase Drug_TP Analog-Triphosphate (Active Form) Drug_DP->Drug_TP Host Kinase RT Viral Reverse Transcriptase / Polymerase Drug_TP->RT Viral_DNA Growing Viral DNA/RNA RT->Viral_DNA Viral_RNA Viral RNA Template Viral_RNA->RT Termination Chain Termination Viral_DNA->Termination Incorporation of Analog-TP

Caption: Intracellular activation and mechanism of action of Azvudine analogs.

Conclusion

The structural framework of this compound offers a fertile ground for the development of novel antiviral agents. Modifications at the 4'-position of the sugar moiety have yielded analogs with potent activity against a range of viruses, including drug-resistant strains. The continued exploration of structure-activity relationships, guided by detailed experimental evaluation, holds promise for the discovery of next-generation nucleoside inhibitors with improved therapeutic profiles. This guide provides a foundational understanding of the current landscape of Azvudine analogs and the methodologies essential for their preclinical assessment.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of Azvudine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azvudine (B1666521), also known as FNC (2′-deoxy-2′-β-fluoro-4′-azidocytidine), is a novel nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated broad-spectrum antiviral activity.[1][2][3] It has shown potent efficacy against several significant human pathogens, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][3][4] As a nucleoside analog, Azvudine functions as a prodrug, requiring intracellular activation to exert its therapeutic effects.[5] These application notes provide a comprehensive overview of its mechanism of action, key in vitro performance data, and detailed protocols for evaluating its antiviral efficacy and cytotoxicity.

Mechanism of Action

The antiviral activity of Azvudine is initiated upon its entry into a host cell, where it is phosphorylated by cellular kinases into its active triphosphate form, Azvudine triphosphate (FNC-TP).[2][4][6] This active metabolite is structurally similar to natural deoxynucleotides.

FNC-TP exerts its antiviral effect through a dual mechanism:

  • Competitive Inhibition: FNC-TP competes with natural nucleoside triphosphates for the active site of viral polymerases, such as HIV reverse transcriptase (RT) or the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[3][5][7]

  • Chain Termination: Once incorporated into the nascent viral DNA or RNA strand by the polymerase, the 4'-azido group on Azvudine's sugar moiety prevents the formation of the subsequent 3'-5' phosphodiester bond.[7] This act of premature chain termination effectively halts viral replication.[2][7][8]

Against HIV, Azvudine also exhibits a unique dual-target mechanism by inhibiting the viral accessory protein Vif.[5] This protects the host's natural antiviral factor, APOBEC3G (A3G), from degradation, allowing it to maintain its innate anti-HIV activity.[5]

cluster_cell Host Cell cluster_virus Viral Replication Cycle AZV Azvudine (Prodrug) Kinases Host Cellular Kinases AZV->Kinases Phosphorylation FNCTP FNC-TP (Active Metabolite) Kinases->FNCTP Polymerase Viral Polymerase (RT or RdRp) FNCTP->Polymerase Competitive Inhibition Termination Chain Termination (Replication Halted) Polymerase->Termination Incorporation ViralRNA Viral RNA/DNA Template ViralRNA->Polymerase

Caption: Mechanism of action for Azvudine.

Data Presentation

The following tables summarize the quantitative data for Azvudine's in vitro antiviral efficacy and cytotoxicity from various studies.

Table 1: Antiviral Efficacy of Azvudine Hydrochloride

Virus Cell Line Parameter Value Reference(s)
HIV-1 C8166, PBMCs EC₅₀ 0.03 – 6.92 nM [6][9][10][11]
HIV-2 C8166 EC₅₀ 0.018 – 0.025 nM [9][10][11][12]
SARS-CoV-2 Vero E6 EC₅₀ 1.2 – 4.3 µM [11][12]
HCoV-OC43 - EC₅₀ 4.3 µM [11]

| Hepatitis C Virus (HCV) | - | EC₅₀ | 0.024 µM |[11] |

Table 2: In Vitro Cytotoxicity of this compound

Cell Line Assay Parameter Value Selectivity Index (SI) Reference(s)
C8166 MTT CC₅₀ 26.85 µM >244,091 [12]
PBMCs MTT CC₅₀ 100.42 µM >295,353 [12]

| HepG2 | - | Cytotoxicity | No 50% reduction at 1,000 µM | - |[12] |

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol determines the 50% cytotoxic concentration (CC₅₀) of Azvudine, which is essential for establishing a therapeutic window and selecting non-toxic concentrations for antiviral assays.[12][13] The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[12]

Materials:

  • Host cell line of interest (e.g., C8166, Vero E6)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12][14]

  • 96-well flat-bottom microplates

  • Microplate reader

Methodology:

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include "cells only" (no drug) and "vehicle only" (highest DMSO concentration) controls.[13][15]

  • Incubation: Incubate the plate for a period appropriate for the cell line's doubling time and the intended antiviral assay duration (e.g., 48-72 hours).[13][14]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[2][13]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the drug concentration (log scale) to determine the CC₅₀ value using non-linear regression analysis.[13]

cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with serial dilutions of Azvudine A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours D->E F 6. Add solubilization solution (DMSO) E->F G 7. Measure absorbance (492-570 nm) F->G H 8. Calculate % viability and determine CC₅₀ G->H

Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Anti-HIV-1 Activity Assay (p24 Antigen Quantification)

This protocol measures the efficacy of Azvudine in inhibiting HIV-1 replication in a susceptible T-cell line, such as C8166, by quantifying the viral p24 capsid protein in the culture supernatant using an ELISA.[2][16]

Materials:

  • C8166 cells

  • Complete RPMI-1640 medium

  • HIV-1 stock (e.g., HIV-1IIIB)

  • This compound stock solution

  • 96-well round-bottom microplates

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Methodology:

  • Cell Preparation: Culture C8166 cells and adjust the concentration to 4 x 10⁵ cells/mL in complete medium.[2]

  • Infection: In a separate tube, infect the C8166 cells with HIV-1 at a low multiplicity of infection (MOI) of 0.05-0.1 for 2 hours at 37°C.[2]

  • Plating and Treatment:

    • Plate 100 µL of the infected cell suspension into the wells of a 96-well plate.[2]

    • Add 100 µL of serially diluted Azvudine to the appropriate wells. A starting dose-response curve could range from 0.01 nM to 100 nM.[16]

    • Include a virus control (infected cells, no drug) and a cell control (uninfected cells, no drug).[2]

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator, or until a clear cytopathic effect (CPE) is visible in the virus control wells.[2][16]

  • Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 10 minutes. Carefully collect the cell-free supernatant for p24 analysis.[2]

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants by following the manufacturer's instructions for the p24 antigen ELISA kit.[2][16]

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each drug concentration relative to the virus control. Determine the 50% effective concentration (EC₅₀) value by fitting the data to a dose-response curve.[5]

cluster_workflow Anti-HIV-1 p24 Assay Workflow A 1. Infect C8166 cells with HIV-1 (MOI 0.05) B 2. Plate infected cells in 96-well plate A->B C 3. Add serial dilutions of Azvudine B->C D 4. Incubate for 4-5 days C->D E 5. Centrifuge plate and collect supernatant D->E F 6. Quantify p24 antigen using ELISA kit E->F G 7. Calculate % inhibition and determine EC₅₀ F->G

Caption: Workflow for the anti-HIV-1 p24 antigen assay.
Protocol 3: SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This cell-free, fluorometric assay directly measures the ability of Azvudine's active form (FNC-TP) to inhibit the enzymatic activity of SARS-CoV-2 RdRp.[6]

Materials:

  • Recombinant SARS-CoV-2 RdRp complex

  • Azvudine triphosphate (FNC-TP)

  • Self-priming RNA template (1.0 µM)

  • ATP (10 mM)

  • RNase inhibitor

  • Reaction buffer

  • dsRNA quantification system (e.g., QuantiFluor)

  • 96-well plate (black, for fluorescence)

  • Fluorometer

Methodology:

  • Compound Pre-incubation: Add serial dilutions of FNC-TP to the wells of a 96-well plate.[6]

  • Enzyme Addition: Add 2.0 µM of the SARS-CoV-2 RdRp complex to the wells containing the test compound. Incubate for 30 minutes at room temperature.[6]

  • Reaction Mixture Preparation: Prepare a master mix containing the self-priming RNA, ATP, and RNase inhibitor in the reaction buffer.[6]

  • Initiation of Polymerization: Add the reaction mixture to the wells to start RNA synthesis.

  • Incubation: Incubate the plate for 60 minutes at 37°C.[6]

  • Detection: Add the dsRNA quantification dye to each well and incubate for 5 minutes at room temperature, protected from light.[6]

  • Measurement: Measure the fluorescence intensity using a fluorometer.

  • Data Analysis: Calculate the percentage of RdRp inhibition for each FNC-TP concentration relative to a no-drug control. Determine the 50% inhibitory concentration (IC₅₀) from a dose-response curve.

cluster_workflow RdRp Inhibition Assay Workflow A 1. Add FNC-TP dilutions to 96-well plate B 2. Add SARS-CoV-2 RdRp enzyme A->B C 3. Pre-incubate for 30 minutes B->C D 4. Initiate reaction with RNA template/ATP mix C->D E 5. Incubate for 60 minutes at 37°C D->E F 6. Add dsRNA quantification dye E->F G 7. Measure fluorescence F->G H 8. Calculate % inhibition and determine IC₅₀ G->H

Caption: Workflow for the RdRp enzymatic inhibition assay.
Conclusion

This compound is a highly potent antiviral agent with a well-defined mechanism of action against multiple viral polymerases.[5][7] The quantitative data highlight its particular potency against HIV in the nanomolar range and a favorable cytotoxicity profile, indicating a wide therapeutic window.[12] The detailed protocols provided herein offer robust and reproducible methods for researchers to conduct in vitro cytotoxicity, anti-HIV, and enzymatic inhibition assays, facilitating further investigation and development of this promising antiviral compound.

References

Preparing Azvudine Hydrochloride Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine hydrochloride is a potent nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] As a cytidine (B196190) analog, Azvudine acts as a prodrug, requiring intracellular phosphorylation to its active triphosphate form. This active metabolite is then incorporated into the nascent viral DNA chain by reverse transcriptase, leading to premature chain termination and the inhibition of viral replication.[3][4]

Proper preparation of this compound stock solutions is a critical first step for accurate and reproducible results in in vitro cell culture experiments. This document provides detailed application notes and protocols for the solubilization, storage, and use of this compound for antiviral assays.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for preparing accurate stock solutions.

PropertyValue
Molecular Formula C₉H₁₂ClFN₆O₄
Molecular Weight 322.68 g/mol
Appearance Solid
Solubility (Water) 50 mg/mL (154.95 mM) or 125 mg/mL; sonication is recommended to aid dissolution.[5]
Solubility (DMSO) 25 mg/mL (77.48 mM) or up to 245 mg/mL.[5]
Storage (Solid) 4°C for short-term storage, protected from moisture.
Storage (in Solvent) Stock solutions in DMSO or water can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[5] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable serological pipettes and pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 322.68 g/mol = 3.2268 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out approximately 3.23 mg of this compound powder into the tube. Record the exact weight.

  • Solubilization:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For example, if you weighed exactly 3.23 mg, add 1 mL of DMSO.

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Sterilization (Optional):

    • If the application requires a sterile stock solution, filter the solution through a 0.22 µm sterile syringe filter into a sterile tube.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

This protocol outlines the preparation of working solutions from the 10 mM stock solution for use in cell-based antiviral assays. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[6]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw the Stock Solution:

    • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (Serial Dilution):

    • To achieve final concentrations in the nanomolar (nM) or picomolar (pM) range, it is recommended to perform serial dilutions.

    • Example for a 100 µM intermediate solution: Dilute the 10 mM stock solution 1:100 by adding 10 µL of the stock to 990 µL of sterile cell culture medium. Mix well by gentle pipetting.

    • Example for a 1 µM intermediate solution: Dilute the 100 µM intermediate solution 1:100 by adding 10 µL of the 100 µM solution to 990 µL of sterile cell culture medium.

  • Prepare Final Working Solutions:

    • From the appropriate intermediate dilution, prepare the final working concentrations directly in the cell culture plates or in separate tubes.

    • Example for a final concentration of 10 nM: Add 1 µL of the 1 µM intermediate solution to 99 µL of cell culture medium in a well of a 96-well plate for a final volume of 100 µL.

  • Vehicle Control:

    • It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound tested.

Visualizations

Mechanism of Action of Azvudine

The following diagram illustrates the intracellular activation and mechanism of action of Azvudine as a nucleoside reverse transcriptase inhibitor.

Azvudine_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Azvudine_ext Azvudine (Prodrug) Azvudine_int Azvudine Azvudine_ext->Azvudine_int Cellular Uptake Azvudine_MP Azvudine Monophosphate Azvudine_int->Azvudine_MP Phosphorylation (Cellular Kinases) Azvudine_DP Azvudine Diphosphate Azvudine_MP->Azvudine_DP Phosphorylation Azvudine_TP Azvudine Triphosphate (Active Form) Azvudine_DP->Azvudine_TP Phosphorylation Reverse_Transcriptase Reverse Transcriptase Azvudine_TP->Reverse_Transcriptase Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA (ssDNA) Reverse_Transcriptase->Viral_DNA Reverse Transcription Chain_Termination Chain Termination Reverse_Transcriptase->Chain_Termination Viral_DNA->Chain_Termination

Caption: Intracellular activation and mechanism of action of Azvudine.

Experimental Workflow for Preparing and Using this compound Stock Solutions

This diagram outlines the general workflow from preparing the stock solution to its application in a cell-based antiviral assay.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Antiviral Assay weigh 1. Weigh Azvudine Hydrochloride dissolve 2. Dissolve in DMSO or Water weigh->dissolve aliquot 3. Aliquot and Store at -20°C or -80°C dissolve->aliquot thaw 4. Thaw Stock Solution aliquot->thaw dilute 5. Prepare Serial Dilutions in Media thaw->dilute treat 6. Treat Cells with Working Solutions dilute->treat infect 7. Infect Cells with Virus treat->infect incubate 8. Incubate infect->incubate analyze 9. Analyze Antiviral Effect (e.g., EC50) incubate->analyze

Caption: General workflow for Azvudine stock solution preparation and use.

References

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Azvudine Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azvudine is a nucleoside reverse transcriptase inhibitor that has been investigated for the treatment of viral infections. To support pharmacokinetic and clinical studies, a robust and sensitive analytical method for the quantification of Azvudine in human plasma is essential. This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the accurate and precise determination of Azvudine in human plasma. The described method is simple, rapid, and reliable, making it suitable for high-throughput analysis in a clinical or research setting.[1]

Experimental

Materials and Reagents
  • Azvudine hydrochloride reference standard

  • L-phenylalanine-D5 (Internal Standard, IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Heptafluorobutyric acid (HFBA)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for this analysis. The specific components are listed below:

  • HPLC System: A system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters Atlantis® T3 (2.1 × 100 mm, 3.0 µm) or equivalent C18 column.[2][1]

Sample Preparation

A simple protein precipitation method was employed for the extraction of Azvudine and the internal standard from human plasma.[2]

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 300 µL of methanol containing the internal standard (L-phenylalanine-D5).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.[3]

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection were optimized for the sensitive and selective quantification of Azvudine.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Waters Atlantis® T3 (2.1 × 100 mm, 3.0 µm)[2][1]
Mobile Phase A 0.2% Formic acid and 0.03% HFBA in Water[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.3 mL/min[2]
Elution Isocratic: 15% B[2]
Injection Volume 5 µL[3]
Column Temp. 40 °C
Run Time 5 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500 °C
Curtain Gas 30 psi
IonSpray Voltage 5500 V
Collision Gas Nitrogen

Table 3: Proposed MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Azvudine 255.1126.1200
L-phenylalanine-D5 (IS) 171.1125.1200

Note: The MRM transitions for Azvudine are proposed based on its chemical structure and common fragmentation patterns of nucleoside analogs. The transition for L-phenylalanine-D5 is based on typical fragmentation.

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters assessed included linearity, accuracy, precision, recovery, and matrix effect.

Table 4: Summary of Method Validation Results

ParameterResult
Linearity Range 2.0 - 2000.0 ng/mL[2]
Correlation Coefficient (r²) > 0.99
Accuracy 81.37% to 103.31%[2]
Precision (Intra- and Inter-day) < 15% RSD[3]
Recovery 81.37% to 103.31%[2]
Matrix Effect 94.77% to 109.83%[2]
Stability Acceptable for short-term, long-term, and freeze-thaw cycles[2]

Experimental Workflow and Principles

The following diagrams illustrate the experimental workflow for the quantification of Azvudine in plasma and the principle of MRM-based quantification.

LC-MS/MS Workflow for Azvudine Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Methanol with Internal Standard (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (12,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (MRM Mode) hplc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) integrate->calibrate quantify Quantify Azvudine Concentration calibrate->quantify

Caption: Experimental workflow for Azvudine quantification.

MRM Quantification Principle cluster_ms_stages Triple Quadrupole Mass Spectrometer q1 Q1: Precursor Ion Selection (Azvudine: m/z 255.1) q2 Q2: Collision Cell (Fragmentation) q1->q2 Selected Precursor Ion q3 Q3: Product Ion Selection (Azvudine: m/z 126.1) q2->q3 Fragment Ions detector Detector q3->detector Selected Product Ion ion_source Ion Source (ESI+) ion_source->q1 All Ions

Caption: Principle of MRM for selective quantification.

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the quantification of Azvudine in human plasma. The method is sensitive, specific, and reliable, with a simple and rapid sample preparation procedure. The validation results demonstrate that the method meets the requirements for bioanalytical applications. This method can be readily implemented in clinical and research laboratories for pharmacokinetic studies and therapeutic drug monitoring of Azvudine.

References

Application Notes and Protocols: Azvudine Hydrochloride in Combination with Other Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (FNC) is a novel nucleoside analog with a dual-target mechanism of action, inhibiting both reverse transcriptase and the viral infectivity factor (Vif) in HIV, as well as the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including SARS-CoV-2.[1][2] This unique profile makes it a compelling candidate for combination therapies aimed at enhancing antiviral efficacy, reducing the potential for drug resistance, and lowering therapeutic doses to minimize toxicity.[2] These application notes provide a summary of the current in vitro data on Azvudine combination therapies, detailed experimental protocols for assessing antiviral synergy, and visualizations of key pathways and workflows.

Data Presentation: In Vitro Synergy of Azvudine Combinations

The synergistic potential of Azvudine has been most extensively studied in the context of Human Immunodeficiency Virus (HIV). In vitro studies have demonstrated that Azvudine acts synergistically with a wide range of approved antiretroviral drugs.

Table 1: Synergistic Effects of Azvudine in Combination with Anti-HIV Drugs [1][3][4]

Antiviral ClassDrugEC₅₀ (nM)EC₇₀ (nM)EC₉₀ (nM)Synergy Level
NRTIZidovudine (AZT)0.780.810.85Synergistic
NRTILamivudine (3TC)0.710.750.79Synergistic
NNRTINevirapine (NVP)0.650.690.73Synergistic
Protease Inhibitor (PI)Indinavir (IDV)0.590.630.68Synergistic
Integrase Inhibitor (INI)Raltegravir (RAL)0.52--Synergistic
Fusion Inhibitor (FI)Enfuvirtide (T-20)---Synergistic

Data derived from studies on HIV-1IIIB-infected C8166 cells. Synergy is determined by the Combination Index (CI) method, where a CI value < 1 indicates synergy.[1][3]

Note: As of the latest literature review, specific in vitro synergy data (e.g., Combination Index values) for Azvudine in combination with antivirals against SARS-CoV-2 (such as Remdesivir, Molnupiravir, or Paxlovid) is not yet available. The provided protocols can be adapted to generate such data.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of each antiviral in a combination is crucial for interpreting synergy data. Azvudine's primary mechanism is the termination of viral nucleic acid chain synthesis.[1]

Azvudine_Mechanism_of_Action cluster_host_cell Host Cell Azvudine Azvudine FNC-TP Azvudine Triphosphate (Active Form) Azvudine->FNC-TP Intracellular Phosphorylation Viral_Polymerase Viral RNA/DNA Polymerase FNC-TP->Viral_Polymerase Competitive Inhibition Chain_Termination Viral Nucleic Acid Chain Termination Viral_Polymerase->Chain_Termination Incorporation into Growing Chain

Caption: Intracellular activation and mechanism of action of Azvudine.

When combined with other antivirals targeting different stages of the viral life cycle, the likelihood of a synergistic effect increases. For example, in HIV, combining Azvudine (a reverse transcriptase inhibitor) with a protease inhibitor targets two distinct and essential viral enzymes.

HIV_Combination_Therapy cluster_life_cycle HIV Life Cycle HIV_Virion HIV_Virion Entry Entry HIV_Virion->Entry Binds and Fuses Host_Cell Host Cell (CD4+ T-cell) Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Replication Replication Integration->Replication Assembly Assembly Replication->Assembly Budding Budding Assembly->Budding Mature_Virion Mature_Virion Budding->Mature_Virion Azvudine Azvudine Azvudine->Reverse_Transcription Inhibits Protease_Inhibitor Protease_Inhibitor Protease_Inhibitor->Assembly Inhibits

Caption: Multi-target inhibition of the HIV life cycle by combination therapy.

Experimental Protocols

Protocol 1: In Vitro Antiviral Synergy Assessment using the Checkerboard Assay

This protocol outlines the determination of synergistic, additive, or antagonistic effects of Azvudine in combination with another antiviral agent against a target virus (e.g., HIV-1 or SARS-CoV-2) in a cell-based assay.

1. Materials

  • Cells: A susceptible cell line (e.g., C8166 for HIV-1, Vero E6 for SARS-CoV-2) or primary cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs).

  • Virus: A laboratory-adapted or clinical isolate of the target virus.

  • Compounds: High-purity Azvudine hydrochloride and the second antiviral agent, prepared as concentrated stock solutions in an appropriate solvent (e.g., DMSO).

  • Culture Medium: Appropriate for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Plates: 96-well flat-bottom cell culture plates.

  • Detection Reagent: Dependent on the endpoint measurement (e.g., HIV-1 p24 Antigen ELISA kit, CellTiter-Glo® Luminescent Cell Viability Assay).

2. Procedure

Day 1: Cell Seeding

  • Prepare a cell suspension at the desired concentration (e.g., 4 x 10⁵ cells/mL for C8166).

  • Seed 50 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate at 37°C in a 5% CO₂ incubator overnight.

Day 2: Drug Dilution and Infection

  • Checkerboard Dilution:

    • Prepare serial dilutions of Azvudine horizontally across the plate.

    • Prepare serial dilutions of the second antiviral agent vertically down the plate.

    • The resulting matrix will have unique concentration combinations of the two drugs in each well.

    • Include rows and columns with each drug alone to determine their individual dose-response curves.

    • Include virus control (cells + virus, no drugs) and cell control (cells only, no virus or drugs) wells.

  • Infection:

    • Dilute the virus stock to a predetermined multiplicity of infection (MOI).

    • Add 50 µL of the diluted virus to each well (except for the cell control wells).

    • For the cell control wells, add 50 µL of culture medium.

  • Incubation: Incubate the plates for the desired duration (e.g., 3 days for HIV-1 in C8166 cells, 48-72 hours for SARS-CoV-2 in Vero E6 cells).

Day 3/4: Endpoint Measurement

  • Quantify the viral activity or cytopathic effect (CPE) using a suitable method.

    • For HIV-1: Measure the p24 antigen concentration in the culture supernatant using an ELISA kit.

    • For SARS-CoV-2: Measure cell viability using an assay like CellTiter-Glo® or quantify viral RNA using RT-qPCR.

3. Data Analysis

  • Calculate the percentage of viral inhibition for each well relative to the virus control.

  • Determine the 50% effective concentration (EC₅₀) for each drug individually.

  • Use the Chou-Talalay method to calculate the Combination Index (CI).[5]

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Checkerboard_Assay_Workflow Cell_Seeding Day 1: Seed Cells in 96-well Plate Drug_Dilution Day 2: Prepare Checkerboard Drug Dilutions Cell_Seeding->Drug_Dilution Infection Infect Cells with Virus Drug_Dilution->Infection Incubation Incubate for 48-72 hours Infection->Incubation Endpoint_Measurement Day 4: Measure Viral Activity (e.g., ELISA, Viability Assay) Incubation->Endpoint_Measurement Data_Analysis Calculate Combination Index (CI) Endpoint_Measurement->Data_Analysis

Caption: Experimental workflow for the in vitro checkerboard synergy assay.

Protocol 2: Calculation of the Combination Index (CI)

The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[5]

1. Principle

The method is based on the median-effect equation, which linearizes the dose-effect relationship. The CI is calculated using the following formula for two drugs:

CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce a certain effect (x % inhibition).

  • (Dₓ)₁ and (Dₓ)₂ are the concentrations of Drug 1 and Drug 2 alone that produce the same effect (x % inhibition).

2. Procedure

  • Generate Dose-Response Curves: From the checkerboard assay data, plot the percentage of viral inhibition versus the drug concentration for each drug alone.

  • Determine (Dₓ) values: From the individual dose-response curves, determine the concentrations of each drug required to achieve 50%, 75%, and 90% inhibition (EC₅₀, EC₇₅, and EC₉₀).

  • Determine (D) values: From the combination data, identify the concentrations of the two drugs that, when used together, also result in 50%, 75%, and 90% inhibition.

  • Calculate CI: For each effect level (50%, 75%, 90%), calculate the CI using the formula above.

  • Interpret Results:

    • CI < 0.9: Synergy

    • CI = 0.9 - 1.1: Additive

    • CI > 1.1: Antagonism

Specialized software, such as CompuSyn or CalcuSyn, can be used to automate these calculations and generate isobolograms for data visualization.

Conclusion

The available in vitro data strongly supports the synergistic interaction of Azvudine with a variety of antiretroviral agents for the treatment of HIV.[1] This suggests that Azvudine-based combination therapies could be highly effective. While quantitative in vitro synergy data for Azvudine against other viruses like SARS-CoV-2 is still emerging, the protocols provided here offer a robust framework for conducting such investigations. These studies are essential for the rational design of novel combination therapies to address current and future viral threats.

References

Application Notes and Protocols for High-Throughput Screening of Azvudine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (B1666521) hydrochloride (FNC) is a potent nucleoside analogue with broad-spectrum antiviral activity against several significant human pathogens, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3] As a cytidine (B196190) analog, Azvudine acts as a chain terminator of viral nucleic acid synthesis.[4] Following uptake into host cells, it is phosphorylated by cellular kinases to its active triphosphate form, Azvudine triphosphate (FNC-TP).[4][5] This active metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases, such as reverse transcriptase or RNA-dependent RNA polymerase (RdRp).[2][4][5] The incorporation of FNC-TP, which lacks a 3'-hydroxyl group, results in the premature termination of the nucleic acid chain, thereby halting viral replication.[4][5]

These application notes provide detailed methodologies and protocols for the high-throughput screening (HTS) of Azvudine hydrochloride to assess its antiviral efficacy and cytotoxicity. The described assays are optimized for scalability and are suitable for screening large compound libraries.

Mechanism of Action

Azvudine's primary mechanism of action involves its intracellular conversion to the active triphosphate metabolite, which then inhibits viral replication by terminating the nascent viral DNA or RNA chain.[2][4] In the context of HIV, Azvudine has a dual-target mechanism, inhibiting both the reverse transcriptase and the viral infectivity factor (Vif), a protein crucial for the virus to counteract the host's innate immunity.[4][6] For RNA viruses like SARS-CoV-2, Azvudine's triphosphate form inhibits the RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication and transcription complex.[4][7]

cluster_cell Host Cell cluster_virus Viral Replication Azvudine Azvudine (FNC) FNC_MP Azvudine Monophosphate Azvudine->FNC_MP Cellular Kinases FNC_DP Azvudine Diphosphate FNC_MP->FNC_DP Cellular Kinases FNC_TP Azvudine Triphosphate (Active Form) FNC_DP->FNC_TP Cellular Kinases Viral_Polymerase Viral Reverse Transcriptase / RdRp FNC_TP->Viral_Polymerase Competitive Inhibition Nucleic_Acid_Synthesis Viral DNA/RNA Synthesis FNC_TP->Nucleic_Acid_Synthesis Incorporation Viral_Polymerase->Nucleic_Acid_Synthesis Chain_Termination Chain Termination Nucleic_Acid_Synthesis->Chain_Termination

Caption: Intracellular activation and mechanism of action of Azvudine.

Data Presentation

The antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines against multiple viruses. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound

Virus StrainCell LineEC50Reference
HIV-1C8166, PBMC0.03 – 6.92 nM[7][8]
HIV-2C81660.018 – 0.025 nM[7][8]
SARS-CoV-2Vero E61.2 - 4.3 µM[1][9]
HCoV-OC43HCT-84.3 µM[1]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineAssayCC50Selectivity Index (SI)Reference
C8166MTT26.85 µM>244,091[9]
PBMCsMTT100.42 µM>295,353[9]

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral activity by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. SI (Selectivity Index) = CC50 / EC50. A higher SI value indicates a more favorable safety profile.

Experimental Protocols for High-Throughput Screening

The following protocols are designed for a 96-well or 384-well plate format, making them suitable for high-throughput screening.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.[1]

Materials:

  • Host cell line (e.g., Vero E6 for SARS-CoV-2, C8166 for HIV)[1]

  • Cell culture medium

  • Virus stock

  • This compound

  • 96-well or 384-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Cell Seeding: Seed host cells into 96-well or 384-well plates at a pre-determined optimal density to form a confluent monolayer overnight.[1]

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Compound Addition: Add the diluted compound to the cell plates. Include wells with virus only (virus control) and cells only (cell control).

  • Infection: Add the virus stock to the wells at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe CPE in the virus control wells (typically 3-5 days).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of Azvudine. Determine the EC50 value using a non-linear regression analysis.

A Seed Host Cells in Microplate C Add Compound to Cells A->C B Prepare Serial Dilutions of Azvudine B->C D Infect Cells with Virus C->D E Incubate for 3-5 Days D->E F Add Cell Viability Reagent E->F G Measure Luminescence F->G H Calculate EC50 G->H

Caption: Workflow for a CPE reduction assay.

Luciferase Reporter Gene Assay

This assay utilizes a recombinant virus expressing a luciferase reporter gene to quantify viral replication.

Materials:

  • Host cell line

  • Luciferase-expressing reporter virus

  • This compound

  • 96-well or 384-well white, clear-bottom cell culture plates[2]

  • Luciferase assay reagent (e.g., Beta-Glo® Assay System)[2]

  • Luminometer[2]

Protocol:

  • Cell Seeding: Seed host cells in the appropriate microplate and incubate overnight.[2]

  • Compound Treatment and Infection: Treat the cells with serial dilutions of Azvudine. Subsequently, infect the cells with the luciferase-expressing reporter virus.[2]

  • Incubation: Incubate the plates for a period sufficient for reporter gene expression (typically 24-48 hours).[2]

  • Lysis and Reagent Addition: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure luminescence using a luminometer.

Data Analysis: Calculate the percentage of inhibition of luciferase activity for each concentration of Azvudine. Determine the EC50 value using non-linear regression.[2]

A Seed Host Cells in Microplate B Treat Cells with Azvudine Dilutions A->B C Infect with Luciferase Reporter Virus B->C D Incubate for 24-48 Hours C->D E Add Luciferase Assay Reagent D->E F Measure Luminescence E->F G Calculate EC50 F->G

Caption: Workflow for the Luciferase Reporter Gene Assay.

HIV-1 p24 Antigen ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a marker of viral replication.[10]

Materials:

  • HIV-1 permissive cell line (e.g., C8166 or PBMCs)

  • HIV-1 stock

  • This compound

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit[10]

  • Microplate reader[10]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. Pre-treat the cells with serial dilutions of Azvudine for 1-2 hours.[2]

  • Infection: Infect the cells with a known amount of HIV-1.[2]

  • Incubation: Incubate the plates for a period that allows for multiple rounds of replication (e.g., 3-7 days).[2]

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells. Carefully collect the culture supernatant from each well.[2]

  • p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's protocol.[2][10]

Data Analysis: Calculate the percentage of inhibition of p24 production for each concentration of Azvudine. Determine the EC50 value using non-linear regression.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity to determine the cytotoxicity of the compound.[9]

Materials:

  • Host cell line

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[9]

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of Azvudine.[9]

  • Incubation: Incubate the plates for the same duration as the antiviral assays.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 value by plotting the percentage of cell viability against the drug concentration.[10]

Conclusion

The high-throughput screening assays detailed in these application notes provide robust and scalable methods for evaluating the antiviral activity and cytotoxicity of this compound. By employing these protocols, researchers can efficiently determine the potency and safety profile of Azvudine against a wide range of viruses, thereby accelerating the drug discovery and development process.

References

Application Notes and Protocols for Administering Azvudine Hydrochloride in Animal Models of Viral Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (B1666521) (FNC), a novel nucleoside analog, has demonstrated broad-spectrum antiviral activity against several critical human pathogens, including Human Immunodeficiency Virus (HIV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and Hepatitis B and C viruses (HBV/HCV).[1][2] As a reverse transcriptase inhibitor and an RNA-dependent RNA polymerase (RdRp) inhibitor, Azvudine offers a compelling therapeutic potential.[3][4] Its mechanism involves intracellular phosphorylation to its active triphosphate form, which then competes with natural nucleotides, leading to chain termination during viral replication.[5] This document provides detailed application notes and standardized protocols for the administration of Azvudine hydrochloride in relevant animal models of these viral infections to guide preclinical research and development.

Mechanism of Action

Azvudine functions as a prodrug that requires intracellular phosphorylation to its active form, Azvudine triphosphate (FNC-TP). FNC-TP then acts as a competitive inhibitor of viral polymerases. In the case of retroviruses like HIV, it targets reverse transcriptase, while for RNA viruses such as SARS-CoV-2 and HCV, it inhibits the RNA-dependent RNA polymerase (RdRp).[3][6] The incorporation of FNC-TP into the nascent viral DNA or RNA strand results in the termination of the chain, thereby halting viral replication.[5] A key feature of Azvudine is its thymus-homing characteristic, where the active form concentrates in the thymus and peripheral blood mononuclear cells, suggesting a potential for immune modulation in addition to its direct antiviral effects.[3][7]

Data Presentation

The following tables summarize quantitative data on the administration and efficacy of this compound in various animal models.

Table 1: Pharmacokinetics of Azvudine in Animal Models

Animal ModelBioavailabilityHalf-lifeMetabolismPrimary DistributionReference
Rat83%-Liver (CYP3A)Thymus, Spleen[1][8]
Dog82.7%4 hoursLiver (CYP3A)-[4][8]

Table 2: Efficacy of Azvudine in a SARS-CoV-2 Rhesus Macaque Model

DosageAdministration RouteDurationKey Efficacy EndpointsReference
0.07 mg/kg/dayOral7 daysReduced viral load, improved lymphocyte profiles, alleviated inflammation and organ damage, recuperated the thymus.[3]

Table 3: Toxicity of Azvudine in Animal Models (No Observed Adverse Effect Level - NOAEL)

Animal ModelDurationNOAEL (mg/kg/day)Primary Toxicities ObservedReference
Rat (male)-5.0 (reproductive)Reproductive system[8]
Rat (female)-0.5 (reproductive)Reproductive system[8]
Rat pups-1.5-[8]
Rat3 months0.5 (chronic)Immune system, bone marrow, digestive system[8]
Rat26 weeks0.3 (chronic)Immune system, bone marrow, digestive system[8]
Beagle Dog1 month & 39 weeks0.1 (chronic)Immune system, bone marrow, digestive system[8]

Experimental Protocols

Protocol 1: Administration of Azvudine in a SARS-CoV-2 Rhesus Macaque Model

Objective: To evaluate the in vivo efficacy of Azvudine against SARS-CoV-2 in a non-human primate model.

Animal Model: Adult rhesus macaques (Macaca mulatta).

Viral Challenge:

  • Virus Strain: SARS-CoV-2 WA1/2020 isolate.

  • Inoculum Preparation: Prepare a viral stock with a known titer, typically 1x10^6 TCID50/mL.

  • Administration: Inoculate animals with a total of 2 mL of the viral stock, administered as 1 mL intratracheally and 0.5 mL into each nostril.[9]

Drug Administration:

  • Dosage: 0.07 mg/kg body weight, administered once daily.[3]

  • Formulation: Prepare a fresh suspension of Azvudine powder in sterile water, juice, or a blended food mixture on the day of administration.

  • Procedure:

    • Train the macaques for positive reinforcement to accept the drug voluntarily in a palatable vehicle.

    • Alternatively, for precise dosing, administer the formulation via oral gavage.

    • Begin treatment 12-24 hours post-infection and continue for 7 consecutive days.[10]

Efficacy Assessment:

  • Sample Collection: Collect pharyngeal and nasal swabs, as well as bronchoalveolar lavage (BAL) fluid at regular intervals (e.g., days 1, 3, 5, and 7 post-infection).

  • Viral Load Quantification:

    • Extract viral RNA from the collected samples using a commercial viral RNA extraction kit.

    • Perform quantitative reverse transcription-polymerase chain reaction (qRT-PCR) targeting the SARS-CoV-2 nucleocapsid (N) or envelope (E) gene to determine the viral load.[9]

  • Clinical and Pathological Analysis:

    • Monitor clinical signs such as body temperature, weight, and respiratory function.

    • Perform chest X-rays to assess for ground-glass opacities.[3]

    • At the study endpoint, conduct a necropsy to collect tissues for histopathological examination and assessment of organ damage.

Protocol 2: Representative Protocol for Administration of Azvudine in an HIV Mouse Model

Objective: To assess the antiviral activity of Azvudine against HIV-1 in a humanized mouse model.

Animal Model: Severe Combined Immunodeficient (SCID)-hu mice, engrafted with human hematolymphoid organs.

Viral Challenge:

  • Virus Strain: A laboratory-adapted or clinical isolate of HIV-1.

  • Inoculum Preparation: Prepare a viral stock with a known titer.

  • Administration: Infect the mice intravenously with a standardized dose of HIV-1 known to reliably establish infection.

Drug Administration:

  • Dosage: Based on preclinical studies with similar nucleoside reverse transcriptase inhibitors (NRTIs), a starting dose range of 1-10 mg/kg/day can be explored.

  • Formulation: Dissolve this compound in sterile water or a suitable vehicle for oral administration.

  • Procedure:

    • Administer the drug solution daily via oral gavage. For a general guide on oral gavage in mice, refer to established protocols.[11][12]

    • Initiate treatment post-infection and continue for a predefined period (e.g., 2-4 weeks).

Efficacy Assessment:

  • Sample Collection: Collect peripheral blood at regular intervals to isolate plasma and peripheral blood mononuclear cells (PBMCs). At the study endpoint, harvest tissues such as the spleen and thymus.

  • Viral Load Quantification:

    • Measure HIV-1 p24 antigen levels in plasma using an ELISA kit.

    • Quantify HIV-1 RNA in plasma using qRT-PCR.

    • Detect proviral DNA in PBMCs and tissues using PCR.

  • Immunological Monitoring:

    • Analyze human CD4+ T cell counts and percentages in peripheral blood using flow cytometry.

Protocol 3: Representative Protocol for Administration of Azvudine in an HBV Animal Model

Objective: To evaluate the efficacy of Azvudine in suppressing HBV replication in a relevant animal model.

Animal Model: Woodchuck model of chronic Woodchuck Hepatitis Virus (WHV) infection or HBV transgenic mice.

Viral Challenge (for Woodchuck Model):

  • Virus Strain: Woodchuck Hepatitis Virus (WHV).

  • Inoculum Preparation: Use serum from a chronically WHV-infected woodchuck as the inoculum.

  • Administration: Inoculate neonatal woodchucks to establish chronic infection.

Drug Administration:

  • Dosage: Based on studies with other nucleoside analogs in this model, a starting dose range of 5-20 mg/kg/day can be considered.

  • Formulation: Prepare a solution or suspension of Azvudine for oral or intraperitoneal administration.

  • Procedure:

    • Administer the drug daily for a specified duration (e.g., 4-8 weeks).

Efficacy Assessment:

  • Sample Collection: Collect serum samples regularly to monitor virological markers. At the end of the study, collect liver biopsies.

  • Virological Markers:

    • Quantify WHV DNA in serum using qPCR.

    • Measure serum levels of WHV surface antigen (WHsAg) by ELISA.

    • Analyze intrahepatic WHV DNA replicative intermediates by Southern blot.

  • Histopathology:

    • Examine liver tissue for signs of inflammation and cellular damage.

Visualizations

Azvudine_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Azvudine Azvudine (FNC) (Prodrug) FNC_MP FNC-Monophosphate Azvudine->FNC_MP Cellular Kinases FNC_DP FNC-Diphosphate FNC_MP->FNC_DP Cellular Kinases FNC_TP Azvudine Triphosphate (FNC-TP) (Active Form) FNC_DP->FNC_TP Cellular Kinases Viral_Polymerase Viral Polymerase (Reverse Transcriptase / RdRp) FNC_TP->Viral_Polymerase Competitive Inhibition Viral_Replication Viral Genome Replication Viral_Polymerase->Viral_Replication Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Nucleotides Natural Nucleotides Nucleotides->Viral_Polymerase

Caption: Intracellular activation of Azvudine and its mechanism of viral polymerase inhibition.

Experimental_Workflow_SARS_CoV_2_Macaque start Day 0: SARS-CoV-2 Challenge (Intratracheal/Intranasal) treatment Day 1-7: Daily Oral Azvudine (0.07 mg/kg) start->treatment monitoring Regular Monitoring: - Viral Load (Swabs, BAL) - Clinical Signs - Chest X-ray treatment->monitoring endpoint Day 8: Endpoint Analysis - Necropsy - Histopathology - Tissue Viral Load monitoring->endpoint outcome Efficacy Assessment: - Reduced Viral Load - Improved Pathology endpoint->outcome

Caption: Experimental workflow for Azvudine administration in a SARS-CoV-2 rhesus macaque model.

Azvudine_Dual_Target cluster_antiviral Direct Antiviral Action cluster_immune Immunomodulatory Action Azvudine Azvudine RT_Inhibition Reverse Transcriptase Inhibition (HIV) Azvudine->RT_Inhibition RdRp_Inhibition RdRp Inhibition (SARS-CoV-2, HCV) Azvudine->RdRp_Inhibition Thymus_Homing Thymus Homing Azvudine->Thymus_Homing T_Cell_Protection T-Cell Protection & Function Enhancement Thymus_Homing->T_Cell_Protection

Caption: Dual-target mechanism of Azvudine: direct antiviral and immunomodulatory effects.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Azvudine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine hydrochloride (FNC) is a novel nucleoside reverse transcriptase inhibitor (NRTI) with a dual-target mechanism of action.[1][2] Initially developed for the treatment of HIV, it has also demonstrated broad-spectrum antiviral activity against other viruses like SARS-CoV-2 and Hepatitis C virus.[1][3][4] Azvudine is a prodrug that, once inside the cell, is phosphorylated to its active triphosphate form.[2][3] This active metabolite competes with natural nucleosides for incorporation into the viral DNA or RNA, leading to chain termination and inhibition of viral replication.[2][3]

Beyond its direct antiviral effects, Azvudine has been reported to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[5][6] Some studies suggest it can cause an S and G2/M phase arrest.[5] Additionally, Azvudine exhibits immunomodulatory properties, including the potential to protect and promote T-cell function.[1][6]

Flow cytometry is a powerful technique to elucidate the cellular effects of this compound. It allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level. This document provides detailed protocols for assessing Azvudine-induced apoptosis, cell cycle alterations, and changes in immune cell populations using flow cytometry.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Azvudine's cellular effects and the general experimental workflow for their analysis by flow cytometry.

Azvudine_Signaling_Pathway cluster_0 Cellular Effects of Azvudine Azvudine Azvudine Hydrochloride Cellular_Uptake Cellular Uptake & Phosphorylation Azvudine->Cellular_Uptake Immunomodulation Immunomodulation Azvudine->Immunomodulation Active_Metabolite Active Triphosphate Metabolite Cellular_Uptake->Active_Metabolite DNA_Polymerase Inhibition of Cellular DNA Polymerase Active_Metabolite->DNA_Polymerase DNA_Damage DNA Damage DNA_Polymerase->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed signaling pathway of this compound leading to cell cycle arrest and apoptosis.

Flow_Cytometry_Workflow cluster_1 Experimental Workflow Cell_Culture Cell Culture (e.g., Jurkat, PBMCs, or relevant cell line) Azvudine_Treatment Treat cells with varying concentrations of Azvudine Cell_Culture->Azvudine_Treatment Cell_Harvesting Harvest Cells (Suspension & Adherent) Azvudine_Treatment->Cell_Harvesting Staining Staining for Specific Assays Cell_Harvesting->Staining Apoptosis_Staining Annexin V & PI Staining Staining->Apoptosis_Staining Apoptosis Assay CellCycle_Staining PI/RNase Staining Staining->CellCycle_Staining Cell Cycle Assay Immuno_Staining Antibody Cocktail Staining Staining->Immuno_Staining Immunophenotyping Flow_Cytometry Data Acquisition on Flow Cytometer Apoptosis_Staining->Flow_Cytometry CellCycle_Staining->Flow_Cytometry Immuno_Staining->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Caption: General experimental workflow for flow cytometry analysis of Azvudine-treated cells.

Data Presentation

The following tables present hypothetical data for the described flow cytometry assays.

Table 1: Apoptosis Analysis of Jurkat Cells Treated with this compound for 48 hours

Treatment Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
188.7 ± 3.46.8 ± 1.24.5 ± 0.9
565.4 ± 4.522.1 ± 3.312.5 ± 2.1
1042.1 ± 5.138.6 ± 4.219.3 ± 3.7

Table 2: Cell Cycle Analysis of HepG2 Cells Treated with this compound for 24 hours

Treatment Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptotic)
0 (Control)60.5 ± 3.225.1 ± 2.514.4 ± 1.81.2 ± 0.4
255.2 ± 2.830.8 ± 2.914.0 ± 1.52.1 ± 0.6
1040.1 ± 3.935.5 ± 3.124.4 ± 2.75.8 ± 1.1
5025.7 ± 4.128.3 ± 3.546.0 ± 4.312.6 ± 2.3

Table 3: Immunophenotyping of Human PBMCs Treated with this compound for 72 hours

Treatment Concentration (µM)% CD3+ T Cells% CD4+ Helper T Cells% CD8+ Cytotoxic T Cells% CD19+ B Cells% CD14+ Monocytes
0 (Control)70.1 ± 4.545.2 ± 3.124.9 ± 2.810.5 ± 1.515.3 ± 2.1
0.172.3 ± 3.947.8 ± 2.924.5 ± 2.59.8 ± 1.214.9 ± 1.9
175.8 ± 4.150.1 ± 3.525.7 ± 2.98.5 ± 1.113.2 ± 1.7
568.5 ± 5.242.3 ± 4.126.2 ± 3.17.1 ± 0.911.5 ± 1.5

Experimental Protocols

Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials and Reagents:

  • This compound

  • Appropriate cell line (e.g., Jurkat, HepG2, or PBMCs)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)

  • For adherent cells: Trypsin-EDTA or a non-enzymatic cell dissociation solution

  • Flow cytometer with appropriate lasers and filters (e.g., 488 nm laser for FITC and PI)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with a range of concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include an untreated control and a vehicle control (if Azvudine is dissolved in a solvent like DMSO).

  • Cell Harvesting:

    • Suspension cells: Transfer the cells and medium to a conical tube.

    • Adherent cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells once with PBS, then detach them using trypsin or a cell dissociation solution. Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Washing:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[7]

    • Analyze the samples on a flow cytometer within one hour of staining.[7][8]

    • Set up compensation and quadrants using unstained, single-stained (Annexin V only and PI only), and treated control cells.

    • Collect data for at least 10,000 events per sample.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol allows for the analysis of the cell cycle distribution (G0/G1, S, G2/M phases) based on DNA content.

Materials and Reagents:

  • This compound

  • Appropriate cell line

  • Complete cell culture medium

  • PBS

  • Cold 70% Ethanol (B145695)

  • PI/RNase Staining Buffer (e.g., from a kit or prepared in-house)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1, step 1.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in Protocol 1, step 2.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 0.5 mL of cold PBS.

    • While gently vortexing, slowly add 4.5 mL of cold 70% ethanol to fix the cells.

    • Incubate at -20°C for at least 2 hours (can be stored for several weeks).[9]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Discard the ethanol and wash the pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

    • Incubate for 15-30 minutes at room temperature, protected from light.[9]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to improve resolution.

    • Gate on single cells to exclude doublets and aggregates.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in each phase.[10][11]

Protocol 3: Immunophenotyping of Immune Cells

This protocol provides a general framework for analyzing changes in immune cell subsets following Azvudine treatment. The specific antibody panel should be tailored to the research question.

Materials and Reagents:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or other relevant immune cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PBS

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc Block (to prevent non-specific antibody binding)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14, CD56)

  • Viability dye (e.g., Fixable Viability Dye)

  • Flow cytometer

Procedure:

  • Cell Isolation and Treatment:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Culture PBMCs at a density of 1-2 x 10^6 cells/mL.

    • Treat with this compound as described in Protocol 1, step 1.

  • Staining:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in a viability dye solution according to the manufacturer's protocol to label dead cells.

    • Wash the cells with FACS buffer.

    • Resuspend the cells in FACS buffer containing Fc Block and incubate for 10 minutes at 4°C.

    • Add the pre-titrated antibody cocktail and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer for acquisition.

    • Acquire data on a multi-color flow cytometer.

    • Use single-color controls for compensation setup.

    • Analyze the data using appropriate gating strategies to identify different immune cell populations.

References

Application Notes and Protocols for Gene Expression Analysis Following Azvudine Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine hydrochloride is a novel nucleoside reverse transcriptase inhibitor with broad-spectrum antiviral activity. Beyond its direct antiviral effects, emerging evidence suggests that Azvudine also possesses significant immunomodulatory properties. Understanding the impact of Azvudine on host gene expression is crucial for elucidating its complete mechanism of action, identifying biomarkers of response, and discovering new therapeutic applications. These application notes provide a summary of the current knowledge on gene expression changes following Azvudine treatment and detailed protocols for relevant experimental analyses.

Data Presentation: Summary of Quantitative Data

Currently, detailed quantitative data from large-scale gene expression studies, such as complete lists of differentially expressed genes (DEGs) with fold changes and p-values from RNA-sequencing experiments, are not extensively available in the public domain. However, existing research provides valuable summaries of the effects of Azvudine on immune cell populations and related gene expression patterns.

Table 1: Summary of Azvudine's Effect on T-Cell Populations in a Hepatocellular Carcinoma (HCC) Model
Cell PopulationChange upon Azvudine TreatmentMethod of AnalysisReference
MT2+CD4+ T cellsIncreaseSingle-cell RNA sequencing (scRNA-seq)[1]
CXCR6+CD4+ T cellsReductionSingle-cell RNA sequencing (scRNA-seq)[1]
LY6C2+CD8+ T cellsReductionSingle-cell RNA sequencing (scRNA-seq)[1]
Table 2: Overview of Differentially Expressed Genes (DEGs) in a CT26 Tumor Model

A study on CT26 tumor-bearing mice treated with Azvudine identified a significant number of differentially expressed genes within the tumor microenvironment.

Gene Expression ChangeNumber of GenesMethod of Analysis
Upregulated891Differential Gene Expression Analysis
Downregulated570Differential Gene Expression Analysis
Total DEGs 1461

Signaling Pathways Modulated by Azvudine

Gene ontology (GO) and KEGG pathway analyses from preclinical studies suggest that Azvudine treatment impacts several key signaling pathways, primarily related to immune function.

T-Cell Receptor Signaling Pathway

Network pharmacology studies have predicted that the T-cell receptor signaling pathway is a key target of Azvudine's activity, which is consistent with its observed immunomodulatory effects.[2]

T_Cell_Receptor_Signaling Azvudine Azvudine Hydrochloride TCR T-Cell Receptor (TCR) Azvudine->TCR Modulates Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCG1 PLCγ1 LAT->PLCG1 MAPK MAPK Pathway LAT->MAPK IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG CaN Calcineurin IP3->CaN PKC PKCθ DAG->PKC NFAT NFAT CaN->NFAT Gene_Expression Immune Gene Expression NFAT->Gene_Expression NFkB NF-κB PKC->NFkB NFkB->Gene_Expression AP1 AP-1 MAPK->AP1 AP1->Gene_Expression

Caption: Predicted modulation of the T-Cell Receptor signaling pathway by Azvudine.

Immunomodulatory and Antiviral Signaling

Azvudine's thymus-homing property and its influence on T-cell function suggest a complex interplay between direct antiviral activity and host immune modulation.

Azvudine_Immunomodulation cluster_virus Viral Replication Cycle cluster_host Host Immune Response Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Viral_Proteins Viral Proteins Viral_DNA->Viral_Proteins Transcription & Translation Viral_Assembly Virion Assembly Viral_Proteins->Viral_Assembly Thymus Thymus T_Cell T-Cell Thymus->T_Cell Maturation Leukocyte_Activation Leukocyte Activation T_Cell->Leukocyte_Activation T_Cell_Differentiation T-Cell Differentiation T_Cell->T_Cell_Differentiation Immune_Gene_Expression Immune Gene Expression Leukocyte_Activation->Immune_Gene_Expression T_Cell_Differentiation->Immune_Gene_Expression Azvudine Azvudine Hydrochloride Azvudine->Viral_DNA Inhibits Reverse Transcriptase Azvudine->Thymus Thymus Homing

Caption: Dual mechanism of Azvudine: antiviral action and immunomodulation.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the analysis of gene expression following this compound treatment. These are representative protocols and may require optimization for specific cell types or experimental conditions.

Experimental Workflow for scRNA-seq Analysis

scRNAseq_Workflow cluster_sample_prep Sample Preparation cluster_scRNAseq Single-Cell RNA Sequencing cluster_analysis Data Analysis Tumor_Model Tumor-Bearing Animal Model Treatment Azvudine Treatment Tumor_Model->Treatment Tumor_Excision Tumor Excision Treatment->Tumor_Excision Dissociation Enzymatic Dissociation Tumor_Excision->Dissociation Single_Cell_Suspension Single-Cell Suspension Dissociation->Single_Cell_Suspension Cell_Capture Single-Cell Capture Single_Cell_Suspension->Cell_Capture Lysis_RT Cell Lysis & Reverse Transcription Cell_Capture->Lysis_RT cDNA_Amp cDNA Amplification Lysis_RT->cDNA_Amp Library_Prep Library Preparation cDNA_Amp->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Normalization Normalization QC->Normalization Clustering Cell Clustering Normalization->Clustering DEG_Analysis DEG Analysis Clustering->DEG_Analysis Pathway_Analysis Pathway Analysis DEG_Analysis->Pathway_Analysis

Caption: Workflow for single-cell RNA sequencing analysis of tumor tissues.

Protocol 1: Single-Cell RNA Sequencing of Immune Cells from the Tumor Microenvironment

Objective: To characterize the transcriptome of individual immune cells within the tumor microenvironment following Azvudine treatment.

Materials:

  • Tumor-bearing mice (e.g., CT26 colon carcinoma model)

  • This compound

  • Tumor dissociation kit (e.g., Miltenyi Biotec)

  • GentleMACS Octo Dissociator

  • 70 µm and 40 µm cell strainers

  • Red Blood Cell Lysis Buffer

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Trypan blue solution

  • Automated cell counter or hemocytometer

  • Single-cell RNA sequencing platform (e.g., 10x Genomics Chromium)

  • Reagents for library preparation and sequencing

Procedure:

  • Animal Treatment: Treat tumor-bearing mice with this compound or a vehicle control according to the established experimental design (dose and duration).

  • Tumor Excision and Dissociation:

    • Euthanize mice and aseptically excise tumors.

    • Mechanically dissociate the tumors into smaller pieces.

    • Enzymatically digest the tumor tissue using a tumor dissociation kit following the manufacturer's instructions, often with a gentleMACS Dissociator.

  • Single-Cell Suspension Preparation:

    • Filter the digested tissue through a 70 µm cell strainer to remove larger debris.

    • Centrifuge the cell suspension and resuspend the pellet in PBS with 0.5% BSA.

    • Perform red blood cell lysis if necessary.

    • Filter the suspension through a 40 µm cell strainer to obtain a single-cell suspension.

  • Cell Viability and Counting:

    • Determine cell viability and concentration using trypan blue staining and an automated cell counter or hemocytometer. Aim for >80% viability.

  • Single-Cell RNA Sequencing:

    • Proceed with single-cell capture, reverse transcription, and library preparation using a commercial platform (e.g., 10x Genomics) according to the manufacturer's protocol.

    • Sequence the prepared libraries on a compatible high-throughput sequencing instrument.

  • Data Analysis:

    • Perform quality control of the raw sequencing data.

    • Align reads to the reference genome and generate a gene-cell count matrix.

    • Normalize the data and perform dimensionality reduction (e.g., PCA, UMAP).

    • Cluster cells into distinct populations based on their gene expression profiles.

    • Perform differential gene expression analysis between clusters and between treatment and control groups.

    • Conduct gene ontology and pathway enrichment analysis on the identified DEGs.

Protocol 2: In Vitro Antiviral Activity and Host Gene Expression Analysis

Objective: To determine the antiviral efficacy of Azvudine and assess its impact on host cell gene expression in a controlled in vitro setting.

Materials:

  • Relevant host cell line (e.g., MT-4 cells for HIV, Vero E6 for SARS-CoV-2)

  • Viral stock

  • This compound

  • Cell culture medium and supplements

  • 96-well plates

  • Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)

  • RNA extraction kit

  • qRT-PCR reagents and primers for viral and host genes

  • (Optional) Reagents for microarray or bulk RNA-sequencing

Procedure:

  • Cell Seeding: Seed host cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment and Viral Infection:

    • Prepare serial dilutions of this compound.

    • Pre-treat the cells with the different concentrations of Azvudine for a specified time (e.g., 2 hours).

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Include uninfected and untreated controls.

  • Antiviral Activity Assessment:

    • After a suitable incubation period (e.g., 48-72 hours), assess cell viability using a standard assay (e.g., MTT) to determine the EC50 (50% effective concentration) of Azvudine.

  • Gene Expression Analysis:

    • In a parallel experiment, treat cells with Azvudine at a concentration around its EC50.

    • At various time points post-infection, lyse the cells and extract total RNA using a commercial kit.

    • qRT-PCR:

      • Synthesize cDNA from the extracted RNA.

      • Perform qRT-PCR to quantify the expression of specific viral genes (to confirm antiviral activity) and selected host immune genes.

    • (Optional) Microarray or RNA-Sequencing:

      • For a global view of gene expression changes, subject the extracted RNA to microarray analysis or bulk RNA-sequencing.

      • Analyze the data to identify differentially expressed host genes between Azvudine-treated and untreated infected cells.

      • Perform pathway analysis on the identified DEGs.

Conclusion

The analysis of gene expression following this compound treatment is a rapidly evolving area of research. The available data strongly indicate that Azvudine's therapeutic effects extend beyond direct viral inhibition to the modulation of the host immune system, particularly T-cell responses. The protocols provided here offer a framework for researchers to further investigate these effects and contribute to a more comprehensive understanding of Azvudine's mechanism of action. Future studies providing detailed, publicly accessible gene expression datasets will be invaluable for advancing this field.

References

Application Notes: Azvudine Hydrochloride in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azvudine (B1666521) (FNC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated broad-spectrum antiviral activity against several viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and SARS-CoV-2.[1][2][3][4] Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which is then incorporated into the growing viral DNA or RNA chain by viral polymerases (like reverse transcriptase or RNA-dependent RNA polymerase), leading to premature chain termination and inhibition of viral replication.[2][3][5]

Organoid culture systems have emerged as powerful tools in virology research, offering a more physiologically relevant ex vivo model compared to traditional 2D cell cultures.[6][7][8] These self-organizing, three-dimensional structures recapitulate the cellular diversity, architecture, and functionality of their organ of origin, providing a superior platform for studying host-pathogen interactions, viral pathogenesis, and for screening antiviral drugs.[6][8][9] The use of organoids allows for the investigation of patient-specific responses to both viral infections and therapeutic interventions.[10]

Rationale for Using Organoid Systems to Study Azvudine

The application of organoid technology to the study of Azvudine hydrochloride offers several key advantages:

  • Physiological Relevance: Organoids mimic the complex cellular environment of human organs, enabling a more accurate assessment of Azvudine's efficacy and potential toxicity than is possible with conventional cell lines.[6][11]

  • Host-Pathogen Interaction Studies: Organoid models can be used to dissect the intricate interactions between viruses and host cells, and to evaluate how Azvudine modulates these processes.[7][10]

  • Drug Screening and Toxicity Assessment: Organoids serve as robust platforms for preclinical screening of antiviral compounds.[8][10] They can be used to determine the effective dose of Azvudine against various viruses in a tissue-specific context and to evaluate potential cytotoxic effects.[11][12]

  • Modeling of Specific Viral Diseases: Organoids derived from different tissues (e.g., lung, intestine, liver) can be used to model infections by specific viruses and to test the efficacy of Azvudine in these models.[6][10][13] For instance, lung organoids can be used to study respiratory viruses, while intestinal organoids are suitable for investigating enteric viruses.[10][14][15]

Potential Applications

The use of this compound in organoid culture systems has several potential research applications:

  • Efficacy Testing: Evaluating the antiviral activity of Azvudine against a range of viruses in different organoid models.

  • Toxicity Profiling: Assessing the potential cytotoxicity of Azvudine in various human organoid systems to predict tissue-specific adverse effects.[12]

  • Mechanism of Action Studies: Investigating the detailed molecular mechanisms by which Azvudine inhibits viral replication within a complex, multicellular environment.

  • Drug Combination Studies: Evaluating the synergistic or antagonistic effects of combining Azvudine with other antiviral agents.

  • Personalized Medicine: Using patient-derived organoids to assess individual responses to Azvudine treatment.[10]

Experimental Protocols

While specific published protocols for Azvudine in organoids are not yet available, the following generalized protocols for cytotoxicity and antiviral efficacy testing can be adapted by researchers.

Protocol 1: Cytotoxicity Assessment of this compound in Human Organoids

This protocol describes how to determine the 50% cytotoxic concentration (CC50) of Azvudine in an organoid model using a commercially available ATP-based cell viability assay (e.g., CellTiter-Glo® 3D).[16][17]

Materials:

  • Mature human organoid cultures (e.g., lung, intestinal)

  • Basal culture medium for the specific organoid type

  • Extracellular matrix (e.g., Matrigel®)

  • This compound

  • DMSO (for stock solution preparation)

  • 96-well plates

  • CellTiter-Glo® 3D Cell Viability Assay[16]

  • Luminometer

Procedure:

  • Organoid Seeding: Seed organoids in a 96-well plate according to established protocols for the specific organoid type.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in the appropriate culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM).[18] Include a vehicle-only control (DMSO at the highest concentration used) and a no-drug control.[18]

  • Drug Treatment: Carefully remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of Azvudine.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the experiment (e.g., 72 hours).

  • Viability Assay:

    • Equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature.[12]

    • Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.

    • Mix the contents by shaking the plate for 5 minutes at room temperature.

    • Incubate for an additional 25-30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Antiviral Efficacy Testing of this compound in Human Organoids

This protocol outlines a general procedure for assessing the antiviral efficacy of Azvudine in a virus-infected organoid model.

Materials:

  • Mature human organoid cultures

  • Virus stock with a known titer

  • This compound

  • Reagents for quantifying viral load (e.g., qPCR primers and probes, reagents for plaque assay)

  • Reagents for assessing cell viability (optional, can be multiplexed)

Procedure:

  • Organoid Infection:

    • Infect the organoids with the virus at a predetermined multiplicity of infection (MOI). The method of infection (e.g., microinjection into the lumen or addition to the culture medium) will depend on the virus and the organoid model.[10]

    • Include uninfected controls.

  • Drug Treatment: Immediately following infection, treat the organoids with non-toxic concentrations of Azvudine (as determined in Protocol 1).[19] Include an infected, untreated control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period relevant to the virus's replication cycle (e.g., 48-72 hours).

  • Endpoint Analysis:

    • Viral Load Quantification:

      • qPCR: Harvest the organoids and/or the culture supernatant. Extract viral RNA or DNA and perform quantitative PCR to determine the number of viral genome copies.

      • Plaque Assay: Collect the culture supernatant and perform a plaque assay on a susceptible cell line to determine the infectious virus titer.

    • Cell Viability (Optional): Assess the viability of the organoids to determine if Azvudine protects them from virus-induced cell death.[20]

  • Data Analysis: Calculate the 50% effective concentration (EC50) of Azvudine by plotting the percentage of viral inhibition against the log of the drug concentration. The selectivity index (SI), a measure of the drug's therapeutic window, can be calculated as the ratio of CC50 to EC50.

Data Presentation

The following are template tables for presenting quantitative data from the described experiments.

Table 1: Cytotoxicity of this compound in Different Organoid Models

Organoid ModelCell Viability AssayIncubation Time (hours)CC50 (µM)
Human Lung OrganoidsCellTiter-Glo® 3D72Data
Human Intestinal OrganoidsCellTiter-Glo® 3D72Data
Human Liver OrganoidsCellTiter-Glo® 3D72Data

Table 2: Antiviral Efficacy of this compound in Virus-Infected Organoid Models

Organoid ModelVirusEndpoint AssayEC50 (nM)Selectivity Index (SI)
Human Lung OrganoidsSARS-CoV-2qPCRDataData
Human Intestinal OrganoidsRotavirusPlaque AssayDataData
Human Liver OrganoidsHepatitis B VirusqPCRDataData

Note: The EC50 values for Azvudine against HIV have been reported to be in the low nanomolar to picomolar range in cell line-based assays.[4][19][21]

Visualizations

G cluster_0 Phase 1: Organoid Culture & Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Data Analysis P1_1 Establish and mature human organoid cultures P1_2 Dissociate and seed organoids into 96-well plates P1_1->P1_2 P2_1 Perform Cytotoxicity Assay (Protocol 1) P1_2->P2_1 P2_2 Perform Antiviral Efficacy Assay (Protocol 2) P1_2->P2_2 P2_1a Treat with serial dilutions of Azvudine P2_1->P2_1a P2_2a Infect with virus P2_2->P2_2a P3_1 Measure luminescence (ATP levels) P2_1a->P3_1 P2_2b Treat with non-toxic concentrations of Azvudine P2_2a->P2_2b P3_2 Quantify viral load (qPCR, Plaque Assay) P2_2b->P3_2 P3_3 Calculate CC50 P3_1->P3_3 P3_4 Calculate EC50 and SI P3_2->P3_4

Caption: General experimental workflow for evaluating Azvudine in organoids.

G Azvudine Azvudine (Prodrug) Cell Host Cell Azvudine->Cell Enters Azvudine_P Azvudine Monophosphate Cell->Azvudine_P Host Kinases Azvudine_TP Azvudine Triphosphate (Active Form) Azvudine_P->Azvudine_TP Host Kinases Viral_Polymerase Viral Reverse Transcriptase or RdRp Azvudine_TP->Viral_Polymerase Competes with natural nucleotides Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_Polymerase->Chain_Termination Incorporation leads to Viral_Genome Viral RNA/DNA Template Viral_Genome->Viral_Polymerase

Caption: Mechanism of action of Azvudine as a nucleoside analog.[22][23]

References

Application Notes and Protocols: Uncovering Host Factors for Azvudine Hydrochloride Efficacy using CRISPR-Based Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azvudine (B1666521) hydrochloride (FNC) is a novel nucleoside reverse transcriptase inhibitor (NRTI) with broad-spectrum antiviral activity against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and SARS-CoV-2.[1][2][3][4] Its primary mechanism involves intracellular phosphorylation to an active triphosphate form, which competitively inhibits viral polymerases (like reverse transcriptase or RdRp) and leads to chain termination of the nascent viral DNA/RNA.[2][4][5] While the direct antiviral action is established, a comprehensive understanding of the host cellular factors that facilitate its therapeutic efficacy or contribute to resistance is crucial for optimizing its clinical use and developing next-generation therapies.

CRISPR-Cas9 based screening has emerged as a powerful and unbiased genetic tool for identifying drug targets and elucidating the mechanisms of action of small molecules.[6][7][8] By systematically perturbing the expression of thousands of genes, researchers can identify host factors that are essential for a drug's activity or that modulate cellular sensitivity to the compound.[9][10]

These application notes provide a detailed framework and experimental protocols for employing a genome-wide CRISPR-Cas9 knockout screen to identify host dependency and resistance factors for Azvudine hydrochloride. The described workflow is designed for researchers, scientists, and drug development professionals aiming to explore the intricate interactions between Azvudine and the host cell machinery.

Mechanism of Action of Azvudine

Azvudine is a cytidine (B196190) analog that, upon entering a host cell, is converted by cellular kinases into its active triphosphate metabolite.[2] This active form, Azvudine triphosphate, mimics natural nucleoside triphosphates and is incorporated by viral polymerases into the growing nucleic acid chain. However, the 4'-azido group in Azvudine's structure prevents the formation of a phosphodiester bond with the next nucleotide, causing premature chain termination and halting viral replication.[2] In HIV, Azvudine also acts as an inhibitor of the Viral Infectivity Factor (Vif).[1]

Azvudine_Mechanism Figure 1: Intracellular Activation and Action of Azvudine cluster_cell Host Cell cluster_virus Viral Replication Azvudine Azvudine (FNC) (Enters Cell) FNC_MP Azvudine Monophosphate Azvudine->FNC_MP Phosphorylation (Host Kinases) FNC_DP Azvudine Diphosphate FNC_MP->FNC_DP Phosphorylation (Host Kinases) FNC_TP Azvudine Triphosphate (Active Form) FNC_DP->FNC_TP Phosphorylation (Host Kinases) Viral_Polymerase Viral Polymerase (e.g., Reverse Transcriptase) FNC_TP->Viral_Polymerase Incorporation Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Blocks Elongation Viral_Replication Viral Replication Inhibited Chain_Termination->Viral_Replication

Caption: Intracellular activation pathway and mechanism of action of Azvudine.

Application: Genome-Wide CRISPR Screen to Identify Azvudine Resistance and Sensitizing Factors

A pooled, genome-wide CRISPR knockout screen can be performed to identify genes whose loss-of-function confers either resistance or sensitivity to Azvudine's antiviral effects. In this experimental design, a population of cells is transduced with a lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the genome. The cell population is then split and cultured in the presence or absence of Azvudine under viral challenge. Genes that are essential for Azvudine's activity will be depleted in the drug-treated population, while genes whose knockout confers a survival advantage (resistance) will become enriched.

CRISPR_Screen_Workflow Figure 2: General Workflow for a Pooled CRISPR Knockout Screen cluster_split Step1 1. Transduction Infect host cells (e.g., T-cells) with pooled sgRNA library Step2 2. Selection Select for successfully transduced cells (e.g., with puromycin) Step1->Step2 Step3 3. Cell Pool Expansion Expand the pool of knockout cells Step2->Step3 Step4a 4a. Control Arm Infect with virus (No Drug) Step3->Step4a Step4b 4b. Treatment Arm Infect with virus + Azvudine Treatment Step3->Step4b Step5 5. Incubation Allow for cell growth and drug selection over several days Step4a->Step5 Step4b->Step5 Step6 6. Harvest & gDNA Extraction Extract genomic DNA from both populations Step5->Step6 Step7 7. NGS & Analysis Amplify and sequence sgRNA regions. Compare sgRNA abundance between arms. Step6->Step7 Enriched Enriched sgRNAs (Resistance Genes) Step7->Enriched Depleted Depleted sgRNAs (Sensitizing Genes) Step7->Depleted

Caption: High-level overview of the experimental workflow for the CRISPR screen.

Quantitative Data Summary

The potency of Azvudine varies across different viruses. This data is critical for determining the appropriate concentration for the screening protocol.

Table 1: Antiviral Activity of this compound

Virus Strain Cell Type EC50 (Effective Concentration, 50%) Reference
HIV-1 (Wild-Type) Various 0.03 - 6.92 nM [3][11]
HIV-2 Various 0.018 - 0.025 nM [3][11]
NRTI-Resistant HIV-1 (74V) MT-4 0.11 nM [2][3]

| SARS-CoV-2 | Vero E6 | 1.2 - 4.3 µM |[11] |

Table 2: Hypothetical Results from a Genome-Wide CRISPR Screen This table illustrates the potential output from the data analysis step, highlighting top candidate genes.

Gene SymbolGene FunctionLog2 Fold Change (Treatment vs. Control)Phenotype
NT5C25'-Nucleotidase+4.8Resistance
DCKDeoxycytidine Kinase-5.2Sensitizing
ABCC4ATP-Binding Cassette Transporter+3.9Resistance
CMPK1UMP-CMP Kinase-4.5Sensitizing
SAMHD1dNTP Triphosphohydrolase+3.1Resistance

Experimental Protocols

Protocol 1: Generation of a Pooled CRISPR Knockout Cell Library

Objective: To generate a stable population of cells where each cell has a single gene knockout.

Materials:

  • Host cell line (e.g., Jurkat T-cells for HIV studies)

  • Genome-wide human sgRNA library (e.g., GeCKO v2)

  • Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Puromycin (B1679871)

  • Polybrene

Methodology:

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Cell Transduction: Seed Jurkat T-cells at an appropriate density. Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA. Use polybrene to enhance transduction efficiency.

  • Antibiotic Selection: 48 hours post-transduction, add puromycin to the culture medium to select for successfully transduced cells. Maintain selection for 5-7 days until a stable population of knockout cells is established.

  • Library Representation: Harvest a baseline sample of the cell population (T0) for genomic DNA extraction to confirm library representation.

Protocol 2: this compound Drug Selection Screen

Objective: To apply selective pressure on the knockout cell library to identify genes that modulate Azvudine's efficacy.

Materials:

  • Pooled CRISPR knockout cell library from Protocol 1

  • This compound, sterile-filtered

  • Virus stock (e.g., HIV-1)

  • Complete cell culture medium

Methodology:

  • Cell Seeding: Plate the knockout cell library into two separate arms (Control and Treatment) with sufficient cell numbers to maintain library representation (>500 cells per sgRNA).

  • Drug Treatment:

    • Treatment Arm: Add this compound to the medium at a predetermined concentration (e.g., EC90) that provides strong selective pressure but does not cause immediate, widespread cell death.

    • Control Arm: Add an equivalent volume of vehicle (e.g., sterile water or DMSO) to the medium.

  • Viral Challenge: Infect both arms with the virus at a suitable MOI.

  • Incubation: Culture the cells for 10-14 days, passaging as necessary while maintaining the selective pressure (Azvudine or vehicle) in the respective arms.

  • Cell Harvest: At the end of the incubation period, harvest at least 2 x 10^7 cells from each arm for genomic DNA extraction.

Protocol 3: gDNA Extraction, Next-Generation Sequencing (NGS), and Data Analysis

Objective: To identify and quantify the sgRNAs present in the control and treatment populations.

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA cassette

  • High-fidelity DNA polymerase

  • NGS platform (e.g., Illumina)

Methodology:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the harvested cell pellets from both the control and treatment arms.

  • sgRNA Amplification: Perform PCR to amplify the integrated sgRNA sequences from the genomic DNA. Use a two-step PCR process to add NGS adapters and barcodes.

  • Next-Generation Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing to generate read counts for each sgRNA in each sample.

  • Data Analysis:

    • Align sequencing reads to the sgRNA library to determine the read count for each sgRNA.

    • Calculate the Log2 Fold Change (LFC) of each sgRNA's abundance in the treatment arm relative to the control arm.

    • Use statistical models (e.g., MAGeCK) to identify genes whose corresponding sgRNAs are significantly enriched (potential resistance genes) or depleted (potential sensitizing or host dependency genes).

Visualization of Potential Findings

Based on the hypothetical results in Table 2, a key finding could be the role of cellular kinases in phosphorylating Azvudine. If Deoxycytidine Kinase (DCK) is identified as a top sensitizing hit, it suggests it may be a primary kinase responsible for the first phosphorylation step, which is essential for Azvudine's activation.

Hypothetical_Pathway Figure 3: Hypothetical Role of DCK in Azvudine Activation cluster_screen cluster_mechanism DCK_KO DCK Knockout Resistance Cellular Resistance to Azvudine DCK_KO->Resistance Azvudine Azvudine FNC_MP Azvudine-MP Azvudine->FNC_MP Active_Drug Further Phosphorylation & Antiviral Activity FNC_MP->Active_Drug DCK DCK (Deoxycytidine Kinase) DCK->FNC_MP Catalyzes

Caption: Logical relationship between a hypothetical screen result and its mechanistic implication.

References

Application Notes and Protocols for Measuring the EC50 of Azvudine Hydrochloride Against Various Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (B1666521) (FNC), a novel nucleoside reverse transcriptase inhibitor, has demonstrated broad-spectrum antiviral activity against several significant human pathogens.[1][2][3] Initially developed for the treatment of Human Immunodeficiency Virus (HIV), its therapeutic potential has been investigated against other viruses, including Coronaviruses, Hepatitis B and C viruses, and Enteroviruses.[1][2][3] This document provides a comprehensive overview of the in vitro efficacy of Azvudine hydrochloride, presented with detailed protocols for determining its half-maximal effective concentration (EC50) against a range of viruses.

Azvudine's primary mechanism of action involves its intracellular phosphorylation to the active triphosphate form. This active metabolite then acts as a competitive inhibitor of viral polymerases, such as reverse transcriptase in HIV and RNA-dependent RNA polymerase (RdRp) in various RNA viruses, leading to chain termination and the inhibition of viral replication.[3]

Data Presentation: In Vitro Antiviral Activity of this compound

The following table summarizes the reported 50% effective concentration (EC50) of this compound against a variety of viruses. These values are critical for comparing its potency across different viral species and strains.

VirusStrain/IsolateCell LineEC50Assay Method
Human Immunodeficiency Virus-1 (HIV-1) Wild-Type (IIIB, RF)C81660.03 - 0.11 nMp24 Antigen ELISA
Clinical Isolate (KM018)PBMCs6.92 nMp24 Antigen ELISA
Clinical Isolate (TC-1)PBMCs0.34 nMp24 Antigen ELISA
NRTI-Resistant (T69N)C81660.45 nMp24 Antigen ELISA
NRTI-Resistant (L74V)MT-40.11 nMp24 Antigen ELISA
Human Immunodeficiency Virus-2 (HIV-2) ROD, CBL-20C81660.018 - 0.025 nMp24 Antigen ELISA
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Not SpecifiedCalu-31.2 µMCPE Inhibition
Not SpecifiedVero E64.31 µMCPE Inhibition
Human Coronavirus HCoV-OC43H4601.2 µMCPE Inhibition
Hepatitis C Virus (HCV) Not SpecifiedNot Specified0.024 µM (for a 2'-β-fluoro derivative)Not Specified
Enterovirus 71 (EV71) Not SpecifiedRD16.87 nMRT-qPCR
Coxsackievirus A16 (CA16) Not SpecifiedRD1.548 - 52.12 nMNot Specified
Coxsackievirus A6 (CA6) Not SpecifiedRD1.548 - 52.12 nMNot Specified
Enterovirus D68 (EVD68) Not SpecifiedRD1.548 - 52.12 nMNot Specified
Coxsackievirus B3 (CVB3) Not SpecifiedRD1.548 - 52.12 nMNot Specified
Hepatitis B Virus (HBV) Not SpecifiedNot SpecifiedActivity reported, specific EC50 not detailedNot Specified

Experimental Protocols

Detailed methodologies for two common assays used to determine the EC50 of antiviral compounds are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay is widely used for viruses that cause visible damage to host cells. The ability of the antiviral compound to inhibit this damage is quantified.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, H460 for HCoV-OC43).

  • Complete cell culture medium.

  • Virus stock with a known titer.

  • This compound.

  • 96-well cell culture plates.

  • Cell viability stain (e.g., Crystal Violet, Neutral Red).

  • Phosphate-buffered saline (PBS).

  • Fixative solution (e.g., 10% formalin).

  • Solubilizing agent (e.g., methanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted virus to all wells except for the cell control wells (which receive medium only).

    • Immediately add the serial dilutions of this compound to the infected wells. Include a virus control (infected cells with no drug) and a cell control (uninfected cells with no drug).

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication until significant CPE is observed in the virus control wells (typically 2-5 days).

  • Quantification of CPE:

    • Crystal Violet Staining:

      • Gently wash the cells with PBS.

      • Fix the cells with 10% formalin for 20 minutes.

      • Stain the cells with 0.5% Crystal Violet solution for 10-20 minutes.

      • Thoroughly wash the wells with water and allow them to air dry.

      • Solubilize the stain by adding methanol (B129727) to each well.

      • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of CPE inhibition for each drug concentration compared to the virus control. The EC50 is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

HIV-1 p24 Antigen ELISA

This enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the p24 capsid protein of HIV-1, which is a marker of viral replication.

Materials:

  • HIV-1 susceptible cells (e.g., C8166 T-cells, Peripheral Blood Mononuclear Cells - PBMCs).

  • HIV-1 stock.

  • This compound.

  • 96-well plates.

  • Commercial HIV-1 p24 antigen ELISA kit (containing capture antibody-coated plates, detection antibody, streptavidin-HRP, substrate, and stop solution).

  • Wash buffer.

  • Plate reader.

Procedure:

  • Cell Infection and Treatment:

    • Seed the target cells in a 96-well plate.

    • Infect the cells with a known amount of HIV-1.

    • Immediately add serial dilutions of this compound to the infected cell cultures. Include virus and cell controls.

  • Incubation: Incubate the cultures for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Sample Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatants.

  • p24 ELISA Protocol (following a typical kit's instructions):

    • Add the collected supernatants (and p24 standards) to the wells of the p24 capture antibody-coated plate.

    • Incubate to allow the p24 antigen to bind to the capture antibody.

    • Wash the wells to remove unbound materials.

    • Add the biotinylated p24 detection antibody and incubate.

    • Wash the wells.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the wells.

    • Add the TMB substrate and incubate to allow for color development.

    • Stop the reaction with the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the p24 standards. Use the standard curve to determine the concentration of p24 in each supernatant sample. Calculate the percentage of inhibition of p24 production for each drug concentration relative to the virus control. The EC50 is the concentration of this compound that inhibits p24 production by 50%.

Visualizations

Signaling Pathway and Mechanism of Action

Azvudine_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Azvudine Azvudine (FNC) Azvudine_MP Azvudine Monophosphate Azvudine->Azvudine_MP Host Kinases Azvudine_DP Azvudine Diphosphate Azvudine_MP->Azvudine_DP Host Kinases Azvudine_TP Azvudine Triphosphate (Active) Azvudine_DP->Azvudine_TP Host Kinases Viral_Polymerase Viral Polymerase (RT or RdRp) Azvudine_TP->Viral_Polymerase Competitive Inhibition Nascent_DNA_RNA Nascent Viral DNA/RNA Strand Viral_Polymerase->Nascent_DNA_RNA Incorporation Viral_RNA Viral RNA Template Viral_RNA->Viral_Polymerase Chain_Termination Chain Termination Nascent_DNA_RNA->Chain_Termination Blocks Elongation

Caption: Intracellular activation and mechanism of action of Azvudine.

Experimental Workflow for EC50 Determination

EC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Host Cells Seeding 4. Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Dilution 2. Prepare Serial Dilutions of Azvudine HCl Infection_Treatment 5. Infect Cells and Add Drug Dilutions Compound_Dilution->Infection_Treatment Virus_Prep 3. Prepare Virus Inoculum Virus_Prep->Infection_Treatment Seeding->Infection_Treatment Incubation 6. Incubate (2-7 days) Infection_Treatment->Incubation Quantification 7. Quantify Viral Replication (e.g., CPE, p24 ELISA) Incubation->Quantification Data_Processing 8. Calculate % Inhibition Quantification->Data_Processing Curve_Fitting 9. Plot Dose-Response Curve Data_Processing->Curve_Fitting EC50_Calc 10. Determine EC50 Value Curve_Fitting->EC50_Calc

Caption: General workflow for determining the in vitro EC50 of Azvudine HCl.

References

Application Note: Stability of Azvudine Hydrochloride in Aqueous Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azvudine hydrochloride is a nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated antiviral activity against HIV and SARS-CoV-2.[1][2] As a drug candidate and a research compound, understanding its stability profile in various aqueous environments is critical for the development of reliable analytical methods, formulation of stable dosage forms, and ensuring the integrity of in vitro and in vivo experimental results. The stability of Azvudine in aqueous solutions can be dependent on pH.[3] This application note provides a summary of the known stability of this compound under stressed conditions and presents a detailed protocol for assessing its stability in different buffer solutions.

Data Presentation

While specific kinetic data for the degradation of this compound in a range of buffer solutions is not extensively published, forced degradation studies provide valuable insights into its stability profile under various stress conditions. The following table summarizes the typical conditions under which the stability of Azvudine and its analogue, Zidovudine (B1683550), have been assessed. These studies are crucial for identifying potential degradation pathways.

Stress ConditionReagent/ConditionIncubation Time & TemperatureExpected OutcomeAnalytical MethodReference
Acid Hydrolysis 0.1 M - 2 M HCl24 - 72 hours at 60°C - 80°CDegradationHPLC, LC-MS/MS[3][4]
Base Hydrolysis 0.1 M - 2 M NaOH24 - 72 hours at 60°C - 80°CDegradationHPLC, LC-MS/MS[3][4]
Oxidative Degradation 3% - 10% H₂O₂10 - 24 hours at Room TemperatureDegradationHPLC, LC-MS/MS[3][4]
Thermal Degradation Solid drug and stock solution48 hours at 70°CPotential DegradationHPLC[3]
Photodegradation Solid drug and stock solutionIllumination ≥ 1.2 million lux hoursPotential DegradationHPLC[3]

Experimental Protocols

This section details a comprehensive protocol for evaluating the stability of this compound in various buffer solutions. The methodology is adapted from established forced degradation study protocols for Azvudine and related nucleoside analogues.[3][4]

Objective: To determine the degradation kinetics of this compound in aqueous buffer solutions of varying pH.

Materials:

  • This compound reference standard

  • HPLC grade methanol (B129727), acetonitrile (B52724), and water

  • Phosphate buffer solutions (pH 3, 5, 7.4, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV or MS detector

  • pH meter

  • Incubator or water bath

Protocol:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a 1:1 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.[3]

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions covering a relevant pH range (e.g., pH 3, 5, 7.4, and 9) using appropriate buffer systems (e.g., phosphate, citrate). Ensure all buffers are prepared with HPLC grade water.

  • Stability Study Setup:

    • For each buffer solution, add a known volume of the this compound stock solution to a volumetric flask and dilute with the respective buffer to obtain a final concentration of approximately 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with the HPLC mobile phase to the same concentration.

    • Incubate the prepared solutions at a constant temperature (e.g., 40°C or 60°C).

  • Sample Analysis:

    • Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

    • Immediately neutralize the acidic and basic samples if necessary and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A general method for a related compound, Zidovudine, utilizes a C18 column with a mobile phase of water:methanol (80:20, v/v) and UV detection at 266 nm.[5] Method optimization for Azvudine may be required.

  • Data Analysis:

    • Determine the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) for each buffer solution, assuming pseudo-first-order kinetics.

Visualizations

Signaling Pathway: Mechanism of Action of Azvudine

Azvudine acts as a nucleoside reverse transcriptase inhibitor.[1] Upon entering a host cell, it is phosphorylated to its active triphosphate form (FNC-TP).[1][6] FNC-TP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase.[1] The incorporation of FNC-TP leads to the termination of the DNA chain, thus inhibiting viral replication.[1][6]

Azvudine_Mechanism_of_Action cluster_cell Host Cell Azvudine Azvudine FNC_TP Azvudine Triphosphate (FNC-TP) Azvudine->FNC_TP Phosphorylation (Host Kinases) RT Viral Reverse Transcriptase FNC_TP->RT Competitive Inhibition dCTP dCTP (natural nucleotide) dCTP->RT proviral_DNA Incomplete Proviral DNA RT->proviral_DNA Chain Termination viral_RNA Viral RNA viral_RNA->RT replication_blocked Viral Replication Blocked proviral_DNA->replication_blocked

Caption: Mechanism of action of Azvudine as a chain terminator in viral replication.

Experimental Workflow: Stability Assessment of this compound

The following diagram illustrates the workflow for assessing the stability of this compound in different buffer solutions.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Azvudine HCl Stock Solution (1 mg/mL) dilution Dilute Stock in Buffers (e.g., 100 µg/mL) stock->dilution buffers Prepare Buffer Solutions (e.g., pH 3, 5, 7.4, 9) buffers->dilution incubation Incubate at Constant Temperature (e.g., 40°C) dilution->incubation sampling Sample at Time Intervals (0, 2, 4, 8, 12, 24, 48, 72h) incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Determine Degradation Rate Constant (k) hplc->data_analysis

Caption: Workflow for the stability testing of this compound in buffer solutions.

References

Troubleshooting & Optimization

troubleshooting solubility issues with Azvudine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Azvudine (B1666521) hydrochloride.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems with Azvudine hydrochloride in a question-and-answer format.

Q1: I'm having trouble dissolving this compound powder directly into my aqueous buffer. What should I do?

A1: Direct dissolution of this compound in aqueous buffers can be challenging due to its limited aqueous solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3]

  • Dissolution Technique: To aid dissolution, gentle warming or sonication can be employed.[1][3] However, be cautious with heating as it may risk degrading the compound.[1]

Q2: My this compound precipitated out of solution after diluting my DMSO stock into an aqueous medium. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue and typically occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution.

  • Concentration Adjustment: The most straightforward solution is to decrease the final concentration of this compound in your experiment.

  • Solvent Ratio: Ensure the percentage of DMSO in the final solution is sufficient to maintain solubility, but be mindful of solvent toxicity in cell-based assays (typically keep DMSO concentration below 0.5%).[1]

  • pH Adjustment: The solubility of ionizable compounds can be influenced by pH.[1] While specific data for this compound is limited, you may consider testing the solubility in buffers with different pH values relevant to your experimental conditions.

  • Use of Surfactants: In some cases, the use of surfactants can help to increase the solubility of a compound by forming micelles.[1]

Q3: I am observing inconsistent results in my cell-based assays, which I suspect might be due to solubility issues. How can I confirm this?

A3: Inconsistent results in cell-based assays can indeed stem from incomplete dissolution or precipitation of the compound in the culture medium.

  • Visual Inspection: Before adding the final solution to your cells, visually inspect it for any signs of precipitation. The solution should be clear and free of any particulate matter.[1]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This will help you to distinguish between the effects of the compound and the solvent itself.[1]

  • Fresh Preparations: It is best practice to prepare fresh dilutions for each experiment from a concentrated stock solution to ensure consistency and avoid potential degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a nucleoside reverse transcriptase inhibitor (NRTI).[2][4] Its antiviral activity is dependent on its intracellular conversion to the active triphosphate form, Azvudine triphosphate (FNC-TP).[4][5] This active form acts as a competitive inhibitor of viral reverse transcriptase and, upon incorporation into the growing viral DNA chain, leads to chain termination, thus halting viral replication.[4][5]

Q2: How is this compound activated inside the cell?

A2: Azvudine is a prodrug that requires sequential phosphorylation by host cellular kinases to become active. The first phosphorylation step is carried out by deoxycytidine kinase.[6] Subsequent phosphorylation to the diphosphate (B83284) and triphosphate forms are carried out by other cellular kinases, such as UMP-CMP kinase and nucleoside diphosphate kinase, respectively.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, solid this compound should be kept at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions in DMSO can be stored for the short term at 2-8°C, but for long-term storage, it is advisable to aliquot the solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.[7]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
Water50 - 125[2][3][6][7][8][9]174.69 - 387.38Sonication or ultrasound is recommended to aid dissolution.[2][3][6][7][8][9] Solubility can vary depending on conditions like pH and temperature.[1][10]
DMSO25 - 245[2][8][11]77.48 - 855.98Sonication is recommended.[2]
Ethanol30 - 57[1][11]104.8 - 199.14

Note: The molecular weight of this compound is approximately 322.68 g/mol , and for Azvudine (free base) is 286.22 g/mol . Calculations for molarity may vary depending on the form used.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (322.68 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock solution, you will need 3.227 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder using a calibrated precision balance and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube thoroughly to dissolve the powder. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Storage: Store the stock solution in properly labeled, airtight vials at -20°C or -80°C for long-term storage.

Protocol 2: General Method for Determining Aqueous Solubility

Materials:

  • This compound powder

  • Purified water or buffer of choice

  • Small glass vials with screw caps

  • Magnetic stirrer and stir bars or orbital shaker

  • Analytical balance

  • Filtration device (e.g., 0.45 µm syringe filter)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare saturated solutions: Add an excess amount of this compound powder to a known volume of the desired aqueous solvent (e.g., purified water, phosphate-buffered saline) in a glass vial.

  • Equilibrate: Tightly cap the vials and place them on a magnetic stirrer or orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid and liquid phases: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid particles.

  • Quantify the dissolved compound: Dilute the filtered solution with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculate solubility: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the chosen solvent at the specified temperature.

Mandatory Visualizations

G cluster_cell Host Cell cluster_virus Viral Replication Azvudine Azvudine (FNC) FNC_MP Azvudine Monophosphate (FNC-MP) Azvudine->FNC_MP Deoxycytidine Kinase FNC_DP Azvudine Diphosphate (FNC-DP) FNC_MP->FNC_DP UMP-CMP Kinase FNC_TP Azvudine Triphosphate (FNC-TP) [Active Form] FNC_DP->FNC_TP Nucleoside Diphosphate Kinase Viral_RT Viral Reverse Transcriptase FNC_TP->Viral_RT Competitive Inhibition DNA_synthesis Viral DNA Synthesis Viral_RT->DNA_synthesis Chain_termination Chain Termination Viral_RT->Chain_termination

Caption: Intracellular activation pathway of Azvudine and its mechanism of action.

G start Start: Solubility Issue prepare_stock Prepare concentrated stock in DMSO start->prepare_stock sonicate Use sonication/gentle warming to aid dissolution prepare_stock->sonicate dilute Dilute stock solution into aqueous buffer sonicate->dilute check_precipitation Precipitation observed? dilute->check_precipitation lower_conc Lower final concentration check_precipitation->lower_conc Yes no_precipitation Solution is clear check_precipitation->no_precipitation No adjust_dmso Adjust DMSO percentage (keep <0.5% for cells) lower_conc->adjust_dmso check_ph Consider pH of buffer adjust_dmso->check_ph check_ph->dilute troubleshoot_assay Inconsistent assay results? no_precipitation->troubleshoot_assay end Proceed with experiment troubleshoot_assay->end No visual_inspect Visually inspect solution before use troubleshoot_assay->visual_inspect Yes vehicle_control Include vehicle control visual_inspect->vehicle_control fresh_prep Use freshly prepared solutions vehicle_control->fresh_prep resolved Issue Resolved fresh_prep->resolved resolved->end

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Optimizing Azvudine Hydrochloride Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing the concentration of Azvudine (B1666521) hydrochloride for in vitro antiviral assays. Accurate determination of the optimal concentration is critical for obtaining reliable and reproducible data on the compound's efficacy and safety.

Frequently Asked Questions (FAQs)

Q1: What is Azvudine hydrochloride and its mechanism of action?

This compound is a nucleoside reverse transcriptase inhibitor (NRTI).[1] Its antiviral activity is broad-spectrum, showing efficacy against several viruses including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and SARS-CoV-2.[1][2] The mechanism relies on its intracellular phosphorylation by host cell kinases to its active triphosphate form, FNC-TP.[1] This active form acts as a chain terminator, thereby inhibiting viral DNA or RNA synthesis by viral polymerases.[1][3]

Q2: What are the recommended starting concentrations for this compound in antiviral assays?

The effective concentration of Azvudine is highly dependent on the target virus. For HIV, concentrations in the nanomolar (nM) range are typically effective, whereas for SARS-CoV-2, micromolar (µM) concentrations are often required.[4] A good starting point for a dose-response curve is a serial dilution. For HIV, a range of 0.01 nM to 100 nM is suggested.[5]

Q3: Which cell lines are suitable for in vitro antiviral assays with this compound?

The choice of cell line is critical and depends on the virus being studied. For HIV-1, C8166 cells and peripheral blood mononuclear cells (PBMCs) are commonly used.[1] For SARS-CoV-2, Vero E6 cells are frequently employed due to their susceptibility to infection and clear cytopathic effect.[1]

Q4: What is the significance of the 50% cytotoxic concentration (CC50) and how do I determine it?

The CC50 is the concentration of a drug that causes a 50% reduction in cell viability. It is crucial to determine the CC50 in your specific cell line to ensure that the observed antiviral effect is not due to cytotoxicity.[2][6] The CC50 is typically determined using a cytotoxicity assay, such as the MTT assay.[2]

Q5: What is the Selectivity Index (SI) and why is it important?

The Selectivity Index is the ratio of the CC50 to the 50% effective concentration (EC50) (SI = CC50/EC50). A higher SI value indicates a better safety profile for the compound, as it suggests that the drug is effective against the virus at concentrations that are not harmful to the host cells.[7]

Data Presentation

Antiviral Activity of this compound
VirusCell LineEC50Reference
HIV-1C81660.03 - 0.11 nM[8]
HIV-1 (Clinical Isolate)PBMCs0.34 - 6.92 nM[8]
HIV-2-0.018 - 0.025 nM[9][10]
HBVHepG2.2.150.12 ±0.01 µM[7]
SARS-CoV-2Vero E61.2 µM[7][10]
HCoV-OC43HCT-84.3 µM[7][10]

Note: EC50 values can vary based on experimental conditions.[7]

Cytotoxicity of this compound
Cell LineCC50
C8166>1000 nM
PBMCs>1000 nM

Note: It is essential to determine the CC50 for your specific cell line.[1]

Experimental Protocols

Cytotoxicity Assay (MTT Method)

This protocol outlines the steps to determine the CC50 of this compound in a specific cell line.[2]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[4][7]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted drug to the respective wells and include untreated and vehicle controls.[7]

  • Incubation: Incubate the plate for a period equivalent to your antiviral assay (e.g., 48-72 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.[4]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using a dose-response curve.[4]

Antiviral Assay (General Guideline)

This protocol provides a general framework for assessing the antiviral activity of this compound. Specific parameters will need to be optimized for your virus and cell line of interest.

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Drug Treatment: Pre-treat cells with serial dilutions of this compound.

  • Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).[5]

  • Incubation: Incubate the plates for a suitable duration.

  • Endpoint Measurement: Quantify viral replication using an appropriate method, such as:

    • Plaque reduction assay[11]

    • Viral yield reduction assay[11]

    • qRT-PCR for viral RNA[8]

    • p24 Antigen ELISA for HIV[5]

    • Observing cytopathic effect (CPE)[8]

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration and determine the EC50 value.[12]

Troubleshooting Guides

Issue 1: High variability in EC50 values between experiments.

Possible CauseSolution
Inconsistent cell densityEnsure a consistent number of healthy, low-passage cells are seeded in each well.[2][4]
Variation in viral titer (MOI)Titer the viral stock before experiments and use a consistent MOI.[12]
Inaccurate drug concentrationPrepare fresh serial dilutions from a validated stock solution for each experiment.[4]
Serum protein bindingConsider using serum-free or reduced-serum media, or maintain a consistent serum concentration.[1]

Issue 2: High cytotoxicity observed at effective antiviral concentrations.

Possible CauseSolution
Cell line sensitivityDetermine the CC50 of Azvudine in your specific cell line to establish the therapeutic window.[4][12]
Extended incubation timeOptimize the drug incubation time to be long enough for antiviral effect but short enough to minimize toxicity.[4]
Solvent toxicityIf using a solvent like DMSO, ensure the final concentration is non-toxic to the cells (typically ≤0.1%).[7][13]

Issue 3: No significant antiviral effect observed.

Possible CauseSolution
Inactive drugEnsure proper storage and handling of the this compound stock solution to prevent degradation.[1]
Suboptimal drug concentration rangeThe effective concentration is virus-dependent. For HIV, use nanomolar ranges; for SARS-CoV-2, use micromolar ranges.[4]
Viral resistanceIf using a clinical isolate, consider the possibility of pre-existing resistance mutations.[5]

Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Azvudine E Add Azvudine Dilutions A->E B Prepare Host Cell Suspension D Seed Cells in 96-well Plate B->D C Prepare Virus Inoculum F Infect Cells with Virus C->F D->E E->F G Incubate F->G H Measure Viral Replication G->H I Calculate % Inhibition H->I J Determine EC50 I->J

Caption: Experimental workflow for determining the EC50 of Azvudine.

Troubleshooting_Logic Start Inconsistent Antiviral Results? Check_Cells Are cells healthy, low passage, and at consistent density? Start->Check_Cells Check_Virus Is the MOI consistent? Check_Cells->Check_Virus Yes Solution_Cells Optimize cell culture practices Check_Cells->Solution_Cells No Check_Drug Are drug dilutions fresh and accurate? Check_Virus->Check_Drug Yes Solution_Virus Re-titer virus stock Check_Virus->Solution_Virus No Check_Cytotoxicity Is observed effect due to cytotoxicity? Check_Drug->Check_Cytotoxicity Yes Solution_Drug Prepare fresh dilutions Check_Drug->Solution_Drug No Solution_Cytotoxicity Determine CC50 and adjust concentrations Check_Cytotoxicity->Solution_Cytotoxicity Yes End Consistent Results Check_Cytotoxicity->End No Solution_Cells->Check_Cells Solution_Virus->Check_Virus Solution_Drug->Check_Drug Solution_Cytotoxicity->Check_Cytotoxicity No_Issue If issues persist, consult literature for virus-specific factors End->No_Issue

Caption: Troubleshooting workflow for inconsistent antiviral assay results.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Azvudine_Pro Azvudine (Prodrug) Azvudine_Intra Azvudine Azvudine_Pro->Azvudine_Intra Cellular Uptake FNC_MP FNC-Monophosphate Azvudine_Intra->FNC_MP Host Kinase FNC_DP FNC-Diphosphate FNC_MP->FNC_DP Host Kinase FNC_TP FNC-Triphosphate (Active) FNC_DP->FNC_TP Host Kinase RT Viral Reverse Transcriptase FNC_TP->RT Competes with dCTP Chain_Termination Viral DNA Chain Termination RT->Chain_Termination Incorporation

Caption: Intracellular activation and mechanism of action of Azvudine.

References

minimizing cytotoxicity of Azvudine hydrochloride in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxicity of Azvudine (B1666521) hydrochloride in cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Troubleshooting Guides

Issue: High Cytotoxicity Observed at Expected Effective Concentrations

This guide provides a systematic approach to troubleshoot and mitigate unexpected levels of cell death in your experiments.

Possible Causes and Solutions

Possible Cause Recommended Action
Inaccurate Drug Concentration Verify stock solution concentration and dilution series calculations. Ensure the drug is fully dissolved; Azvudine hydrochloride is soluble in water (may require sonication) and DMSO.[1][2] Prepare fresh dilutions for each experiment to avoid degradation.[1][3]
Solvent Toxicity If using DMSO, ensure the final concentration in the cell culture medium is non-toxic to the cells (typically ≤0.1% to 0.5%).[1][2] Always include a vehicle control (media with the same final solvent concentration) to differentiate between compound- and solvent-induced cytotoxicity.[2]
Poor Cell Health Ensure cells are healthy with high viability (>95%) before starting the experiment.[2] Use cells within a consistent and low passage number range to avoid genetic drift and altered sensitivity.[2]
Suboptimal Cell Seeding Density Optimize cell seeding density. Both very low and very high densities can affect cell health and susceptibility to cytotoxic agents.[2] For adherent cells, aim for 70-80% confluency at the end of the assay.[4]
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to Azvudine.[4][5] Perform a dose-response cytotoxicity assay (e.g., MTT) to determine the 50% cytotoxic concentration (CC50) for your specific cell line before conducting further experiments.[4][5]
Extended Incubation Time Longer exposure to the drug may lead to increased cytotoxicity.[4][5] Optimize the incubation time based on your experimental goals and the doubling time of your cell line.[4]
Contamination Regularly test cell lines for mycoplasma and other microbial contamination, which can significantly impact experimental results.[2]
Inconsistent Procedures Standardize all experimental steps, including cell seeding, reagent addition, and incubation times, to improve reproducibility.[2] Use calibrated pipettes to ensure accuracy.[3]
Edge Effects in Multi-well Plates Evaporation from the outer wells of a plate can concentrate the compound. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium to maintain humidity.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its associated cytotoxicity?

A1: this compound is a nucleoside reverse transcriptase inhibitor (NRTI).[1][4] Its antiviral activity comes from its conversion into an active triphosphate form within the cell, which is then incorporated into the growing viral DNA chain, causing premature chain termination and inhibiting viral replication.[3][4] The cytotoxic effects in cancer cell lines are linked to its ability to interfere with cellular processes by mimicking endogenous nucleosides.[6][7][8] It can induce apoptosis (programmed cell death) through the mitochondrial pathway, cause cell cycle arrest, and generate reactive oxygen species (ROS).[6][7][9]

Q2: How can I determine if the observed cytotoxicity is a specific effect of this compound or a general, non-specific cytotoxic effect?

A2: To distinguish between specific and general cytotoxicity, consider the following:

  • Determine the Selectivity Index (SI): The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A high SI value indicates that the drug is effective at concentrations far below those at which it is toxic to the cells.[10]

  • Use a Counter-Screen: Test this compound on a non-permissive cell line that does not support viral replication (in antiviral studies) or a non-cancerous cell line (in anticancer studies). If high cytotoxicity is still observed, it suggests a general cytotoxic effect.[2]

  • Mechanism-Based Assays: Investigate downstream markers of known this compound mechanisms. For example, as a nucleoside analog, it can cause cell cycle arrest and apoptosis.[2] Assays for these specific cellular events can help confirm a mechanism-based effect.[2]

Q3: My cytotoxicity assay results with this compound are inconsistent between experiments. What could be the cause?

A3: Inconsistent results are often due to variability in experimental procedures.[2] To improve reproducibility:

  • Standardize Protocols: Ensure all steps, from cell seeding to reagent addition and incubation times, are performed consistently.[2]

  • Reagent Quality: Use fresh, high-quality reagents. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

  • Instrumentation: Ensure plate readers and other equipment are properly calibrated and maintained.[2]

  • Cellular Factors: Variations in cell health, passage number, and metabolic activity can alter the levels of cellular kinases required for Azvudine activation, leading to inconsistent results.[1]

Q4: Can components of the cell culture medium interfere with the cytotoxicity assay?

A4: Yes, certain media components can affect the results. For instance, in MTT assays, phenol (B47542) red can contribute to background absorbance.[2] High concentrations of serum might also interfere with the assay or bind to the compound, reducing its effective concentration.[1][2] If you suspect interference, consider using a phenol red-free medium and reducing the serum concentration during the assay incubation period.[2]

Quantitative Data Summary

Table 1: In Vitro Antiviral Efficacy and Cytotoxicity of this compound

Cell LineVirusParameterValueReference
C8166HIV-1 IIIBEC500.11 nM[11]
Peripheral Blood Mononuclear Cells (PBMCs)HIV-1 TC-1EC500.34 nM[11]
C8166HIV-2 RODEC500.018 nM[11]
C8166HIV-2 CBL-20EC500.025 nM[11]
Vero E6SARS-CoV-2EC501.2 - 4.3 µM[11]
HepG2-CytotoxicityNo 50% reduction in viability at 1,000 µM[11]
HEK293-CC50≥ 25 µM[2]
Dalton's Lymphoma (DL)-IC50 (24h)1 µM[7]
Dalton's Lymphoma (DL)-IC50 (48h)0.5 µM[7]
Dalton's Lymphoma (DL)-IC50 (72h)0.1 µM[7]

Note: EC50 (50% effective concentration) and CC50/IC50 (50% cytotoxic/inhibitory concentration) values can vary depending on experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10-28 µL of MTT solution (2-5 mg/mL in sterile PBS) to each well.[2][11] Incubate for 1.5-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[4][11]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][11]

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[4][11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.[11]

Annexin V-FITC/PI Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.[2]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.[2][11]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[2][11]

  • Analysis: Analyze the cells by flow cytometry.[2]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This protocol is used to analyze the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.[11]

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Incubate on ice for at least 30 minutes.[11]

  • Washing: Centrifuge and wash the cells twice with PBS.[11]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[11]

  • PI Staining: Add PI staining solution and incubate in the dark.[11]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[11]

Visualizations

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting High Cytotoxicity cluster_2 Phase 3: Mechanism of Action A Cell Seeding B Dose-Response Treatment (Azvudine HCl) A->B C Incubation B->C D Viability Assay (e.g., MTT) C->D E Determine CC50 D->E F Optimize Conditions (Density, Incubation Time) E->F If cytotoxicity is high G Verify Drug & Controls (Solvent, Positive Control) E->G If results are inconsistent H Re-evaluate CC50 F->H G->H I Treat with non-toxic concentrations H->I J Apoptosis Assay (Annexin V/PI) I->J K Cell Cycle Analysis (PI Staining) I->K L Analyze Pathway Markers (e.g., Western Blot) I->L

Caption: A streamlined workflow for in vitro cytotoxicity screening.

G Azvudine's Role in the Mitochondrial Apoptosis Pathway Azvudine Azvudine (FNC) Bcl2 Bcl-2 (Anti-apoptotic) Bcl-xl Azvudine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Azvudine->Bax Upregulates Mitochondrion Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated role of Azvudine in the mitochondrial apoptosis pathway.

G Azvudine's Modulation of the Wnt/β-catenin Pathway cluster_nucleus Inside Nucleus Azvudine Azvudine (FNC) GSK3b GSK-3β Azvudine->GSK3b Increases expression BetaCatenin β-catenin Azvudine->BetaCatenin Decreases levels GSK3b->BetaCatenin Phosphorylates for degradation Degradation β-catenin Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocation TCF_LEF TCF/LEF TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Proliferation Cell Proliferation & Invasion TargetGenes->Proliferation

Caption: Azvudine's modulation of the Wnt/β-catenin pathway.

References

Azvudine Hydrochloride Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Azvudine (B1666521) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential off-target effects in your experiments. Azvudine is a nucleoside reverse transcriptase inhibitor, and like many nucleoside analogs, it has the potential to interact with host cellular components, which can lead to off-target effects. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target mechanisms of Azvudine?

A1: Azvudine is a prodrug that is intracellularly phosphorylated to its active triphosphate form, Azvudine triphosphate (FNC-TP).[1] Its primary on-target mechanisms are the inhibition of viral polymerases. It acts as a chain terminator for HIV reverse transcriptase and the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including SARS-CoV-2, by competing with natural nucleoside triphosphates for incorporation into the nascent viral nucleic acid chain.[1][2] For HIV, it also has a dual-target mechanism by inhibiting the viral infectivity factor (Vif).[3]

Q2: What are the most likely off-target effects of Azvudine in my experiments?

A2: As a nucleoside analog, the most anticipated off-target effects of Azvudine involve interactions with host cell polymerases, particularly mitochondrial DNA polymerase gamma (Pol γ).[4][5] Inhibition of Pol γ can lead to mitochondrial dysfunction, including mitochondrial DNA (mtDNA) depletion and increased oxidative stress.[4][6] Additionally, computational studies have predicted potential interactions with various cellular signaling pathways, including the AKT and MAPK pathways, although these require experimental validation.[7]

Q3: What are the common clinically observed side effects of Azvudine?

A3: Clinical trials have generally reported a favorable safety profile for Azvudine with mild side effects.[8] Commonly reported adverse events include dizziness, nausea, headache, and diarrhea.[8] While generally mild, researchers should be aware of these potential systemic effects in in vivo studies.

Q4: My cells treated with Azvudine are showing signs of toxicity (e.g., reduced proliferation, cell death). How can I determine if this is an off-target effect?

A4: To determine if the observed toxicity is due to off-target effects, a systematic approach is recommended. Start by assessing mitochondrial health, as this is a common off-target for nucleoside analogs. Key experiments include measuring mitochondrial DNA content, assessing mitochondrial membrane potential, and quantifying reactive oxygen species (ROS). The troubleshooting guide below provides detailed protocols for these assays.

Troubleshooting Guide: Investigating Off-Target Effects

This guide will help you troubleshoot common issues that may arise during your experiments with Azvudine hydrochloride, with a focus on identifying and characterizing off-target effects.

Issue 1: Unexpected Cellular Toxicity or Reduced Cell Viability

If you observe that Azvudine treatment is leading to decreased cell proliferation or increased cell death at concentrations where you expect to see specific antiviral activity, it may be due to off-target mitochondrial toxicity.

Troubleshooting Workflow:

start Unexpected Cell Toxicity Observed check_mito Hypothesis: Off-Target Mitochondrial Toxicity start->check_mito measure_mtdna Measure Mitochondrial DNA (mtDNA) Content check_mito->measure_mtdna measure_ros Assess Mitochondrial Function (e.g., ROS production, Membrane Potential) check_mito->measure_ros pol_gamma_assay In Vitro Human DNA Polymerase Gamma (Pol γ) Inhibition Assay measure_mtdna->pol_gamma_assay measure_ros->pol_gamma_assay conclusion Conclusion: Toxicity is likely due to Pol γ inhibition and mitochondrial dysfunction. pol_gamma_assay->conclusion

Caption: Workflow for troubleshooting unexpected cellular toxicity.

Experimental Protocols:

  • Protocol 1: Quantitative PCR (qPCR) for Mitochondrial DNA Content

    This protocol allows for the quantification of mtDNA relative to nuclear DNA (nDNA) to determine if Azvudine treatment leads to mtDNA depletion.

    • Cell Treatment: Culture your cells with varying concentrations of Azvudine for a specified period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

    • DNA Extraction: Isolate total DNA from the treated and control cells. Standard DNA isolation kits are suitable for this purpose.

    • qPCR: Perform qPCR using primers specific for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M).

    • Data Analysis: Calculate the change in cycle threshold (ΔCt) between the mitochondrial and nuclear genes (ΔCt = CtnDNA - CtmtDNA). A decrease in this value in treated cells compared to controls indicates mtDNA depletion. The relative mtDNA content can be calculated as 2 x 2ΔCt.[9]

  • Protocol 2: In Vitro Human DNA Polymerase Gamma (Pol γ) Inhibition Assay

    This assay directly measures the inhibitory effect of Azvudine's active form (FNC-TP) on the activity of human Pol γ.

    • Reaction Setup: Prepare a reaction mixture containing purified human Pol γ, a primer-template DNA substrate, and dNTPs.

    • Inhibitor Addition: Add varying concentrations of FNC-TP to the reaction mixtures.

    • Reaction and Analysis: Initiate the polymerase reaction and analyze the products using gel electrophoresis to visualize primer extension. Inhibition of Pol γ will result in a decrease in the amount of full-length product.[2][5]

Issue 2: Altered Cellular Signaling Pathways

If you observe changes in cellular processes that are not directly related to viral replication, such as alterations in cell growth, proliferation, or apoptosis, it may be due to off-target effects on cellular signaling pathways. Network pharmacology studies have predicted that Azvudine may interact with proteins in the AKT and MAPK signaling pathways.[7]

Troubleshooting Workflow:

start Unexpected Changes in Cellular Signaling hypothesis Hypothesis: Off-Target Modulation of AKT or MAPK Pathways start->hypothesis western_blot Western Blot Analysis for Key Pathway Proteins (e.g., p-AKT, p-ERK) hypothesis->western_blot pathway_analysis Functional Assays (e.g., Kinase Activity Assays, Downstream Gene Expression) western_blot->pathway_analysis conclusion Conclusion: Azvudine modulates the specific signaling pathway. pathway_analysis->conclusion

Caption: Workflow for investigating altered cellular signaling.

Experimental Protocols:

  • Protocol 3: Western Blot Analysis of AKT and MAPK Pathways

    This protocol allows you to assess the phosphorylation status of key proteins in the AKT and MAPK signaling pathways.

    • Cell Treatment and Lysis: Treat cells with Azvudine for various time points and concentrations. Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated and total AKT, ERK (a key MAPK), and other relevant pathway components.

    • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. An alteration in this ratio in treated cells compared to controls suggests pathway modulation.

Quantitative Data Summary

The following table summarizes the available quantitative data related to Azvudine's on-target and potential off-target interactions. Note that direct quantitative data for off-target interactions is limited, and further experimental validation is often required.

Target/ProcessMetricValueCell Line/SystemReference
On-Target Activity
HIV-1 Reverse TranscriptaseEC500.03 - 6.92 nMVarious[10]
SARS-CoV-2 RdRpEC501.2 - 4.3 µMVero E6[10]
Potential Off-Target Interactions
Human DNA Polymerase Gamma (Pol γ)InhibitionObserved in primer-elongation assayIn vitro[2]
AKT1Binding Energy (Docking)-7.74 kcal/molIn silico[7]
MAPK14Binding Energy (Docking)-8.89 kcal/molIn silico[7]
MAPK8Binding Energy (Docking)-8.42 kcal/molIn silico[7]

Signaling Pathway Diagram

The following diagram illustrates the potential off-target interaction of Azvudine with the AKT signaling pathway, as predicted by network pharmacology studies.

Azvudine Azvudine AKT1 AKT1 Azvudine->AKT1 Potential Inhibition (Predicted) Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Technical Support Center: Enhancing the In Vivo Oral Bioavailability of Azvudine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges and improve the oral bioavailability of Azvudine hydrochloride in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in preclinical models?

A1: Preclinical studies have indicated that Azvudine generally possesses good oral bioavailability. In dog models, the absolute oral bioavailability has been reported to be approximately 82.7%.[1] While specific percentages for rats are not consistently reported, it is also considered to have high bioavailability in this species.[1] This suggests that the compound is typically well-absorbed from the gastrointestinal tract in these common preclinical models.

Q2: My in vivo study shows unexpectedly low oral bioavailability for Azvudine. What are the potential causes?

A2: Observing lower-than-expected oral bioavailability for Azvudine can be attributed to several factors, which can be broadly categorized into formulation-related issues, experimental procedures, and animal-specific factors. Key areas to troubleshoot include:

  • Formulation and Vehicle Selection: The solubility and stability of Azvudine in the dosing vehicle are critical. Precipitation of the compound either in the formulation vial or within the gastrointestinal tract can significantly limit its absorption.[1]

  • Dosing Procedure: Improper oral gavage technique is a common source of error. This can lead to incomplete administration of the intended dose or, in severe cases, accidental administration into the trachea.

  • Animal-Related Factors: The health of the animal models is paramount. Underlying gastrointestinal issues can affect drug absorption. Additionally, the presence of food in the stomach can alter absorption kinetics.[1]

  • Bioanalytical Method: An inaccurate or non-validated analytical method for quantifying Azvudine in plasma will lead to erroneous pharmacokinetic data.

Q3: How does the presence of food affect the oral absorption of Azvudine?

A3: In clinical trials with HIV-infected patients, administering Azvudine after a meal was found to significantly increase systemic exposure to the drug compared to administration in a fasted state. Consequently, for consistent absorption in clinical settings, it is recommended that Azvudine be taken on an empty stomach.[1] For preclinical studies, it is crucial to standardize and report the feeding status of the animals (e.g., fasted overnight) to ensure the reproducibility of the results.[1]

Q4: Are there any known intestinal transporters that can influence the absorption of Azvudine?

A4: Yes, some research suggests that Azvudine may modulate the expression and activity of the efflux transporter P-glycoprotein (P-gp).[1] P-gp is located in the intestinal epithelium and actively transports its substrates from inside the enterocytes back into the intestinal lumen, thereby limiting their net absorption.[2] While Azvudine's high bioavailability suggests that P-gp efflux may not be a major limiting factor in its absorption, this interaction could be significant when co-administering other drugs that are potent inhibitors or inducers of P-gp.[1]

Troubleshooting Guide for Low Oral Bioavailability of Azvudine

Issue Possible Cause Recommended Solution
Low and Variable Plasma Concentrations Inaccurate Dosing - Review and refine the oral gavage technique. - Ensure the gavage needle is appropriately sized for the animal. - Confirm correct placement in the esophagus before administration.[1]
Formulation Instability/Precipitation - Assess the solubility and stability of Azvudine in the chosen vehicle. - Consider using a co-solvent system or a different vehicle. - Prepare fresh formulations for each experiment.[1]
Poor Absorption - Ensure animals are healthy and properly acclimatized. - Standardize the fasting period before dosing (e.g., overnight fast with free access to water).[1]
Rapid Metabolism (First-Pass Effect) - While Azvudine is primarily cleared through the kidneys, inter-animal variability in metabolism could be a factor. - If suspected, a pilot study with a known inhibitor of relevant metabolic enzymes could be considered.[1]
High Inter-Animal Variability Inconsistent Dosing Volume - Ensure the dosing volume is accurately calculated based on the most recent body weight of each animal.
Variable Gastric Emptying - Implement a consistent fasting and watering schedule for all animals in the study.
Stress-Induced Physiological Changes - Handle animals gently and consistently. - Allow for an adequate acclimatization period. - Consider less stressful dosing methods if feasible.
Inconsistent Blood Sampling - Adhere strictly to the predetermined blood sampling schedule. - Ensure consistent sample collection and processing techniques across all animals.

Strategies to Enhance Oral Bioavailability

While Azvudine generally has good bioavailability, the following formulation strategies can be explored to further enhance its oral absorption, particularly if solubility is a limiting factor in a new formulation. The following data for Zidovudine, another nucleoside reverse transcriptase inhibitor, illustrates the potential for improvement with advanced formulations.

Nanoparticle-Based Formulations

Encapsulating Azvudine in nanoparticles can protect it from degradation in the gastrointestinal tract, improve its solubility, and potentially modify its release profile.

Table 1: Pharmacokinetic Parameters of Zidovudine and Zidovudine-Loaded Lactoferrin Nanoparticles in Rats Following Oral Administration [3][4]

Formulation Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) t½ (h) Relative Bioavailability Increase
Zidovudine Solution~10~1~50~2-
Zidovudine-Lactonano~13~2~220~4> 4-fold
Solid Dispersions

Creating a solid dispersion of Azvudine in a hydrophilic polymer matrix can improve its dissolution rate by converting the drug into an amorphous state.

Table 2: Pharmacokinetic Parameters of Ritonavir and its Solid Dispersion in Rats Following Oral Administration [5]

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability Increase
Pure Ritonavir1,354.80.5--
Ritonavir Solid Dispersion (Solvent Evaporation)20,221.370.5-~15-fold (based on Cmax)
Ritonavir Solid Dispersion (Melt Method)2,462.21.0-~1.8-fold (based on Cmax)
Cyclodextrin Complexation

Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of Azvudine.

Table 3: Effect of γ-Cyclodextrin on the Bioavailability of R-α-Lipoic Acid in Humans [6]

Formulation Dose Mean AUC0–180min Relative Bioavailability Increase
R-α-Lipoic Acid600 mg--
R-α-Lipoic Acid-γ-CD Complex6 g (equiv. to 600 mg RALA)-2.5-fold

Experimental Protocols

Protocol 1: Preparation of Azvudine-Loaded Nanoparticles (Adapted from Zidovudine Protocol)

Objective: To prepare Azvudine-loaded nanoparticles to enhance oral bioavailability.

Materials:

  • This compound

  • Chitosan (B1678972) (low molecular weight)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring.

  • Dissolve this compound in the chitosan solution to a final concentration of 1 mg/mL.

  • Prepare a 0.4% (w/v) TPP aqueous solution.

  • Under magnetic stirring at room temperature, add the TPP solution dropwise to the Azvudine-chitosan solution.

  • Continue stirring for 30 minutes to allow for the formation of nanoparticles.

  • Centrifuge the resulting nanoparticle suspension at 12,000 x g for 30 minutes.

  • Discard the supernatant and resuspend the nanoparticle pellet in deionized water for further analysis or in a suitable vehicle for in vivo administration.

Protocol 2: Preparation of Azvudine Solid Dispersion by Solvent Evaporation Method

Objective: To prepare an Azvudine solid dispersion to improve its dissolution rate.

Materials:

  • This compound

  • A suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Gelucire)

  • A suitable solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound and the hydrophilic carrier in the selected solvent in a predetermined ratio (e.g., 1:4 drug to carrier).

  • Ensure complete dissolution of both components.

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • A thin film of the solid dispersion will be formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it to a fine powder.

  • Store the resulting powder in a desiccator until further use.

Protocol 3: In Vivo Oral Bioavailability Study in Rats

Objective: To determine and compare the oral bioavailability of different Azvudine formulations.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound formulations (e.g., solution, nanoparticle suspension, solid dispersion)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to standard chow and water.

  • Dosing:

    • Intravenous (IV) Group: Administer a single IV bolus of Azvudine solution (e.g., 1 mg/kg) via the tail vein to a group of rats to determine the absolute bioavailability.

    • Oral (PO) Groups: Fast rats overnight (with free access to water). Administer a single oral dose of the different Azvudine formulations (e.g., 5 mg/kg) by gavage.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of Azvudine in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½) using non-compartmental analysis software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Study (Rats) cluster_analysis Analysis cluster_results Results formulation1 Azvudine Solution (Control) dosing Oral Administration (Gavage) formulation1->dosing formulation2 Azvudine Nanoparticles formulation2->dosing formulation3 Azvudine Solid Dispersion formulation3->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis bioavailability Bioavailability Comparison pk_analysis->bioavailability

Caption: Experimental workflow for comparing the oral bioavailability of different Azvudine formulations.

p_glycoprotein_efflux cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell (Enterocyte) cluster_blood Bloodstream drug_lumen Azvudine drug_cell Azvudine drug_lumen->drug_cell Passive Diffusion pgp P-glycoprotein (P-gp) Efflux Pump pgp->drug_lumen Efflux drug_cell->pgp drug_blood Azvudine drug_cell->drug_blood Absorption

Caption: Role of P-glycoprotein in limiting the intestinal absorption of drugs like Azvudine.

troubleshooting_logic cluster_check Initial Checks cluster_action Corrective Actions start Low Oral Bioavailability Observed check_formulation Review Formulation? (Solubility, Stability) start->check_formulation check_protocol Review Protocol? (Dosing, Sampling) start->check_protocol check_animals Assess Animal Health? start->check_animals optimize_formulation Optimize Vehicle/ Co-solvents check_formulation->optimize_formulation refine_technique Refine Gavage Technique check_protocol->refine_technique standardize_conditions Standardize Fasting/ Acclimatization check_animals->standardize_conditions end Re-run Experiment optimize_formulation->end refine_technique->end standardize_conditions->end

Caption: Logical troubleshooting steps for unexpectedly low Azvudine bioavailability.

References

Technical Support Center: Navigating Batch-to-Batch Variability of Azvudine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azvudine hydrochloride. This resource is tailored for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions (FAQs) for addressing batch-to-batch variability in experimental settings.

Section 1: Physicochemical Properties and Stability

This section addresses common questions regarding the fundamental properties of this compound and its stability under various conditions.

Q1: What are the key physicochemical properties of this compound?

This compound is a nucleoside reverse transcriptase inhibitor. Its fundamental properties are summarized in the table below. Variations in these properties between batches can be an initial indicator of inconsistency.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name 4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one hydrochloride
Synonyms RO-0622 hydrochloride, FNC hydrochloride
Molecular Formula C₉H₁₂ClFN₆O₄
Molecular Weight 322.68 g/mol
Solubility Soluble in Water (up to 125 mg/mL with sonication) and DMSO.[1][2]
Appearance White to off-white solid

Q2: How should this compound be stored to ensure stability?

Proper storage is critical to prevent degradation and ensure consistent results.

  • Short-term storage (days to weeks): Store at 0-4°C in a dry, dark environment.

  • Long-term storage (months to years): For optimal stability, store at -20°C.[3]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO or water. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

Q3: I suspect my this compound has degraded. How can I perform a stability assessment?

Forced degradation studies can help identify potential stability issues. A typical workflow involves subjecting the compound to various stress conditions and analyzing the degradation products by High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Validated stability-indicating HPLC method (see Section 2, Q2)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in water:acetonitrile 1:1 v/v).[5]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[5]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[5]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[5]

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C) for an extended period.

    • Photolytic Degradation: Expose the solid compound or a solution to UV light, ensuring a control sample is protected from light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis. Analyze for the appearance of degradation peaks and a decrease in the parent compound's peak area.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Azvudine HCl Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal Degradation (Solid, 60°C) stock->thermal Expose to photo Photolytic Degradation (UV Light) stock->photo Expose to hplc HPLC Analysis acid->hplc Sample at time points base->hplc Sample at time points oxidation->hplc Sample at time points thermal->hplc Sample at time points photo->hplc Sample at time points data Analyze Degradation Peaks & Parent Compound Area hplc->data cluster_synthesis Synthesis cluster_purification Purification start_mat Starting Material (e.g., 1,3,5-Tri-O-benzoyl-D-ribofuranose) fluorination Fluorination start_mat->fluorination glycosylation Glycosylation fluorination->glycosylation conversion Uracil to Cytosine Conversion glycosylation->conversion azido Azido Group Introduction conversion->azido deprotection Deprotection azido->deprotection chromatography Column Chromatography deprotection->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Azvudine HCl recrystallization->final_product cluster_intracellular Intracellular Activation cluster_inhibition Viral Replication Inhibition Azvudine Azvudine Azvudine_MP Azvudine Monophosphate Azvudine->Azvudine_MP Cellular Kinases Azvudine_DP Azvudine Diphosphate Azvudine_MP->Azvudine_DP Cellular Kinases Azvudine_TP Azvudine Triphosphate (Active Form) Azvudine_DP->Azvudine_TP Cellular Kinases RT Viral Reverse Transcriptase Azvudine_TP->RT Incorporation into Viral DNA Chain_Termination Chain Termination RT->Chain_Termination

References

interpreting unexpected results in Azvudine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azvudine (B1666521) hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during in vitro antiviral and cytotoxicity assays involving Azvudine.

Frequently Asked Questions (FAQs)

Q1: What is Azvudine hydrochloride and its primary mechanism of action?

Azvudine (FNC or RO-0622) is a nucleoside reverse transcriptase inhibitor (NRTI).[1] It exhibits broad-spectrum antiviral activity against several viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and SARS-CoV-2.[1] Its mechanism of action relies on intracellular phosphorylation by host cell kinases to its active triphosphate form, FNC-TP. FNC-TP then acts as a competitive inhibitor and a chain terminator by being incorporated into the growing viral DNA or RNA chain by viral polymerases, such as reverse transcriptase in HIV and RNA-dependent RNA polymerase (RdRp) in RNA viruses like SARS-CoV-2, thereby halting viral replication.[2][3][4][5]

Q2: What are the potential dual-target mechanisms of Azvudine?

Azvudine's "dual-target" nature can be understood in a few contexts:

  • Dual Action Against HIV: It functions as both a nucleoside reverse transcriptase inhibitor (NRTI) and an inhibitor of the Viral Infectivity Factor (Vif).[6]

  • Broad-Spectrum Antiviral Activity: It inhibits the reverse transcriptase of HIV and the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[6]

  • Combined Antiviral and Immunomodulatory Effects: Beyond direct viral inhibition, Azvudine exhibits thymus-homing features, suggesting it may also modulate the host immune response, particularly by protecting T-cell function.[6]

Q3: When starting experiments with a new cell line, what is the first step?

Before assessing antiviral efficacy, it is crucial to determine the optimal, non-toxic concentration range of Azvudine for your specific cell line.[7] This is accomplished by performing a cytotoxicity assay, such as an MTT or CellTiter-Glo assay, to determine the 50% cytotoxic concentration (CC50).[7] Once the CC50 is established, you can select a range of non-toxic concentrations for your antiviral experiments.[7]

Q4: Which cell lines are appropriate for in vitro anti-HIV assays with Azvudine?

The choice of cell line is critical and depends on the specific HIV strain and the experimental goals. Commonly used cell lines for anti-HIV assays include C8166 cells and peripheral blood mononuclear cells (PBMCs).[8][9]

Q5: What is the primary mechanism of resistance to Azvudine in HIV-1?

Resistance to Azvudine in HIV-1 is primarily associated with mutations in the pol gene, which encodes the reverse transcriptase enzyme.[5] The key mutation identified is M184I, with the M184V mutation also contributing to reduced susceptibility.[5][10] Even with the M184V mutation, which can cause a significant reduction in susceptibility, Azvudine may remain active in the nanomolar range.[5][10][11][12]

Troubleshooting Unexpected Results

Issue 1: High variability in EC50 values between experiments.

High variability in the 50% effective concentration (EC50) can be a significant issue. Below are common causes and solutions.

Potential Cause Troubleshooting Suggestion
Inconsistent Cell Health and Density Ensure cells are healthy, within a low passage number, and seeded at a consistent density. Over-confluent or sparsely populated cells can lead to variability.[1]
Variation in Viral Titer (MOI) Use a consistent multiplicity of infection (MOI) for each experiment. Regularly titrate your virus stock to ensure accuracy. A high MOI might overwhelm the cells before the drug can take effect.
Variable Cellular Kinase Activity Azvudine's activation depends on phosphorylation by cellular kinases. Variations in cell health, passage number, and metabolic state can alter kinase levels, leading to inconsistent drug activation. Maintain consistent cell culture conditions.[1]
Inconsistent Incubation Times Standardize the incubation times for both drug treatment and viral infection. The timing of drug addition relative to infection can be critical for some viruses.
Improper Stock Solution Preparation Ensure this compound is fully dissolved in a suitable solvent like DMSO or water (may require sonication). Prepare fresh dilutions for each experiment from a concentrated stock stored at -20°C or -80°C to prevent degradation from freeze-thaw cycles.[1]

Issue 2: Higher-than-expected cytotoxicity observed.

If you observe significant cell death at concentrations where you expect antiviral activity, consider the following factors.

Potential Cause Troubleshooting Suggestion
High Cell Line Sensitivity Different cell lines exhibit varying sensitivities to Azvudine.[1] It is essential to determine the CC50 for your specific cell line under your experimental conditions.[7][13]
Extended Incubation Time Longer exposure to the drug can lead to increased cytotoxicity.[7][13] Optimize the incubation time based on your experimental goals and the doubling time of your cell line.[7]
Solvent Toxicity If using a solvent like DMSO, ensure the final concentration in the assay wells is non-toxic (typically <0.5%). Always include a vehicle control (media with the same final solvent concentration).[1]
Compound Interference with Assay Some compounds can interfere with viability assays like MTT by directly reducing the reagent.[1] To check for this, run a control with Azvudine in cell-free media. If interference is observed, consider an alternative cytotoxicity assay, such as a lactate (B86563) dehydrogenase (LDH) release assay.[1]

Issue 3: No significant antiviral effect observed.

If Azvudine does not appear to inhibit viral replication in your assay, review these possibilities.

Potential Cause Troubleshooting Suggestion
Suboptimal Drug Concentration Range The effective concentration of Azvudine is highly dependent on the target virus. For HIV, potent activity is observed in the nanomolar (nM) range, while for SARS-CoV-2, micromolar (µM) concentrations are typically required.[13] Ensure your dose-response curve covers a sufficiently broad range.
Inactive Drug Verify the integrity of your Azvudine stock. If possible, test its activity in a well-established positive control system.
Inappropriate Assay Timing The timing of drug addition can be crucial. For many viruses, the drug must be present during the replication cycle. Ensure your protocol adds the drug at an appropriate time relative to infection.[7]
Drug Resistance If using a viral strain that has been passaged extensively in the lab, consider the possibility of pre-existing resistance mutations.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize reported in vitro efficacy and cytotoxicity data for this compound across various viruses and cell lines.

Table 1: Antiviral Efficacy (EC50) of this compound

VirusStrainCell LineEC50Reference
HIV-1 IIIBC81660.03 - 6.92 nM[12][14]
TC-1PBMCs0.34 nM[9]
Wild-type-0.13 nM[14][15]
HIV-2 RODC81660.018 nM[9][14][15]
CBL-20C81660.025 nM[9][14][15]
SARS-CoV-2 -Vero E61.2 - 4.3 µM[9][15]

Table 2: In Vitro Cytotoxicity (CC50) of this compound

Cell LineAssayCC50Selectivity Index (SI) vs. HIV-1Reference
C8166 MTT26.85 µM>244,091[9]
PBMCs MTT100.42 µM>295,353[9]
HepG2 ->1,000 µM-[9]

The Selectivity Index (SI) is calculated as CC50/EC50 and indicates the therapeutic window of a compound.

Key Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Target cell line (adherent or suspension)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7][9]

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density to ensure they are in the logarithmic growth phase and will not be over-confluent at the end of the assay. Incubate for 24 hours.[7][9]

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells (for adherent cells) and add the prepared drug dilutions. Include "cells only" and "vehicle control" wells. Incubate for a period appropriate for the cell line's doubling time (e.g., 48-72 hours).[7][9]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan (B1609692) crystals.[7]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][9] Gently mix on an orbital shaker for 15 minutes.[7]

  • Measurement: Read the absorbance at an appropriate wavelength (e.g., 492 nm or 570 nm) using a plate reader.[7][9]

  • Data Analysis: Subtract background absorbance. Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the drug concentration (log scale) and determine the CC50 value using non-linear regression analysis.[7]

Protocol 2: Anti-HIV Activity Assay (CPE Reduction/MTT)

This protocol measures the ability of Azvudine to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

  • C8166 cells

  • RPMI-1640 medium with 10% FBS

  • HIV-1 stock (e.g., HIV-1IIIB)

  • This compound

  • 96-well plates

  • MTT assay reagents

Procedure:

  • Compound Dilution: Prepare a series of 2-fold dilutions of this compound in culture medium.[1]

  • Infection: In a 96-well plate, mix the diluted compound with a pre-titered amount of HIV-1 at a suitable MOI.[1]

  • Cell Seeding: Add C8166 cells (e.g., 4 x 10^4 cells/well) to the virus-compound mixture.[1] Include a virus control (cells + virus, no drug) and a cell control (cells only, no virus).[8]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days, or until CPE is clearly visible in the virus control wells.[1][8]

  • Endpoint Measurement: Assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage of inhibition for each concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration using non-linear regression analysis.[1][8]

Visualizations

Caption: Intracellular activation and mechanism of action of Azvudine.

G start Unexpected Result: High Variability in EC50 cause1 Inconsistent Cell Health or Density? start->cause1 cause2 Inconsistent Viral Titer (MOI)? start->cause2 cause3 Variable Cellular Kinase Activity? start->cause3 cause4 Inconsistent Incubation Times? start->cause4 solution1 Standardize cell culture: - Use low passage cells - Ensure consistent seeding cause1->solution1 solution2 Standardize virus stock: - Titrate virus regularly - Use consistent MOI cause2->solution2 solution3 Maintain consistent culture conditions to stabilize cell metabolism cause3->solution3 solution4 Standardize all incubation periods in the protocol cause4->solution4

Caption: Troubleshooting workflow for inconsistent EC50 values.

G cluster_selection In Vitro Resistance Selection cluster_mechanism Mechanism of Resistance (HIV Example) WT_Virus Wild-Type Virus Selection_Pressure Culture with increasing concentrations of Azvudine (Serial Passaging) WT_Virus->Selection_Pressure Resistant_Virus Resistant Virus Population Selection_Pressure->Resistant_Virus Mutation Selection of Mutations (e.g., M184I / M184V) Selection_Pressure->Mutation Polymerase_Gene Viral Polymerase Gene (e.g., HIV Reverse Transcriptase) Polymerase_Gene->Mutation Altered_Enzyme Altered Enzyme Structure Mutation->Altered_Enzyme Reduced_Binding Reduced binding affinity of active Azvudine-TP Altered_Enzyme->Reduced_Binding Reduced_Binding->Resistant_Virus Results in

Caption: Development and mechanism of Azvudine resistance in vitro.

References

Technical Support Center: Preventing Degradation of Azvudine Hydrochloride During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Azvudine hydrochloride to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C.[1] It is crucial to keep the compound in a tightly sealed container to protect it from moisture and light.[1]

Q2: How should I store this compound in solution?

A2: Azvudine is soluble in Dimethyl Sulfoxide (DMSO).[1] For short-term use, solutions can be stored at 2-8°C.[1] For long-term storage, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[1] The stability of Azvudine in aqueous solutions may be dependent on the pH; therefore, using buffered solutions is advisable for relevant experiments.[1]

Q3: What are the known degradation pathways for this compound?

A3: While specific degradation pathways for Azvudine are not extensively documented in publicly available literature, studies on the structurally similar compound Zidovudine (AZT) suggest a susceptibility to hydrolysis and photolysis.[1] Degradation is likely to occur under acidic or basic conditions and upon exposure to light.[1] For similar compounds, thermal stress appears to be a lesser concern.[1] One of the primary degradation products of Zidovudine is thymine.[1]

Q4: Is this compound sensitive to light?

A4: Yes, photostability is a significant consideration. Based on data from analogous compounds, this compound should be protected from light during both storage and handling to prevent photodegradation.[1] It is recommended to use amber vials or containers wrapped in aluminum foil.[1]

Q5: What are the visual signs of this compound degradation?

A5: Degradation of this compound may not always be visually apparent. However, any changes in physical appearance, such as discoloration of the solid or precipitation in solutions, should be considered as potential signs of degradation.[1] The most definitive method to assess degradation is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) to identify any degradation peaks and a decrease in the peak area of the main compound.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of the this compound stock solution.1. Prepare a fresh stock solution. 2. Verify the stability of the old stock solution using HPLC. 3. Ensure adherence to proper storage conditions (-80°C for long-term solution storage, protection from light).[1]
Precipitate observed in a stored this compound solution. Poor solubility at the storage temperature or solvent evaporation.1. Gently warm the solution to room temperature to check if the precipitate redissolves. 2. If the precipitate dissolves, consider preparing smaller aliquots for future storage. 3. If the precipitate does not redissolve, it may be a degradation product, and the solution should be discarded.[1]
Discoloration of solid this compound or its solution. Exposure to light or use of an incompatible storage container.1. Discard the discolored compound or solution. 2. Ensure storage in an amber vial or a container that is protected from light. 3. Confirm that the storage container is made of an inert material.[1]

Experimental Protocols

Forced Degradation Studies for this compound

This protocol is designed to identify potential degradation pathways and to help in the development of a stability-indicating analytical method.

1. Preparation of Stock Solution:

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.[1]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.[1]

  • Thermal Degradation: Keep the solid drug and the stock solution at 70°C for 48 hours.[1]

  • Photodegradation: Expose the solid drug and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] A control sample should be wrapped in aluminum foil to protect it from light.[1]

3. Sample Analysis:

At appropriate time intervals, withdraw samples, neutralize them if necessary, and dilute with the mobile phase to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.[1]

General Stability-Indicating HPLC Method (to be optimized for this compound)

The following is a general HPLC method that can be optimized for the analysis of this compound and its degradation products. Methods for the related compound Zidovudine often use a C18 column with a mobile phase consisting of a water/methanol or water/acetonitrile mixture and UV detection at approximately 265-267 nm.

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic or gradient elution with a mixture of water and methanol/acetonitrile.
Flow Rate 1.0 mL/min
Detection UV at 266 nm
Injection Volume 20 µL
Temperature Ambient

Visualizations

cluster_storage Storage Conditions Solid Solid Azvudine HCl LT_Solid -20°C Tightly Sealed Protected from Light Solid->LT_Solid Long-term Solution Azvudine HCl Solution LT_Solution -80°C Aliquoted Protected from Light Solution->LT_Solution Long-term ST_Solution 2-8°C Short-term Solution->ST_Solution Short-term

Caption: Recommended storage conditions for this compound.

cluster_troubleshooting Troubleshooting Workflow Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C solid, -80°C solution, light protected) Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Improper Storage Analyze_Old Analyze Old Stock Solution by HPLC Check_Storage->Analyze_Old Proper Storage Continue_Experiment Continue Experiment with Fresh Stock Prepare_Fresh->Continue_Experiment Degradation_Confirmed Degradation Confirmed? Analyze_Old->Degradation_Confirmed Discard_Old Discard Old Stock Degradation_Confirmed->Discard_Old Yes Investigate_Other Investigate Other Experimental Factors Degradation_Confirmed->Investigate_Other No Discard_Old->Prepare_Fresh

Caption: Troubleshooting inconsistent results with this compound.

cluster_degradation Potential Degradation Pathways (based on Zidovudine) cluster_stressors Stress Conditions Azvudine This compound Degradation_Products Degradation Products Azvudine->Degradation_Products Acid Acid Hydrolysis Acid->Degradation_Products Base Base Hydrolysis Base->Degradation_Products Oxidation Oxidation (H₂O₂) Oxidation->Degradation_Products Light Photolysis Light->Degradation_Products Thymine_Analog Potential Thymine Analog (major degradant of AZT) Degradation_Products->Thymine_Analog

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Azvudine Hydrochloride IC50/EC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during the determination of IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for Azvudine (B1666521) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Azvudine hydrochloride and its primary mechanism of action?

Azvudine (also known as FNC or RO-0622) is a nucleoside reverse transcriptase inhibitor (NRTI).[1] It has demonstrated broad-spectrum antiviral activity against several viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and SARS-CoV-2.[1][2] Its mechanism of action relies on intracellular phosphorylation by host cell kinases to its active triphosphate form, FNC-TP.[1][3][4][5] FNC-TP then acts as a competitive inhibitor and a chain terminator, inhibiting viral DNA or RNA synthesis by viral polymerases such as reverse transcriptase in HIV and RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2.[1][3][5][6]

Q2: I am observing high variability in my EC50 values for Azvudine. What are the common causes?

Inconsistent EC50 values for Azvudine can stem from several factors:

  • Cellular Factors: The antiviral activity of Azvudine is highly dependent on its phosphorylation by cellular kinases.[1] Variations in cell health, passage number, and metabolic activity can alter the levels of these kinases, leading to inconsistent activation of the drug.[1] Cell seeding density is also critical; both too low and too high densities can affect results.[1]

  • Viral Factors: The multiplicity of infection (MOI) is a crucial parameter. A high MOI might overwhelm the cells before the drug can take effect, while a low MOI can lead to weak and variable signals.[1]

  • Assay-Specific Parameters: Differences in incubation times, serum concentration in the media, and the specific assay readout method (e.g., CPE, MTT, qPCR) can all contribute to variability.[1]

  • Compound Preparation: Improper stock solution preparation, such as incomplete dissolution or repeated freeze-thaw cycles, can lead to inaccurate drug concentrations.[1]

Q3: My cytotoxicity assays (e.g., MTT) show cell death at concentrations where I expect to see antiviral activity. How can I troubleshoot this?

This is a common challenge. Here are a few things to consider:

  • Compound Purity: Ensure you are using a high-purity, analytical-grade this compound, as impurities could contribute to cytotoxicity.[1]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Azvudine. It is crucial to determine the 50% cytotoxic concentration (CC50) for your specific cell line before conducting antiviral assays.[2][7]

  • Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays like MTT. If interference is suspected, consider using an alternative assay such as LDH or CellTiter-Glo.[1]

  • High Cell Seeding Density: Too many cells can result in a high background signal that can mask the cytotoxic effects of the compound. Optimize the cell number to ensure the absorbance values of the untreated control wells are within the linear range of the plate reader.[1]

Troubleshooting Guide: Inconsistent IC50/EC50 Values

Issue Possible Cause Recommended Solution
High variability in EC50 values between experiments Inconsistent cell density.Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating and use a multichannel pipette to minimize well-to-well variation.[7]
Variation in viral titer (Multiplicity of Infection - MOI).Titer your virus stock regularly to ensure a consistent MOI is used for each experiment.[2]
Inaccurate drug concentration.Prepare fresh serial dilutions of Azvudine for each experiment from a well-characterized stock solution. Use calibrated pipettes and ensure thorough mixing.[7]
High cytotoxicity observed at effective concentrations Cell line sensitivity.Determine the CC50 of Azvudine in your specific cell line using a cytotoxicity assay (e.g., MTT assay) before conducting antiviral experiments.[2][7]
Extended incubation time.Optimize the incubation time based on your experimental goals and cell type, as longer exposure may increase cytotoxicity.[2]
Solvent-induced toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically ≤0.1%).[8]
No significant antiviral effect observed Inactive drug.Ensure the stock solution was prepared correctly and stored properly to prevent degradation.[8]
Suboptimal drug concentration range.The effective concentration of Azvudine is highly dependent on the virus. For HIV, nanomolar concentrations are effective, whereas for SARS-CoV-2, micromolar concentrations are required.[7]
Cell type dependence.Azvudine's efficacy can be cell-type dependent due to variations in cellular kinase activity required for its activation.[1]

Data Presentation

Table 1: Reported In Vitro Antiviral Activity (EC50) and Cytotoxicity (CC50) of this compound

VirusCell LineEC50CC50Selectivity Index (SI = CC50/EC50)Reference(s)
HIV-1 (Wild-Type)-0.03 - 6.92 nM>1000 nM>1000[2][9]
HIV-2C81660.018 - 0.025 nM>1000 nM>1000[7][9]
HBV-0.037 µM (HBsAg), 0.044 µM (HBeAg)--[2]
SARS-CoV-2Vero E61.2 - 4.3 µM66.15 µM15 - 83[2][7]
SARS-CoV-2Calu-31.2 µM>102.4 µM>85[7]
HCoV-OC43H460~4.3 µMNot ReportedNot Reported[7]

Table 2: Reported Anticancer Activity (IC50) and Cytotoxicity (CC50) of this compound

Cell Line TypeSpecific Cell LineIC50 / CC50Reference(s)
B-cell non-Hodgkin's lymphomas-0.95 - 4.55 µM[2]
Lung adenocarcinoma-0.95 - 4.55 µM[2]
Acute myeloid leukemia-0.95 - 4.55 µM[2]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of this compound in a specific cell line.[2]

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • 96-well plate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density that will result in 70-80% confluency at the end of the assay.[2]

    • For suspension cells, seed at a density of approximately 1 x 10^5 cells/well.[2]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[2]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A wide range of concentrations (e.g., 0.1 µM to 100 µM) is recommended initially.[2]

    • Include a "cells only" control (no drug) and a "vehicle only" control (highest concentration of DMSO used).[2][8]

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells.[8]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2][8]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.[2]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

    • Read the absorbance at 570 nm using a plate reader.[2]

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).[2]

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.[2]

    • Plot the percentage of viability against the drug concentration (log scale) and determine the CC50 value using non-linear regression analysis.[2]

Visualizations

Azvudine_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Azvudine Azvudine (FNC) Azvudine_MP Azvudine Monophosphate Azvudine->Azvudine_MP Host Cell Kinases Azvudine_DP Azvudine Diphosphate Azvudine_MP->Azvudine_DP Host Cell Kinases Azvudine_TP Azvudine Triphosphate (FNC-TP, Active Form) Azvudine_DP->Azvudine_TP Host Cell Kinases Viral_Polymerase Viral Polymerase (e.g., HIV RT, SARS-CoV-2 RdRp) Azvudine_TP->Viral_Polymerase Competitive Inhibition Nascent_Strand Nascent Viral DNA/RNA Strand Viral_Polymerase->Nascent_Strand Viral_Genome Viral RNA/DNA Template Viral_Genome->Nascent_Strand Replication Chain_Termination Chain Termination Nascent_Strand->Chain_Termination Incorporation of FNC-TP Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Intracellular activation of Azvudine and its mechanism of viral polymerase inhibition.

IC50_Determination_Workflow start Start cell_seeding 1. Cell Seeding (e.g., 96-well plate) start->cell_seeding drug_treatment 2. Drug Treatment (Serial dilutions of Azvudine) cell_seeding->drug_treatment incubation 3. Incubation (e.g., 24, 48, or 72 hours) drug_treatment->incubation assay 4. Viability/Antiviral Assay (e.g., MTT, CPE reduction) incubation->assay data_acquisition 5. Data Acquisition (e.g., Plate Reader) assay->data_acquisition data_analysis 6. Data Analysis (Non-linear regression) data_acquisition->data_analysis ic50_value IC50/EC50 Value data_analysis->ic50_value end End ic50_value->end

Caption: General experimental workflow for IC50/EC50 determination of Azvudine.

Troubleshooting_Logic inconsistent_results Inconsistent IC50/EC50 Values check_cellular Review Cellular Factors - Cell health & passage - Seeding density - Kinase activity inconsistent_results->check_cellular check_viral Review Viral Factors - MOI consistency - Virus titer inconsistent_results->check_viral check_assay Review Assay Parameters - Incubation times - Serum concentration - Readout method inconsistent_results->check_assay check_compound Review Compound Prep - Stock solution - Dilutions inconsistent_results->check_compound optimize_protocol Optimize Protocol & Standardize check_cellular->optimize_protocol check_viral->optimize_protocol check_assay->optimize_protocol check_compound->optimize_protocol

Caption: Logical troubleshooting workflow for inconsistent IC50/EC50 values.

References

Technical Support Center: Optimizing Azvudine Hydrochloride In Vitro Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of Azvudine hydrochloride in in vitro experiments. The following information addresses common questions and provides detailed protocols to help ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal in vitro treatment duration with this compound?

A1: The optimal treatment duration for this compound in vitro is not a single fixed value but rather a balance between achieving maximal antiviral efficacy and minimizing cytotoxicity. It is highly dependent on the specific experimental system, including the virus being studied, the host cell line, and the viral load (Multiplicity of Infection - MOI). As a nucleoside reverse transcriptase inhibitor (NRTI), Azvudine's efficacy is greatest during the viral replication phase.[1] Extended exposure may not significantly increase antiviral activity if viral replication has already been effectively inhibited, but it could increase host cell toxicity.[2][3]

Q2: How does treatment duration affect the EC50 and CC50 values of this compound?

A2: Generally, longer incubation times may lead to lower EC50 (50% effective concentration) values, indicating greater apparent potency, as the drug has more time to act on the virus. However, prolonged exposure is also likely to decrease the CC50 (50% cytotoxic concentration) value, indicating increased cytotoxicity.[3] Therefore, it is crucial to perform a time-course experiment to determine the optimal therapeutic window for your specific assay.

Q3: What are typical incubation times reported in the literature for this compound experiments?

A3: Reported incubation times vary depending on the virus and cell line. For anti-HIV assays in C8166 cells, incubation periods of 3 to 5 days are common.[4] For anti-SARS-CoV-2 assays in Vero E6 cells, a 48-hour incubation is frequently used.[5] Cytotoxicity assays are often conducted over a period that matches the planned antiviral assay, typically ranging from 48 to 72 hours.[3]

Q4: I am observing high cytotoxicity in my experiments. Could the treatment duration be the cause?

A4: Yes, extended incubation time is a potential cause of high cytotoxicity.[3] If you observe significant cell death, consider reducing the treatment duration. It is recommended to perform a time-course cytotoxicity assay to determine the CC50 of this compound in your specific cell line at various time points (e.g., 24, 48, and 72 hours).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in antiviral efficacy (EC50) at different time points. Inconsistent viral replication kinetics.Ensure a synchronized infection by using a high MOI and washing away unbound virus after a short adsorption period (e.g., 1-2 hours).
Cell health and density variation.Maintain consistent cell seeding densities and use cells within a low passage number. Cell health can significantly impact drug metabolism and viral replication.[6]
Unexpectedly high cytotoxicity (low CC50) at longer durations. Drug degradation.Prepare fresh drug solutions for each experiment. While specific data on Azvudine's stability in media over extended periods is limited, it's a potential source of variability.[6]
Cell line sensitivity.Different cell lines exhibit varying sensitivities to Azvudine. It is essential to establish a baseline cytotoxicity profile for your specific cell line.[3]
No significant change in antiviral effect with longer incubation. Viral replication cycle is complete.Azvudine acts on reverse transcriptase/RNA-dependent RNA polymerase. If viral replication is largely complete at earlier time points, longer exposure will not provide additional antiviral benefits. Consider a time-of-addition experiment to pinpoint the window of viral replication.

Data Presentation

The following table presents hypothetical data from a time-course experiment to illustrate the relationship between treatment duration, antiviral efficacy (EC50), and cytotoxicity (CC50) for this compound against an RNA virus in a specific cell line. Researchers should generate their own data based on their experimental system.

Treatment Duration (Hours)Antiviral Efficacy (EC50 in nM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)
2415.2>100>6579
488.585.310035
728.152.16432
967.925.63240

This is example data and should be empirically determined for each experimental setup.

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal Treatment Duration

This protocol describes how to evaluate the effect of different treatment durations on the antiviral efficacy and cytotoxicity of this compound.

1. Materials

  • Host cell line appropriate for the virus of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Virus stock with a known titer

  • 96-well cell culture plates

  • Reagents for cytotoxicity assay (e.g., MTT, CellTiter-Glo)

  • Reagents for quantifying viral replication (e.g., p24 ELISA kit, RT-qPCR reagents)

2. Procedure

  • Cell Seeding:

    • Seed the host cells into multiple 96-well plates at a predetermined density to ensure they are in the exponential growth phase and will not be over-confluent by the final time point.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in complete culture medium to cover a range of concentrations appropriate for determining both EC50 and CC50 values.

  • Experiment Setup (for each time point: e.g., 24h, 48h, 72h):

    • For antiviral efficacy plates:

      • Infect the cells with the virus at a predetermined MOI.

      • After a 1-2 hour adsorption period, remove the virus inoculum and wash the cells.

      • Add the serially diluted this compound to the respective wells. Include virus control (cells + virus, no drug) and cell control (cells only, no virus) wells.

    • For cytotoxicity plates:

      • Add the same serial dilutions of this compound to uninfected cells. Include a cell control (no drug) and a vehicle control (highest concentration of DMSO used).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator.

    • At each designated time point (e.g., 24, 48, and 72 hours), remove one set of antiviral and cytotoxicity plates for analysis.

  • Endpoint Measurement:

    • Cytotoxicity (CC50): Perform a cytotoxicity assay (e.g., MTT) on the cytotoxicity plates at each time point.[3]

    • Antiviral Efficacy (EC50): Quantify viral replication on the antiviral plates at each time point using an appropriate method (e.g., p24 ELISA for HIV, RT-qPCR for SARS-CoV-2).

  • Data Analysis:

    • For each time point, calculate the CC50 and EC50 values by plotting the percentage of cell viability or viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

    • Calculate the Selectivity Index (SI = CC50/EC50) for each duration.

    • The optimal treatment duration is the one that provides the highest SI.

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Azvudine Azvudine (FNC) FNC_inside Azvudine (FNC) Azvudine->FNC_inside Cellular Uptake FNC_MP FNC-Monophosphate FNC_inside->FNC_MP Host Cell Kinases FNC_DP FNC-Diphosphate FNC_MP->FNC_DP Host Cell Kinases FNC_TP FNC-Triphosphate (Active Form) FNC_DP->FNC_TP Host Cell Kinases RT_RdRp Viral Reverse Transcriptase / RdRp FNC_TP->RT_RdRp Competitively Inhibits Viral_DNA Viral DNA Synthesis RT_RdRp->Viral_DNA Catalyzes Chain_Termination Chain Termination RT_RdRp->Chain_Termination Incorporates FNC-TP Viral_RNA Viral RNA Viral_RNA->Viral_DNA Replication Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Intracellular activation and mechanism of action of Azvudine.

G cluster_workflow Time-Course Experimental Workflow cluster_incubation Staggered Incubation & Readout start Start seed_cells Seed Cells into Multiple 96-Well Plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h infect_cells Infect 'Antiviral' Plates (Leave 'Cytotox' Plates Uninfected) incubate_24h->infect_cells prepare_drug Prepare Serial Dilutions of Azvudine add_drug Add Drug Dilutions to All Plates prepare_drug->add_drug infect_cells->add_drug incubate_t1 Incubate for Time 1 (e.g., 24h) add_drug->incubate_t1 incubate_t2 Incubate for Time 2 (e.g., 48h) add_drug->incubate_t2 incubate_tn Incubate for Time 'n' (e.g., 72h) add_drug->incubate_tn measure_t1 Measure EC50 & CC50 at Time 1 incubate_t1->measure_t1 analyze Analyze Data: Calculate Selectivity Index (SI) for each time point measure_t1->analyze measure_t2 Measure EC50 & CC50 at Time 2 incubate_t2->measure_t2 measure_t2->analyze measure_tn Measure EC50 & CC50 at Time 'n' incubate_tn->measure_tn measure_tn->analyze optimize Determine Optimal Duration (Highest SI) analyze->optimize

Caption: Workflow for optimizing Azvudine treatment duration.

References

Technical Support Center: Refining Azvudine Hydrochloride Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the in vivo delivery of Azvudine (B1666521) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Azvudine hydrochloride and what is its primary mechanism of action?

A1: Azvudine (also known as FNC or RO-0622) is a nucleoside analog that acts as a broad-spectrum antiviral agent.[1][2] As a prodrug, it is phosphorylated within host cells to its active triphosphate form, FNC-TP.[3][4][5] This active metabolite then competitively inhibits viral polymerases, such as reverse transcriptase (RT) in HIV and RNA-dependent RNA polymerase (RdRp) in RNA viruses like SARS-CoV-2.[1][2][3][6] Incorporation of FNC-TP into the growing viral DNA or RNA strand leads to premature chain termination, thereby halting viral replication.[2][3][4] Additionally, Azvudine has been noted for its immunomodulatory effects, particularly a thymus-homing feature that may help restore immune function.[7]

Q2: What are the common administration routes for this compound in preclinical in vivo studies?

A2: The most common and effective route of administration for Azvudine in preclinical studies is oral administration, due to its high oral bioavailability in species like rats and dogs.[1][8][9] In studies involving SARS-CoV-2-infected rhesus macaques, oral administration has been shown to be effective in reducing viral load and lung pathology.[7][10] For pharmacokinetic or specific efficacy studies, other routes such as intravenous (IV) or subcutaneous (SC) injection may be required, which necessitates specific formulation strategies.[11]

Q3: What are the key physicochemical and solubility properties of this compound?

A3: this compound is the salt form of Azvudine, which generally improves aqueous solubility. It is soluble in water (requiring ultrasonication for higher concentrations) and DMSO.[12][13][14] Due to its characteristics, it is considered a compound with good potential for oral absorption.[8] For researchers encountering solubility issues, it's important to consider the vehicle's pH and the potential need for co-solvents.[11][15]

Q4: What level of oral bioavailability is expected for Azvudine in preclinical models?

A4: Azvudine exhibits excellent oral bioavailability in common preclinical animal models. In dogs, the absolute oral bioavailability has been reported to be approximately 82.7%, and it is also considered high in rats.[8][9] This indicates efficient absorption from the gastrointestinal tract.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the in vivo delivery of this compound.

Issue 1: Poor Solubility or Precipitation in Formulation

Question: I am observing precipitation of this compound in my aqueous vehicle for injection. How can I improve its solubility?

Answer: Precipitation is a common issue, especially when preparing concentrations for in vivo dosing. Here are several strategies to troubleshoot this problem:

  • pH Adjustment: The solubility of this compound can be pH-dependent. Ensure the pH of your vehicle is within a physiologically acceptable range that also favors the solubility of the compound.[11]

  • Use of Co-solvents: For parenteral formulations (IV, IP, SC), using a co-solvent system is a standard approach for poorly soluble compounds.[11][16] A common method is to first dissolve this compound in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock solution with an aqueous vehicle such as saline, polyethylene (B3416737) glycol (PEG), or corn oil.[11][17]

  • Surfactants: The addition of a low concentration of a biocompatible surfactant, such as Tween 80 or Cremophor EL, can help to create stable micelles that encapsulate the drug, preventing precipitation upon dilution in aqueous media.[16]

  • Temperature Control: Ensure that any stock solutions stored at low temperatures are allowed to fully equilibrate to room temperature and are vortexed thoroughly before use to ensure the compound is completely redissolved.[11]

Issue 2: Low or Variable Oral Bioavailability in Experiments

Question: My in vivo study is showing unexpectedly low and variable oral bioavailability for Azvudine, contrary to published data. What are the potential causes?

Answer: Observing lower-than-expected bioavailability for a well-absorbed compound like Azvudine often points to experimental or formulation-related factors.[8]

  • Formulation Instability: The compound may be precipitating out of the oral suspension or gavage solution before or after administration. Ensure the formulation is a homogenous and stable suspension. For poorly soluble drugs, micronization or nanosuspension techniques can increase the surface area and dissolution rate.[18][19]

  • Improper Administration Technique: Incorrect oral gavage can lead to incomplete dosing or accidental administration into the trachea.[8] Ensure personnel are properly trained and that the gavage volume is appropriate for the animal model.

  • Animal-Related Factors: The health of the animals is crucial; gastrointestinal issues can significantly alter drug absorption.[8] Additionally, the presence of food can affect absorption, so fasting protocols should be standardized.[20]

  • Drug-Transporter Interactions: While Azvudine's high bioavailability suggests it is not a major substrate for efflux transporters like P-glycoprotein (P-gp), this transporter is known to be modulated by Azvudine.[8][21] Co-administration of other drugs that are strong inducers or inhibitors of P-gp could potentially alter its pharmacokinetics.[8]

Issue 3: High Variability in Results Between Animals

Question: There is significant variability in the therapeutic response (e.g., viral load reduction) among animals within the same treatment group. How can this be minimized?

Answer: High inter-animal variability can obscure true therapeutic effects. The following steps can help improve consistency:

  • Standardize Procedures: Ensure all experimental procedures, from formulation preparation to administration and sample collection, are rigorously standardized and documented in a Standard Operating Procedure (SOP).[22]

  • Homogenize Animal Groups: Use animals that are closely matched in age and weight. Ensure they are sourced from a reliable vendor to minimize genetic and health variability.[22]

  • Increase Sample Size: A larger number of animals per group can help improve the statistical power of your study and account for natural biological variation.[22]

  • Confirm Formulation Homogeneity: For suspensions, ensure the formulation is thoroughly mixed before drawing each dose to guarantee every animal receives the intended amount of the drug.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Physicochemical Properties and Solubility

Property Value Source
Molecular Formula C₉H₁₂ClFN₆O₄ [14]
Molecular Weight 322.68 g/mol [14]
Solubility in Water 50 mg/mL (154.95 mM) with ultrasonic [14]
Solubility in DMSO 25 mg/mL (77.48 mM) with ultrasonic [14]

| | 57 mg/mL (199.14 mM) |[17] |

Table 2: In Vivo Pharmacokinetic Parameters

Parameter Species Value Source
Oral Bioavailability (F%) Dog ~82.7% [8][9]

| Oral Bioavailability (F%) | Rat | High |[1][8] |

Table 3: In Vitro Antiviral Activity (EC₅₀)

Virus Strain(s) EC₅₀ Range Source
HIV-1 Lab-adaptive & Clinical 0.03 to 6.92 nM [12][13][14]
HIV-2 Lab-adaptive 0.018 to 0.025 nM [12][13][14]
SARS-CoV-2 Not specified 1.2 µM [9]

| HCoV-OC43 | Not specified | 4.3 µM |[9] |

Experimental Protocols

Protocol 1: Preparation of an Oral Suspension for Rodent Gavage

Objective: To prepare a homogenous and stable suspension of this compound for oral administration in mice or rats.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Weighing scale and spatulas

  • Appropriate volume conical tube or beaker

Methodology:

  • Calculate Required Mass: Based on the desired dose (e.g., mg/kg), animal weight, and dosing volume (e.g., 10 mL/kg), calculate the total mass of this compound needed.

  • Prepare Vehicle: Dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Stir until fully dissolved. A magnetic stirrer can be used to facilitate this process.

  • Weigh Compound: Accurately weigh the calculated amount of this compound powder.

  • Create a Paste: Add a small amount of the 0.5% CMC-Na vehicle to the powder and triturate with a spatula or pestle to form a smooth, uniform paste. This step helps prevent clumping.

  • Suspend the Compound: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.

  • Ensure Homogeneity: Place the mixture on a magnetic stirrer and stir for at least 15-30 minutes to ensure a uniform suspension.

  • Administration: Before each administration, vortex the suspension thoroughly to ensure homogeneity.

Protocol 2: Preparation of an Injectable Formulation using a Co-Solvent System

Objective: To prepare a clear, sterile solution of this compound for intravenous or subcutaneous injection in mice.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile Saline (0.9% NaCl) or ddH₂O

  • Sterile microcentrifuge tubes or vials

Methodology: This protocol is adapted from a general method for formulating poorly soluble compounds and should be optimized for this compound specifically.[17]

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved, using gentle warming or vortexing if necessary.

  • Formulation Preparation (Example for 1 mL final volume): a. In a sterile tube, add 50 µL of the concentrated DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween 80 to the mixture and mix again until clear. d. Slowly add 500 µL of sterile saline or ddH₂O to the mixture while vortexing to bring the final volume to 1 mL.

  • Final Concentration Check: The final concentration of DMSO in this example formulation is 5%. This is generally well-tolerated for injections, but should be kept as low as possible.[11]

  • Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation. The solution should be clear. Use the formulation immediately after preparation for best results.[17]

Visualizations

Signaling Pathway: Mechanism of Action

Azvudine_Mechanism cluster_outside Extracellular cluster_cell Host Cell cluster_virus Viral Replication Azvudine Azvudine (FNC) FNC_in Azvudine (FNC) Azvudine->FNC_in Enters Cell FNC_MP Azvudine Monophosphate FNC_in->FNC_MP  Cellular  Kinases FNC_DP Azvudine Diphosphate FNC_MP->FNC_DP  Cellular  Kinases FNC_TP Azvudine Triphosphate (FNC-TP - Active Form) FNC_DP->FNC_TP  Cellular  Kinases Viral_Polymerase Viral Polymerase (RT or RdRp) FNC_TP->Viral_Polymerase Competitive Inhibition Chain_Elongation Nascent DNA/RNA Chain Elongation Viral_Polymerase->Chain_Elongation Nucleotides Natural Nucleotides (dCTP/CTP) Nucleotides->Viral_Polymerase RNA_Template Viral RNA Template RNA_Template->Viral_Polymerase Chain_Termination Chain Termination Chain_Elongation->Chain_Termination FNC-TP Incorporation

Intracellular activation and mechanism of action of Azvudine.
Experimental Workflow: Troubleshooting Low Oral Bioavailability

Troubleshooting_Workflow cluster_formulation Step 1: Formulation & Vehicle Review cluster_procedure Step 2: Procedural Review cluster_analysis Step 3: Bioanalytical & Animal Review Start Start: Unexpectedly Low Oral Bioavailability Observed Check_Solubility Confirm Solubility in Vehicle (pH, Co-solvents) Start->Check_Solubility Begin Troubleshooting Check_Stability Assess Formulation Stability (Precipitation over time) Check_Solubility->Check_Stability Check_Homogeneity Ensure Homogeneous Suspension (Particle size, Mixing) Check_Stability->Check_Homogeneity Review_Gavage Review Oral Gavage Technique (Volume, Speed, Placement) Check_Homogeneity->Review_Gavage If Formulation is OK Review_Fasting Standardize Animal Fasting Protocol Review_Gavage->Review_Fasting Review_Dosing Verify Dose Calculation and Preparation Review_Fasting->Review_Dosing Validate_Assay Validate Bioanalytical Method (LC-MS/MS) Review_Dosing->Validate_Assay If Procedure is OK Check_Health Assess Animal Health Status (GI function) Validate_Assay->Check_Health End Outcome: Consistent and Expected Bioavailability Check_Health->End If Analysis is OK

Logical troubleshooting steps for low Azvudine bioavailability.

References

overcoming Azvudine hydrochloride resistance in viral cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Azvudine (B1666521) hydrochloride resistance in viral cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Azvudine hydrochloride?

A1: this compound is a nucleoside reverse transcriptase inhibitor (NRTI).[1][2] It is a prodrug that, once inside a host cell, is phosphorylated by cellular kinases to its active triphosphate form, FNC-TP.[3] This active metabolite competes with natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (RT).[3] Upon incorporation, it causes premature chain termination, thereby halting viral replication.[3] In addition to inhibiting reverse transcriptase, Azvudine has been described as a dual-target inhibitor, also affecting the viral infectivity factor (Vif) in HIV and the RNA-dependent RNA polymerase (RdRp) in some RNA viruses.[3][4][5][6]

Q2: What are the known viral mutations that confer resistance to this compound in HIV-1?

A2: The primary resistance to Azvudine in HIV-1 is associated with mutations in the reverse transcriptase gene.[7] The key mutation identified through in vitro studies is M184I.[7][8][9] The M184V mutation, which is a common resistance mutation for other NRTIs like lamivudine (B182088), also confers resistance to Azvudine, though Azvudine may retain some activity against viruses with this mutation.[8][9][10]

Q3: How significant is the loss of susceptibility with the M184V mutation?

A3: The M184V mutation can lead to a significant reduction in Azvudine's efficacy. In vitro studies have reported up to a 250-fold decrease in susceptibility in viruses carrying this mutation.[2][11] However, even with this level of resistance, Azvudine may still be active in the nanomolar range.[9][10]

Q4: Is Azvudine effective against HIV strains that are already resistant to other NRTIs?

A4: Azvudine has demonstrated potent inhibitory activity against some NRTI-resistant HIV-1 strains, including those with L74V and T69N mutations.[8][9][11] Its effectiveness is, however, compromised by the M184I/V mutations.[8][9][10]

Q5: What is the primary strategy to overcome Azvudine resistance in viral cultures?

A5: The most effective strategy to combat the emergence of Azvudine resistance is through combination therapy.[7] By using multiple antiviral agents with different mechanisms of action, the virus is less likely to develop mutations that can overcome all the drugs simultaneously.[7] Azvudine has shown synergistic effects when combined with other approved anti-HIV drugs.[8][9][10]

Troubleshooting Guides

Issue 1: Loss of Azvudine Efficacy in Long-Term Viral Cultures

  • Possible Cause: Emergence of resistant viral strains, likely with mutations in the reverse transcriptase gene (e.g., M184I or M184V).

  • Troubleshooting Steps:

    • Genotypic Analysis: Sequence the reverse transcriptase gene of the virus from the culture to identify resistance-conferring mutations.

    • Phenotypic Analysis: Determine the 50% effective concentration (EC50) of Azvudine against the cultured virus and compare it to the EC50 against the wild-type strain to quantify the level of resistance.

    • Combination Therapy: Introduce a second antiviral agent with a different mechanism of action. Azvudine has shown synergistic effects with other classes of anti-HIV drugs, including non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase inhibitors (INIs).[9]

Issue 2: Unexpectedly Rapid Development of Resistance

  • Possible Cause 1: High Initial Viral Inoculum: A large starting viral population increases the probability of pre-existing resistant variants.

    • Solution: Optimize the multiplicity of infection (MOI) to a lower level for initial experiments.

  • Possible Cause 2: High Selective Pressure: Using a high concentration of Azvudine from the start can rapidly select for resistant mutants.

    • Solution: Employ a dose-escalation strategy, starting with a concentration around the EC50 of the wild-type virus and gradually increasing it in subsequent passages.[3]

Data Presentation

Table 1: In Vitro Antiviral Activity of Azvudine and Lamivudine against Wild-Type and NRTI-Resistant HIV-1 Strains [1][2][11]

HIV-1 StrainGenotypeAzvudine (FNC) EC50 (nM)Lamivudine (3TC) EC50 (nM)Fold Change in Resistance (Azvudine)Fold Change in Resistance (Lamivudine)
IIIB Wild-Type0.11 ± 0.02125.1 ± 15.2--
LAI-M184V M184V27.45 ± 4.58>800,000~250>6395
74V L74V0.11 ± 0.02118.0 ± 10.51~1
WAN T69N0.45 ± 0.08Not Reported~4Not Reported

Data is presented as mean ± standard deviation. Fold change is calculated relative to the wild-type IIIB strain.

Experimental Protocols

1. Determination of Antiviral Activity (EC50) using MTT Assay

This protocol is adapted for determining the concentration of Azvudine that inhibits viral-induced cell death by 50%.

  • Materials:

    • MT-4 cells (or other susceptible T-cell line)

    • HIV-1 stock (e.g., HIV-1 IIIB)

    • This compound

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well microtiter plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[12]

    • Prepare serial dilutions of this compound in culture medium.

    • Add 50 µL of the diluted Azvudine to the appropriate wells. Include wells for virus control (cells + virus, no drug) and cell control (cells only, no virus or drug).[12]

    • Add 50 µL of HIV-1 stock at a predetermined MOI that causes significant cell death in 4-5 days to all wells except the cell control wells.[12]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[12]

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell protection for each drug concentration relative to the virus and cell controls. The EC50 value is determined from the dose-response curve.

2. In Vitro Selection of Azvudine-Resistant HIV-1

This protocol describes a dose-escalation method to select for Azvudine-resistant HIV-1 in cell culture.

  • Materials:

    • C8166 cells (or other susceptible T-cell line)

    • Wild-type HIV-1 stock (e.g., HIV-1 IIIB)

    • This compound

    • Complete culture medium

    • 24-well and 96-well plates

    • HIV-1 p24 antigen ELISA kit

  • Procedure:

    • Infect C8166 cells with wild-type HIV-1 at a low MOI (e.g., 0.01).

    • Culture the infected cells in the presence of Azvudine at a starting concentration close to its EC50.

    • Monitor the culture for signs of viral replication (e.g., syncytia formation or p24 antigen production).

    • When viral breakthrough is observed (i.e., replication occurs despite the presence of the drug), harvest the cell-free supernatant containing the virus.

    • Use this virus-containing supernatant to infect fresh C8166 cells, and double the concentration of Azvudine in the culture medium.

    • Repeat this process of infection, culture, and dose escalation for multiple passages (e.g., >20 passages).[3]

    • Once a viral strain is selected that can replicate in high concentrations of Azvudine, perform genotypic analysis (sequencing of the reverse transcriptase gene) and phenotypic analysis (EC50 determination) to characterize the resistance.

Visualizations

AZV_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV Replication Cycle AZV Azvudine (FNC) AZV_TP Azvudine Triphosphate (FNC-TP) AZV->AZV_TP Phosphorylation (Host Kinases) RT Reverse Transcriptase AZV_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->RT Proviral_DNA Proviral DNA (Incomplete) Inhibition Replication Inhibited Proviral_DNA->Inhibition Chain Termination RT->Proviral_DNA Reverse Transcription

Caption: Mechanism of action of this compound.

AZV_Resistance_Pathway WT_Virus Wild-Type Virus (Sensitive to Azvudine) AZV_Treatment Azvudine Treatment (Selective Pressure) WT_Virus->AZV_Treatment Resistant_Virus Resistant Virus Population Emerges AZV_Treatment->Resistant_Virus M184I M184I Mutation in Reverse Transcriptase Resistant_Virus->M184I M184V M184V Mutation in Reverse Transcriptase Resistant_Virus->M184V Reduced_Susceptibility Reduced Susceptibility to Azvudine M184I->Reduced_Susceptibility M184V->Reduced_Susceptibility Combination_Therapy Combination Therapy (e.g., + NNRTI, PI, or INI) Reduced_Susceptibility->Combination_Therapy Overcoming Resistance Suppression Suppression of Resistant Virus Combination_Therapy->Suppression

Caption: Emergence and mitigation of Azvudine resistance.

Experimental_Workflow cluster_assays Parallel Assays start Start: Wild-Type Viral Culture infect_cells Infect Susceptible Cells (e.g., MT-4, C8166) start->infect_cells add_azvudine Add Serial Dilutions of Azvudine infect_cells->add_azvudine incubate Incubate for 4-5 Days add_azvudine->incubate antiviral_assay Antiviral Assay (e.g., MTT, p24 ELISA) incubate->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on uninfected cells) incubate->cytotoxicity_assay analyze_data Data Analysis antiviral_assay->analyze_data cytotoxicity_assay->analyze_data ec50 Determine EC50 (Antiviral Potency) analyze_data->ec50 cc50 Determine CC50 (Cytotoxicity) analyze_data->cc50

Caption: Experimental workflow for evaluating Azvudine efficacy.

References

Technical Support Center: Managing Azvudine Hydrochloride-Induced Mutations in Resistance Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azvudine hydrochloride in HIV resistance assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it lead to resistance?

A1: Azvudine is a nucleoside reverse transcriptase inhibitor (NRTI).[1] It is a cytidine (B196190) analog that is phosphorylated intracellularly to its active triphosphate form. This active form is incorporated into the growing viral DNA chain by the HIV-1 reverse transcriptase (RT). The 4'-azido group of Azvudine terminates the DNA chain elongation, thus inhibiting viral replication.[1] Resistance to Azvudine primarily arises from mutations in the viral RT gene that reduce the incorporation of the active drug or enhance its removal from the terminated DNA chain. The key mutations associated with Azvudine resistance are M184I and M184V.[2][3]

Q2: What are the primary HIV-1 reverse transcriptase mutations induced by Azvudine?

A2: In vitro studies have demonstrated that the primary mutation selected by Azvudine is M184I in the reverse transcriptase gene.[2][3] The M184V mutation, which is commonly selected by other NRTIs like lamivudine (B182088) and emtricitabine, also confers resistance to Azvudine, though M184I appears to be the predominant pathway under Azvudine pressure.[2][4]

Q3: How does the M184V mutation affect Azvudine susceptibility?

A3: The M184V mutation significantly reduces susceptibility to Azvudine. In vitro studies have reported an approximately 250-fold decrease in susceptibility in the presence of the M184V mutation.[5][6] However, even with this reduction, Azvudine may remain active in the nanomolar range.[2][3]

Q4: Is Azvudine effective against HIV-1 strains with other NRTI resistance mutations?

A4: Yes, Azvudine has shown potent inhibitory activity against HIV-1 strains harboring certain NRTI resistance mutations, such as L74V and T69N.[1][2][5] This suggests that Azvudine may have a favorable cross-resistance profile compared to some other NRTIs.

Troubleshooting Guides

In Vitro Selection of Azvudine-Resistant Mutants

Problem: Difficulty in selecting for Azvudine-resistant HIV-1 in cell culture.

Possible Cause Troubleshooting Steps
Initial drug concentration is too high Start the selection process with a low concentration of Azvudine, typically around the EC50 value for the wild-type virus. Gradually increase the concentration in subsequent passages as the virus adapts.
Initial drug concentration is too low If no viral breakthrough is observed after several passages, consider a modest increase in the starting concentration or use a larger initial viral inoculum.
Low viral fitness of emerging mutants The M184I/V mutations can sometimes reduce viral replicative capacity. Ensure optimal cell culture conditions (e.g., cell density, media changes) to support the propagation of less fit viruses.
Insufficient number of passages The selection of resistant mutants, especially those with a higher genetic barrier, can take time. Continue passaging the virus for an extended period, monitoring for any signs of viral replication.
Contamination of cell cultures Regularly check cell cultures for any signs of bacterial or fungal contamination. Use appropriate aseptic techniques and consider periodic testing for mycoplasma.
Genotypic Resistance Assay (Sanger Sequencing)

Problem: Poor quality or ambiguous sequencing data for the HIV-1 reverse transcriptase gene.

Possible Cause Troubleshooting Steps
Low viral load in the sample Ensure the viral load of the sample is sufficient for successful amplification. A higher input volume of plasma for RNA extraction may be necessary for samples with low viral loads.
Poor quality of PCR product Optimize PCR conditions (e.g., annealing temperature, primer concentrations) to improve the yield and specificity of the amplified RT gene fragment. Purify the PCR product before sequencing to remove unincorporated dNTPs and primers.
Presence of mixed viral populations Ambiguous base calls at specific codons (e.g., codon 184) can indicate a mixed population of wild-type and mutant viruses. This is a valid biological result and should be reported. For clearer results on the dominant species, consider subcloning the PCR product before sequencing.
Sequencing reaction failure Ensure the sequencing primers are of high quality and at the correct concentration. Verify the proper functioning of sequencing reagents and the sequencing instrument.
Incorrect interpretation of electropherograms The presence of double peaks at a specific nucleotide position in the electropherogram for codon 184 may indicate a mixture of wild-type (ATG for Methionine) and mutant (ATA/ATT for Isoleucine or GTG for Valine) viruses.
Phenotypic Resistance Assay (EC50 Determination)

Problem: High variability or inconsistent results in Azvudine EC50 determination.

Possible Cause Troubleshooting Steps
Inconsistent cell seeding or virus input Ensure accurate and consistent pipetting for cell seeding and virus infection. Use a standardized and well-characterized virus stock for all assays.
Cell health and viability issues Regularly monitor the health and morphology of the cell line used. Ensure cells are in the logarithmic growth phase at the time of the assay.
Inaccurate drug concentrations Prepare fresh serial dilutions of Azvudine for each experiment. Verify the stock concentration and ensure proper storage of the compound.
Assay readout variability If using a p24 ELISA for readout, ensure the assay is performed within the linear range of the standard curve. Minimize variability in incubation times and washing steps.

Data Presentation

Table 1: In Vitro Antiviral Activity of Azvudine against Wild-Type and NRTI-Resistant HIV-1 Strains

HIV-1 StrainGenotypeAzvudine (FNC) EC50 (nM)Lamivudine (3TC) EC50 (nM)Fold Change in Resistance (FNC vs. WT)Fold Change in Resistance (3TC vs. WT)
HIV-1 IIIB (Wild-Type) Wild-Type0.11 ± 0.03125.1 ± 15.2--
HIV-1 LAI-M184V M184V27.45 ± 4.58>800,000~250>6395
HIV-1 74V L74V0.11 ± 0.02118.0 ± 10.51~1
HIV-1 WAN T69N T69N0.45 ± 0.08Not Reported~4Not Reported

Data sourced from Wang et al., 2014.[5]

Table 2: Comparative Antiviral Activity of Azvudine against Additional HIV-1 Strains

HIV-1 StrainGenotypeAzvudine (FNC) EC50 (nM)
HIV-1 RF (Wild-Type) Wild-Type0.03 - 0.11
HIV-1 KM018 (Clinical Isolate) -6.92
HIV-1 TC-1 (Clinical Isolate) -0.34
HIV-1 L10R/M46I/L63P/V82T/I84V (PI-Resistant) Protease Mutations0.14
pNL4-3 gp41 (36G) V38A/N42T (FI-Resistant) gp41 Mutations0.36

Data compiled from multiple sources.[2]

Experimental Protocols

Protocol 1: In Vitro Selection of Azvudine-Resistant HIV-1

This protocol outlines a dose-escalation method for selecting Azvudine-resistant HIV-1 strains in cell culture.

Materials:

  • Susceptible host cell line (e.g., MT-4 or C8166 cells)

  • Wild-type HIV-1 stock (e.g., HIV-1IIIB)

  • This compound

  • Complete cell culture medium

  • Reagents for viral RNA extraction, RT-PCR, and DNA sequencing

Methodology:

  • Cell Culture and Virus Inoculation:

    • Culture MT-4 cells in complete RPMI-1640 medium.

    • Infect the cells with wild-type HIV-1 at a multiplicity of infection (MOI) of 0.001.

    • Incubate for 2 hours at 37°C to allow for viral entry.

  • Drug Selection:

    • Wash the cells to remove the initial virus inoculum.

    • Resuspend the cells in complete medium containing Azvudine at a starting concentration close to the EC50 value for the wild-type virus.

    • Incubate the cultures at 37°C.

  • Virus Propagation and Dose Escalation:

    • Monitor the cultures for signs of viral replication (e.g., syncytia formation, p24 antigen levels).

    • When viral replication is observed, harvest the cell-free supernatant containing the virus.

    • Use this virus to infect fresh MT-4 cells, and gradually increase the concentration of Azvudine in subsequent passages (e.g., 2-fold increments).

  • Characterization of Resistant Virus:

    • After several passages, the virus should exhibit reduced susceptibility to Azvudine.

    • Isolate the viral RNA from the resistant strain for genotypic analysis to identify mutations in the reverse transcriptase gene.

    • Perform phenotypic assays to quantify the level of resistance by determining the EC50 of Azvudine against the resistant strain.

Protocol 2: Genotypic Resistance Assay by Sanger Sequencing

This method is used to identify specific mutations in the viral genome that confer drug resistance.

Materials:

  • Plasma sample from in vitro selection or patient

  • Viral RNA extraction kit

  • Reagents for reverse transcription and PCR

  • Primers specific for the HIV-1 pol gene (RT region)

  • PCR product purification kit

  • Reagents for Sanger sequencing

Methodology:

  • Viral RNA Extraction: Extract viral RNA from the plasma sample using a commercial kit.

  • Reverse Transcription and PCR Amplification:

    • Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).

    • Amplify the reverse transcriptase (RT) gene region of the cDNA using Polymerase Chain Reaction (PCR) with specific primers.

  • DNA Sequencing:

    • Purify the PCR product.

    • Sequence the amplified RT gene using Sanger sequencing methods.

  • Data Analysis:

    • Compare the obtained sequence to a wild-type reference sequence to identify mutations.

    • Use HIV resistance databases (e.g., Stanford HIV Drug Resistance Database) to interpret the significance of the identified mutations.

Protocol 3: Phenotypic Resistance Assay (EC50 Determination)

This assay measures the concentration of a drug required to inhibit 50% of viral replication.

Materials:

  • Susceptible host cell line (e.g., TZM-bl cells)

  • Virus stock (wild-type or resistant strain)

  • This compound

  • Complete cell culture medium

  • Reagents for quantifying viral replication (e.g., luciferase assay reagents for TZM-bl cells)

Methodology:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate.

  • Infection and Treatment:

    • Prepare serial dilutions of Azvudine.

    • Infect the cells with a standardized amount of virus in the presence of the different drug concentrations. Include a no-drug control.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Quantification of Viral Replication:

    • Lyse the cells and measure the luciferase activity, which is proportional to the extent of viral replication.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each drug concentration relative to the no-drug control.

    • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Visualizations

Azvudine_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_resistance Resistance Mechanism Azvudine Azvudine (FNC) Azvudine_MP Azvudine-MP Azvudine->Azvudine_MP Phosphorylation cluster_intracellular cluster_intracellular Azvudine_DP Azvudine-DP Azvudine_MP->Azvudine_DP Phosphorylation Azvudine_TP Azvudine-TP (Active) Azvudine_DP->Azvudine_TP Phosphorylation RT HIV-1 Reverse Transcriptase (RT) Azvudine_TP->RT dCTP dCTP (Natural Nucleotide) dCTP->RT Growing_DNA Growing Viral DNA RT->Growing_DNA Incorporates dNTPs Viral_RNA Viral RNA Template Viral_RNA->RT Template Terminated_DNA Chain-Terminated DNA Growing_DNA->Terminated_DNA Azvudine-TP Incorporation M184IV M184I/V Mutation in RT M184IV->RT Alters active site, reduces incorporation of Azvudine-TP

Caption: Mechanism of action of Azvudine and the role of the M184I/V resistance mutations.

In_Vitro_Resistance_Selection_Workflow Start Start: Wild-Type HIV-1 Stock Infect_Cells Infect Susceptible Host Cells (e.g., MT-4) Start->Infect_Cells Add_Drug Add Azvudine (Initial Concentration ≈ EC50) Infect_Cells->Add_Drug Culture Culture and Monitor for Viral Replication Add_Drug->Culture Culture->Culture Harvest Harvest Virus-Containing Supernatant Culture->Harvest Replication Observed Increase_Conc Increase Azvudine Concentration Harvest->Increase_Conc Analyze Characterize Resistant Virus Harvest->Analyze Sufficient Resistance Developed Passage Infect Fresh Cells (Serial Passage) Increase_Conc->Passage Passage->Culture Genotype Genotypic Analysis (Sequencing of RT gene) Analyze->Genotype Phenotype Phenotypic Analysis (EC50 Determination) Analyze->Phenotype

Caption: Experimental workflow for the in vitro selection of Azvudine-resistant HIV-1.

Resistance_Assay_Logic Sample Sample with Virologic Failure (e.g., from in vitro selection or patient) Decision Resistance Assay Required? Sample->Decision Genotypic Genotypic Assay Decision->Genotypic Yes Phenotypic Phenotypic Assay Decision->Phenotypic Yes Sequence Sequence RT Gene Genotypic->Sequence Measure_EC50 Measure EC50 in presence of varying Azvudine conc. Phenotypic->Measure_EC50 Identify_Mutations Identify Mutations (e.g., M184I, M184V) Sequence->Identify_Mutations Interpret_Geno Interpret Genotype (e.g., Stanford Database) Identify_Mutations->Interpret_Geno Calculate_Fold_Change Calculate Fold Change in EC50 vs. Wild-Type Measure_EC50->Calculate_Fold_Change Interpret_Pheno Interpret Phenotype (Susceptible, Resistant) Calculate_Fold_Change->Interpret_Pheno

Caption: Logical relationship between genotypic and phenotypic resistance assays.

References

troubleshooting PCR amplification failure after Azvudine hydrochloride treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter issues with PCR amplification after treating samples with Azvudine (B1666521) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Azvudine hydrochloride and how does it work?

This compound is an antiviral drug that acts as a nucleoside reverse transcriptase inhibitor (NRTI).[1][2] After entering a host cell, it is phosphorylated into its active triphosphate form, FNC-TP.[2] FNC-TP competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA or RNA chain by viral polymerases.[3] Once incorporated, Azvudine's modified sugar moiety prevents the formation of a phosphodiester bond with the next nucleotide, leading to premature chain termination and halting viral replication.[3]

Q2: Can this compound treatment affect my PCR results?

Yes, it is possible for this compound treatment to interfere with subsequent PCR amplification. The active triphosphate form of Azvudine (FNC-TP) is a nucleoside analog that acts as a chain terminator for viral polymerases.[4] It is plausible that thermostable DNA polymerases used in PCR, such as Taq polymerase, could also recognize and incorporate FNC-TP, leading to the termination of DNA strand synthesis and PCR failure.

Q3: What are the primary reasons for PCR failure after Azvudine treatment?

There are two main potential reasons for PCR amplification failure in this context:

  • Direct Inhibition of DNA Polymerase: The active triphosphate form of Azvudine (FNC-TP) present in the sample may be incorporated by the PCR polymerase, causing chain termination and preventing the amplification of the target DNA sequence.

  • Sample Purity: Residual Azvudine, its metabolites, or other components from the treatment culture or formulation could act as inhibitors to the PCR reaction.

Q4: How can I remove potential Azvudine contamination from my nucleic acid samples?

Standard nucleic acid purification methods, particularly spin column-based kits, are effective at removing chemical contaminants like small molecule drugs from DNA and RNA samples.[1][5] These methods typically involve cell lysis, binding of the nucleic acid to a silica (B1680970) membrane, washing away contaminants, and finally eluting the purified nucleic acid.

Troubleshooting PCR Amplification Failure

If you are experiencing a lack of PCR product from samples treated with this compound, follow this step-by-step troubleshooting guide.

Step 1: Assess Sample Purity and Integrity

Before troubleshooting the PCR protocol, ensure the quality of your template DNA/RNA.

  • Quantify your nucleic acid: Use a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity of your sample. Check the A260/280 and A260/230 ratios to assess for protein and chemical contamination.

  • Assess integrity: Run an aliquot of your purified nucleic acid on an agarose (B213101) gel to check for degradation.

Step 2: Re-purify Your Nucleic Acid Sample

If you suspect contamination with Azvudine or its metabolites, re-purifying your sample is a critical step.

  • Recommended Method: Use a commercially available spin column-based nucleic acid purification kit. These are efficient at removing small molecule contaminants.[1][5]

  • Protocol: Follow the manufacturer's instructions for the kit. Pay close attention to the wash steps to ensure complete removal of any residual drug.

Step 3: Optimize PCR Conditions

If PCR still fails after sample re-purification, optimize your PCR reaction components and cycling parameters.

ParameterRecommendationRationale
Template Concentration Use a range of template concentrations.High concentrations of template may carry over more inhibitors.
Enzyme Concentration Increase the DNA polymerase concentration in increments.A higher enzyme concentration may overcome partial inhibition.
Magnesium Chloride (MgCl₂) Concentration Optimize the MgCl₂ concentration.MgCl₂ is a critical cofactor for DNA polymerase activity.
Annealing Temperature Perform a temperature gradient PCR.Optimizing the annealing temperature can improve primer specificity and reaction efficiency.
Extension Time Increase the extension time.A longer extension time may allow the polymerase to more effectively synthesize the target sequence.
Cycle Number Increase the number of PCR cycles.This can help amplify low-abundance targets.
Step 4: Consider PCR Enhancers

If optimization is unsuccessful, the addition of PCR enhancers may help to overcome inhibition.

EnhancerConcentrationPotential Benefit
Bovine Serum Albumin (BSA) 0.1 - 0.8 µg/µLCan bind to inhibitors and stabilize the DNA polymerase.
Dimethyl Sulfoxide (DMSO) 1 - 10%Helps to reduce secondary structures in the DNA template.
Betaine 0.5 - 2 MCan improve the amplification of GC-rich regions and reduce the formation of secondary structures.

Experimental Protocols

Protocol 1: Spin-Column Purification of Nucleic Acids to Remove Azvudine

This protocol provides a general methodology for purifying DNA or RNA from cell lysates or other biological samples to remove potential Azvudine contamination. Always refer to the specific instructions provided with your chosen commercial kit.

Materials:

  • Sample treated with this compound

  • Commercially available spin column-based DNA/RNA purification kit (e.g., from Qiagen, Zymo Research, Thermo Fisher Scientific)

  • Lysis buffer (as provided in the kit)

  • Wash buffers (as provided in the kit)

  • Elution buffer (or nuclease-free water)

  • Microcentrifuge

  • Pipettes and sterile, filter-barrier tips

Methodology:

  • Sample Lysis: Lyse your cells or sample according to the kit manufacturer's protocol to release the nucleic acids.

  • Binding: Add the appropriate binding buffer (often containing ethanol (B145695) or isopropanol) to the lysate and mix thoroughly.

  • Column Loading: Transfer the lysate mixture to the provided spin column, which is placed in a collection tube.

  • Centrifugation: Centrifuge the column at the recommended speed and time. This forces the lysate through the silica membrane, to which the nucleic acids will bind. Discard the flow-through.

  • Washing:

    • Add the first wash buffer to the spin column and centrifuge. Discard the flow-through.

    • Add the second wash buffer (usually containing ethanol) and centrifuge. Discard the flow-through.

    • Perform an additional "dry spin" by centrifuging the empty column to remove any residual ethanol.

  • Elution:

    • Place the spin column in a clean collection tube.

    • Add the elution buffer or nuclease-free water directly to the center of the silica membrane.

    • Incubate at room temperature for a few minutes to allow the buffer to saturate the membrane.

    • Centrifuge to elute the purified nucleic acid.

  • Quantification: Measure the concentration and purity of the eluted nucleic acid before proceeding to PCR.

Data Presentation

While direct inhibitory data for Azvudine's active triphosphate (FNC-TP) on Taq polymerase is not currently available in the literature, we can infer its potential inhibitory effects based on data from other nucleoside analogs.

Table 1: Inhibitory Constants (Ki) of Selected Nucleoside Analogs against DNA Polymerases

Nucleoside AnalogDNA PolymeraseKi Value (µM)Inhibition Type
2',4'-bridged thymidineTaq DNA Polymerase9.7 ± 1.1Competitive
Zidovudine (AZT) triphosphateBovine cardiac mitochondrial DNA polymerase-gamma1.8 ± 0.2Competitive
Zidovudine (AZT) triphosphateBovine cardiac mitochondrial DNA polymerase-gamma6.8 ± 1.7Noncompetitive

This table provides examples of the inhibitory potential of nucleoside analogs on DNA polymerases. The competitive inhibition suggests that these analogs compete with the natural dNTPs for the active site of the enzyme.

Visualizations

PCR_Troubleshooting_Workflow start PCR Amplification Failure (Azvudine-Treated Sample) check_purity Step 1: Assess Nucleic Acid Purity and Integrity start->check_purity repurify Step 2: Re-purify Sample (Spin Column) check_purity->repurify Purity/Integrity Issues optimize_pcr Step 3: Optimize PCR Conditions check_purity->optimize_pcr Good Purity/Integrity repurify->optimize_pcr add_enhancers Step 4: Add PCR Enhancers optimize_pcr->add_enhancers Failure Persists success Successful Amplification optimize_pcr->success Problem Solved add_enhancers->success Problem Solved fail Persistent Failure (Re-evaluate Experiment) add_enhancers->fail Failure Persists

Caption: Troubleshooting workflow for PCR failure with Azvudine-treated samples.

Azvudine_Mechanism_of_Action cluster_cell Host Cell Azvudine Azvudine FNC_TP FNC-TP (Active Triphosphate) Azvudine->FNC_TP Phosphorylation Polymerase Viral Polymerase (e.g., Reverse Transcriptase) FNC_TP->Polymerase Incorporation Chain_Termination Chain Termination Polymerase->Chain_Termination Viral_Nucleic_Acid Viral RNA/DNA Viral_Nucleic_Acid->Polymerase Template

Caption: Simplified signaling pathway of Azvudine's mechanism of action.

References

Validation & Comparative

Validating the Antiviral Efficacy of Azvudine Hydrochloride Against Novel Viral Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of Azvudine (B1666521) hydrochloride against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), benchmarked against established antiviral agents. All presented data is sourced from peer-reviewed publications to ensure independent validation.

Executive Summary

Azvudine (FNC) is a nucleoside analog that has demonstrated broad-spectrum antiviral activity.[1] It functions as a reverse transcriptase inhibitor against HIV and an RNA-dependent RNA polymerase (RdRp) inhibitor against RNA viruses like SARS-CoV-2.[1] This guide synthesizes in vitro data to compare the efficacy of Azvudine against new and drug-resistant viral isolates with that of Lamivudine (B182088) for HIV and Nirmatrelvir (B3392351) for SARS-CoV-2. While direct comparative in vitro studies against the latest SARS-CoV-2 variants are limited, this guide presents the currently available data to inform research and development efforts.

Data Presentation: Comparative Antiviral Activity

The following tables summarize the 50% effective concentration (EC50) of Azvudine and its comparators against various wild-type and drug-resistant viral strains. The EC50 value represents the concentration of a drug required to inhibit viral replication by 50% in vitro; lower values indicate higher potency.

Table 1: In Vitro Antiviral Activity of Azvudine against HIV-1
DrugVirus StrainCell LineEC50 (nM)Publication
Azvudine (FNC) HIV-1 IIIB (Wild-Type)C81660.03 - 0.11Wang RR, et al. (2014)[2]
HIV-1 RF (Wild-Type)C81660.03 - 0.11Wang RR, et al. (2014)[2]
HIV-1 KM018 (Clinical Isolate)PBMCs6.92Wang RR, et al. (2014)[3]
HIV-1 TC-1 (Clinical Isolate)PBMCs0.34Wang RR, et al. (2014)[3]
HIV-1 WAN T69N (NRTI-resistant)C81660.45Wang RR, et al. (2014)[2]
HIV-1 LAI-M184V (NRTI-resistant)C816627.45 ± 4.58Wang RR, et al. (2014)[4]
HIV-1 74V (NRTI-resistant)C81660.11 ± 0.02Wang RR, et al. (2014)[4]
Lamivudine (3TC) HIV-1 IIIB (Wild-Type)C8166125.1 ± 15.2Wang RR, et al. (2014)[4]
HIV-1 LAI-M184V (NRTI-resistant)C8166>800,000Wang RR, et al. (2014)[4]
Table 2: In Vitro Antiviral Activity of Azvudine and Nirmatrelvir against SARS-CoV-2

Disclaimer: The following data is compiled from separate studies. Direct comparison of EC50 values should be made with caution as experimental conditions may vary between studies.

DrugVirus Strain/VariantCell LineEC50 (nM)Publication
Azvudine (FNC) SARS-CoV-2 (early strain)Vero E61200Zhang JL, et al. (2021)[5]
Nirmatrelvir SARS-CoV-2 (USA-WA1/2020)Vero E638Pfizer (2022)[1]
SARS-CoV-2 (Omicron)Vero E616Pfizer (2022)[1]
SARS-CoV-2 (Omicron, Delta, and other VoCs)Not Specified32.6 - 280Lin, et al. (2022)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and validation of these findings.

Cytopathic Effect (CPE) Reduction Assay for SARS-CoV-2

This assay is a fundamental method to quantify the in vitro antiviral activity of a compound by measuring its ability to protect host cells from virus-induced damage and death.

Materials:

  • Cells: Vero E6 cells

  • Virus: SARS-CoV-2 isolates

  • Test Compound: Azvudine hydrochloride, Nirmatrelvir

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Reagents: Crystal violet staining solution, 4% paraformaldehyde.

  • Equipment: 96-well cell culture plates, humidified incubator (37°C, 5% CO2), inverted microscope, plate reader.

Procedure:

  • Cell Seeding: Seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay medium.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted virus to the wells, reserving some wells for cell-only (no virus, no drug) and virus-only (no drug) controls.

    • After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the serially diluted test compounds.

  • Incubation: Incubate the plates for 3-5 days, or until significant cytopathic effect is observed in the virus control wells.

  • Quantification of CPE:

    • Remove the medium and fix the cells with 4% paraformaldehyde.

    • Stain the cells with crystal violet solution.

    • Wash the plates to remove excess stain and allow them to air dry.

    • Solubilize the stain and measure the optical density (OD) at a specific wavelength using a plate reader.

  • Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel by treating uninfected cells with the same serial dilutions of the compounds. The Selectivity Index (SI) is calculated as CC50/EC50.

HIV-1 p24 Antigen Capture Assay

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of the HIV-1 p24 core antigen in cell culture supernatants, which is a marker of viral replication.

Materials:

  • Cells: C8166 cells or Peripheral Blood Mononuclear Cells (PBMCs)

  • Virus: HIV-1 isolates

  • Test Compound: this compound, Lamivudine

  • Reagents: HIV-1 p24 antigen capture ELISA kit (containing capture antibody-coated plates, detection antibody, streptavidin-HRP, substrate, and wash buffer), cell lysis buffer.

  • Equipment: 96-well plate reader, incubator, plate washer.

Procedure:

  • Cell Culture and Infection:

    • Culture C8166 cells or PHA-stimulated PBMCs.

    • Infect the cells with the desired HIV-1 strain in the presence of serial dilutions of the test compounds.

  • Sample Collection: After a defined incubation period (typically 3-7 days), collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well plate with a monoclonal antibody specific for HIV-1 p24 antigen.

    • Add the collected culture supernatants, along with p24 antigen standards and controls, to the wells.

    • Incubate to allow the p24 antigen to bind to the capture antibody.

    • Wash the plate to remove unbound materials.

    • Add a biotinylated secondary antibody that binds to a different epitope on the p24 antigen.

    • Incubate and wash the plate.

    • Add streptavidin conjugated to horseradish peroxidase (HRP).

    • Incubate and wash the plate.

    • Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

    • Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance of each well using a plate reader. A standard curve is generated using the known concentrations of the p24 antigen standards. The concentration of p24 in the test samples is then interpolated from the standard curve. The EC50 value is calculated as the drug concentration that reduces the p24 antigen production by 50% compared to the virus control.

Mandatory Visualizations

Signaling Pathway of Azvudine's Antiviral Action

Azvudine_Mechanism cluster_host_cell Host Cell Azvudine Azvudine (FNC) HostCell Host Cell Phosphorylation Intracellular Phosphorylation FNCTP Azvudine Triphosphate (FNC-TP - Active Form) Phosphorylation->FNCTP Incorporation Incorporation into Viral Nucleic Acid FNCTP->Incorporation Competitive Inhibition ViralPolymerase Viral Polymerase (RT for HIV, RdRp for SARS-CoV-2) ChainTermination Chain Termination ViralPolymerase->ChainTermination NaturalNucleotides Natural Nucleotides (dCTP/CTP) NaturalNucleotides->Incorporation Incorporation->ViralPolymerase Inhibition Inhibition of Viral Replication ChainTermination->Inhibition Azvudine_in Azvudine (FNC) Azvudine_in->Phosphorylation Host Kinases

Caption: Intracellular activation and mechanism of action of Azvudine.

Experimental Workflow for In Vitro Antiviral Activity Testing

Antiviral_Workflow Start Start CellSeeding 1. Seed Host Cells in 96-well Plates Start->CellSeeding Infection 3. Infect Cells with New Viral Isolate CellSeeding->Infection CompoundPrep 2. Prepare Serial Dilutions of Antiviral Compounds Treatment 4. Add Diluted Compounds to Infected Cells CompoundPrep->Treatment Infection->Treatment Incubation 5. Incubate for Defined Period Treatment->Incubation Quantification 6. Quantify Viral Replication (e.g., CPE, p24 ELISA) Incubation->Quantification DataAnalysis 7. Data Analysis: Calculate EC50, CC50, SI Quantification->DataAnalysis End End DataAnalysis->End

Caption: General workflow for in vitro antiviral drug efficacy testing.

References

Comparative Analysis of Azvudine Hydrochloride Against Other Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azvudine (B1666521) (FNC), a novel nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated significant antiviral activity against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This guide provides a comprehensive comparison of Azvudine hydrochloride with other established NRTIs, focusing on its performance based on available experimental data. Azvudine exhibits a dual-target mechanism in HIV-1 by inhibiting reverse transcriptase and the viral infectivity factor (Vif).[1][2] In vitro studies have shown Azvudine's high potency against both wild-type and NRTI-resistant HIV-1 strains, often exceeding that of Lamivudine (B182088).[3][4] While the M184V mutation confers some resistance, Azvudine remains active in the nanomolar range.[3][4] The primary resistance mutation associated with Azvudine is M184I.[3] Clinical trial data for HIV indicates its efficacy in virologic suppression. For COVID-19, Azvudine has been shown to inhibit the RNA-dependent RNA polymerase (RdRp), leading to reduced viral load and time to clinical improvement in some studies.[5][6] This document presents a detailed analysis of the available quantitative data, experimental methodologies, and relevant signaling pathways to offer an objective comparison for research and development professionals.

Mechanism of Action

Azvudine, a synthetic nucleoside analog of cytidine (B196190), requires intracellular phosphorylation to its active triphosphate form (FNC-TP) to exert its antiviral effect.[7]

As a Nucleoside Reverse Transcriptase Inhibitor (NRTI) for HIV:

FNC-TP acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT). It is incorporated into the growing viral DNA chain, and due to the lack of a 3'-hydroxyl group, it causes chain termination, thus halting viral replication.[7]

Dual-Target Mechanism in HIV: Vif Inhibition

In addition to RT inhibition, Azvudine uniquely inhibits the HIV-1 viral infectivity factor (Vif). The host's APOBEC3G (A3G) protein is a cytidine deaminase that can induce lethal hypermutations in the viral genome. Vif counteracts this by targeting A3G for proteasomal degradation. Azvudine is understood to interfere with this Vif-mediated degradation, thereby preserving the antiviral function of A3G.[8][9]

As an RNA-dependent RNA polymerase (RdRp) Inhibitor for SARS-CoV-2:

In the context of SARS-CoV-2, the active FNC-TP is incorporated into the viral RNA by the RdRp, leading to premature chain termination and inhibition of viral replication.[5][7]

Signaling and Mechanistic Pathways

Below are diagrammatic representations of the key pathways involved in the mechanism of action of Azvudine and other NRTIs.

NRTI_Mechanism Mechanism of NRTI Action in HIV cluster_cell Host Cell cluster_virus HIV Replication Cycle NRTI NRTI Prodrug (e.g., Azvudine) Kinases Host Cell Kinases NRTI->Kinases Phosphorylation NRTI_TP Active NRTI-TP (e.g., FNC-TP) RT Reverse Transcriptase NRTI_TP->RT Competitive Inhibition NRTI_TP->RT dNTP Natural dNTPs dNTP->RT dNTP->RT Kinases->NRTI_TP Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA Synthesis RT->Viral_DNA Chain_Termination Chain Termination RT->Chain_Termination

Mechanism of NRTI action in HIV-infected cells.

Vif_Inhibition Azvudine's Vif Inhibition Pathway cluster_normal Standard HIV Infection cluster_azvudine With Azvudine Treatment Vif HIV Vif Protein A3G Host A3G Protein (Antiviral Factor) Vif->A3G Binds to E3_Ligase E3 Ubiquitin Ligase Complex A3G->E3_Ligase Recruited by Vif Hypermutation_neg Viral Genome Hypermutation (Blocked) A3G->Hypermutation_neg Proteasome Proteasomal Degradation E3_Ligase->Proteasome Targets A3G for Azvudine Azvudine Vif_inhibited HIV Vif Protein Azvudine->Vif_inhibited Inhibits A3G_active Host A3G Protein (Antiviral Factor) Hypermutation_pos Viral Genome Hypermutation (Active) A3G_active->Hypermutation_pos Induces

Dual-target mechanism: Azvudine's inhibition of Vif.

Comparative In Vitro Efficacy Against HIV-1

The following tables summarize the 50% effective concentration (EC50) values of Azvudine and other NRTIs against wild-type and resistant strains of HIV-1. Lower EC50 values indicate higher potency.

Table 1: Azvudine vs. Lamivudine Against Wild-Type and Resistant HIV-1 Strains

HIV-1 Strain/MutantAzvudine (FNC) EC50 (nM)Lamivudine (3TC) EC50 (nM)Fold Change in Resistance (Azvudine)Fold Change in Resistance (Lamivudine)
Wild-Type (IIIB) 0.03 - 0.11[3][4]335.60 ± 35.10[10]--
M184V Mutant 27.45 ± 4.35[10]>800,000[10]~250[10]>5900[10]
L74V Mutant 0.11[4][11]---
T69N Mutant 0.45[4][11]---
M184I Mutant 80.82[11][12]-~735[12]-

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: In Vitro Anti-HIV-1 Activity of Various NRTIs (for reference)

NRTIWild-Type HIV-1 EC50 (nM)
Tenofovir (TFV) ~5 (in MT-2 cells)
Emtricitabine (B123318) (FTC) No significant difference in potency compared to Lamivudine in PBMCs[13]
Zidovudine (AZT) -

Direct comparative in vitro studies of Azvudine against Tenofovir and Emtricitabine are limited in the reviewed literature.

Clinical Trial Data

HIV-1 Treatment

A key Phase III clinical trial (NCT04303598) evaluated the efficacy and safety of Azvudine in treatment-naive HIV-1 infected patients. The study was a multi-center, randomized, double-blind, active-controlled trial comparing a regimen of Azvudine + Tenofovir Disoproxil Fumarate (TDF) + Efavirenz (EFV) to Lamivudine + TDF + EFV.[7][14]

Table 3: Key Efficacy Endpoint from NCT04303598 at Week 48

OutcomeAzvudine + TDF + EFVLamivudine + TDF + EFV
Proportion of patients with HIV-1 RNA <50 copies/mL Data not yet publicly available in detailData not yet publicly available in detail

While the trial has been registered, detailed quantitative results comparing the virologic success rates between the two arms are not yet fully published.[15]

COVID-19 Treatment

Several Phase III clinical trials have assessed the efficacy and safety of Azvudine for the treatment of COVID-19.

Table 4: Summary of Key Findings from Azvudine COVID-19 Phase III Trials

Study/RegionComparatorKey Findings
Brazil (NCT04668235) Placebo- Shorter time to negative SARS-CoV-2 conversion in the Azvudine group. - Significant reduction in viral load.[8]
China Placebo- 40.43% of patients in the Azvudine group showed improved clinical symptoms at 7 days vs. 10.87% in the placebo group. - Median time to clinical symptom improvement was statistically significant in the Azvudine group.
Retrospective Study Nirmatrelvir/Ritonavir (Paxlovid)- Azvudine was associated with a lower risk of composite disease progression. - No statistically significant differences in all-cause mortality, need for noninvasive respiratory support, intubation rate, or ICU admission rate.[6]

Experimental Protocols

In Vitro Anti-HIV Activity Assay (EC50 Determination)

This protocol outlines a general method for determining the 50% effective concentration (EC50) of an antiviral compound against HIV-1 in a cell-based assay.

1. Materials:

  • Susceptible host cells (e.g., TZM-bl, C8166, or peripheral blood mononuclear cells (PBMCs))
  • HIV-1 virus stock of a known titer
  • Complete cell culture medium
  • Test compound (e.g., this compound) and reference inhibitors
  • 96-well cell culture plates
  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or luciferase assay reagents)
  • CO2 incubator (37°C, 5% CO2)

2. Procedure: a. Cell Seeding: Seed the host cells into a 96-well plate at a predetermined density and allow them to adhere overnight. b. Compound Dilution: Prepare serial dilutions of the test compound and reference inhibitors in cell culture medium. c. Infection and Treatment: Infect the cells with the HIV-1 virus stock at a specific multiplicity of infection (MOI). Immediately after, add the diluted compounds to the respective wells. Include virus control (cells + virus, no compound) and cell control (cells only, no virus) wells. d. Incubation: Incubate the plate for 3-7 days at 37°C in a CO2 incubator. e. Quantification of Viral Replication:

  • p24 ELISA: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit according to the manufacturer's instructions.
  • Luciferase Assay (for TZM-bl cells): Lyse the cells and measure the luciferase activity, which is proportional to viral gene expression. f. Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed Host Cells\nin 96-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; prepare_compounds [label="Prepare Serial Dilutions\nof Antiviral Compounds", fillcolor="#FFFFFF", fontcolor="#202124"]; infect_cells [label="Infect Cells with HIV-1\nand Add Compounds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate for 3-7 Days\n(37°C, 5% CO2)", fillcolor="#FFFFFF", fontcolor="#202124"]; quantify [label="Quantify Viral Replication\n(p24 ELISA or Luciferase Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Calculate % Inhibition\nand Determine EC50", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed_cells; seed_cells -> prepare_compounds; prepare_compounds -> infect_cells; infect_cells -> incubate; incubate -> quantify; quantify -> analyze; analyze -> end; }

"text-align: center; font-style: italic;">A representative experimental workflow for EC50 determination.

Conclusion

This compound is a potent NRTI with a unique dual-target mechanism against HIV-1. In vitro data strongly suggests its superior potency against wild-type and some NRTI-resistant HIV-1 strains compared to Lamivudine. While direct in vitro comparisons with Tenofovir and Emtricitabine are lacking in the available literature, its efficacy profile warrants further investigation. The emergence of the M184I mutation as the primary resistance pathway for Azvudine is a key consideration for its clinical application. In the context of COVID-19, Azvudine has shown promise in clinical trials by reducing viral load and improving clinical outcomes, although its efficacy relative to other approved antivirals is still under evaluation. The detailed experimental protocols and mechanistic insights provided inthis guide serve as a valuable resource for the ongoing research and development of Azvudine and other novel antiviral agents.

References

Unraveling the Multifaceted Mechanism of Azvudine Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date]Azvudine (B1666521) hydrochloride, a novel nucleoside analog, has demonstrated a unique dual-target mechanism of action against both Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), setting it apart from many existing antiviral therapies. This guide provides a comprehensive, data-supported comparison of Azvudine's mechanism and performance against key alternatives, offering valuable insights for researchers, scientists, and drug development professionals.

Dual-Pronged Attack on Viral Replication

Azvudine's primary strength lies in its ability to inhibit critical viral enzymes. In the context of HIV, it functions as a potent nucleoside reverse transcriptase inhibitor (NRTI). Following intracellular phosphorylation to its active triphosphate form, Azvudine is incorporated into the growing viral DNA chain by reverse transcriptase, leading to premature chain termination and halting viral replication.[1]

Against SARS-CoV-2, Azvudine targets the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral RNA synthesis. By acting as a chain terminator, it effectively disrupts the replication of the virus.[2][3]

A distinctive feature of Azvudine in its anti-HIV activity is its reported inhibition of the Viral Infectivity Factor (Vif).[4] Vif is an HIV-1 accessory protein that counteracts the host's natural antiviral defense mechanism mediated by the APOBEC3G protein. By inhibiting Vif, Azvudine is thought to preserve the function of APOBEC3G, adding another layer to its antiviral efficacy. However, specific quantitative data on the Vif inhibitory activity of Azvudine is not extensively detailed in the available literature.

A Comparative Look at In Vitro Efficacy

Quantitative analysis of in vitro studies highlights Azvudine's potency against both wild-type and drug-resistant HIV strains, often demonstrating superior or comparable efficacy to existing NRTIs like Lamivudine.

Virus/Strain Azvudine (FNC) EC₅₀ (nM) Lamivudine (3TC) EC₅₀ (nM) Fold Change in Resistance (Azvudine vs. WT) Fold Change in Resistance (Lamivudine vs. WT)
HIV-1 IIIB (Wild-Type) 0.11 ± 0.03125.1 ± 15.2--
HIV-1 LAI-M184V 27.45 ± 4.58>800,000~250>6395
HIV-1 74V 0.11 ± 0.02118.0 ± 10.51~1
HIV-1 WAN (T69N) 0.45 ± 0.08Not Reported~4Not Reported

Data sourced from Wang et al., 2014.

For SARS-CoV-2, Azvudine has shown effective inhibition with EC₅₀ values in the micromolar range.

Virus Cell Line Azvudine EC₅₀
SARS-CoV-2 Vero E61.2 - 4.3 µM
HCoV-OC43 Various1.2 - 4.3 µM

EC₅₀ values are dependent on the virus and cell type used in the assay.[2][5]

Clinical Performance: A Head-to-Head with Paxlovid

In real-world studies and clinical trials for the treatment of COVID-19, Azvudine has been compared to Nirmatrelvir/Ritonavir (Paxlovid). A meta-analysis of thirteen studies involving 4,949 patients showed no significant difference in mortality rate, negative PCR conversion time, and hospital stay between the two drugs. Notably, Azvudine was associated with a lower incidence of adverse events.

Outcome Azvudine vs. Paxlovid (Odds Ratio) 95% Confidence Interval
Mortality Rate 0.840.59 - 1.21
ICU Admission 0.420.23 - 0.75
Need for Mechanical Ventilation 0.610.44 - 0.86
Adverse Events 0.660.43 - 0.99

Beyond Direct Antiviral Activity: An Immunomodulatory Role

A unique characteristic of Azvudine is its immunomodulatory effect, primarily attributed to its thymus-homing feature.[6][7] In vivo studies in rats and rhesus macaques have shown that the active form of Azvudine concentrates in the thymus and peripheral blood mononuclear cells (PBMCs).[5][6] This targeted accumulation is believed to protect and enhance T-cell function, which is often compromised during viral infections.

In SARS-CoV-2 infected rhesus macaques, Azvudine treatment led to a reduction in viral load, recuperation of the thymus, improved lymphocyte profiles, and alleviation of inflammation and organ damage.[6] Single-cell sequencing has suggested a promotion of thymus function by Azvudine.[6]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of antiviral agents. Below are summaries of key experimental protocols used to assess the mechanism of action of Azvudine and similar antiviral drugs.

Nucleoside Reverse Transcriptase Inhibitor (NRTI) Assay

This assay quantifies the ability of a compound to inhibit the activity of HIV reverse transcriptase.

  • Cell Culture: Maintain a suitable cell line (e.g., C8166, a human T-cell line) in appropriate culture medium.

  • Infection: Infect the cells with a laboratory-adapted or clinical isolate of HIV-1.

  • Drug Treatment: Add serial dilutions of the test compound (e.g., Azvudine, Lamivudine) to the infected cell cultures.

  • Incubation: Incubate the plates for a defined period (e.g., 4-7 days) to allow for viral replication.

  • Quantification of Viral Replication: Measure the level of viral replication, typically by quantifying the p24 antigen in the cell supernatant using an ELISA-based method.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the drug concentration that inhibits viral replication by 50%, by plotting the percentage of inhibition against the drug concentration.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay measures the inhibition of SARS-CoV-2 RdRp activity.

  • Reaction Setup: Prepare a reaction mixture containing the recombinant SARS-CoV-2 RdRp enzyme complex, a synthetic RNA template, and nucleotide triphosphates (NTPs), including a fluorescently labeled UTP analog.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., Azvudine) to the reaction mixture.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) to allow for RNA synthesis.

  • Detection: Measure the incorporation of the fluorescently labeled UTP into the newly synthesized RNA using a fluorescence plate reader.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of RdRp inhibition against the inhibitor concentration.

In Vivo Rhesus Macaque Model for SARS-CoV-2

This animal model is used to evaluate the in vivo efficacy and immunomodulatory effects of antiviral candidates.

  • Animal Infection: Inoculate rhesus macaques with a defined dose of SARS-CoV-2.

  • Drug Administration: Administer the test drug (e.g., Azvudine) orally at a specified dosage and frequency.

  • Monitoring: Regularly monitor the animals for clinical signs of disease, body weight, and temperature.

  • Sample Collection: Collect various biological samples at different time points, including blood for lymphocyte profiling and viral load determination (qRT-PCR), and tissues (e.g., thymus, lung) for histopathological analysis and drug concentration measurement.

  • Data Analysis: Analyze the collected data to assess the drug's effect on viral replication, immune cell populations, tissue damage, and inflammation.

Visualizing the Mechanisms and Workflows

To further elucidate the complex processes involved, the following diagrams illustrate the signaling pathways and experimental workflows described.

cluster_0 HIV Life Cycle cluster_1 Azvudine (FNC) Intervention HIV HIV Virion HostCell Host T-Cell HIV->HostCell Entry ViralRNA Viral RNA RT Reverse Transcriptase ViralRNA->RT Release ViralDNA Viral DNA Provirus Provirus ViralDNA->Provirus Integration NewVirions New Virions Provirus->NewVirions Replication RT->ViralDNA Reverse Transcription Vif Vif Protein APOBEC3G APOBEC3G (Host Defense) Vif->APOBEC3G Degrades FNC Azvudine (FNC) FNC->Vif Inhibits FNCTP FNC-TP (Active Form) FNC->FNCTP Intracellular Phosphorylation FNCTP->RT Inhibits (Chain Termination)

Caption: Dual-target mechanism of Azvudine against HIV.

cluster_0 SARS-CoV-2 Life Cycle cluster_1 Azvudine (FNC) Intervention SARSCoV2 SARS-CoV-2 Virion HostCell Host Cell SARSCoV2->HostCell Entry ViralRNA Viral RNA NewVirions New Virions ViralRNA->NewVirions Assembly RdRp RNA-dependent RNA Polymerase (RdRp) ViralRNA->RdRp Template RdRp->ViralRNA Replication FNC Azvudine (FNC) FNCTP FNC-TP (Active Form) FNC->FNCTP Intracellular Phosphorylation FNCTP->RdRp Inhibits (Chain Termination)

Caption: Mechanism of Azvudine against SARS-CoV-2.

start Start cell_culture Culture C8166 T-Cells start->cell_culture infection Infect Cells with HIV-1 cell_culture->infection treatment Add Serial Dilutions of Azvudine infection->treatment incubation Incubate for 4-7 Days treatment->incubation quantification Quantify Viral Replication (p24 ELISA) incubation->quantification analysis Calculate EC₅₀ quantification->analysis end End analysis->end

Caption: Experimental workflow for NRTI inhibition assay.

Azvudine Azvudine Thymus Thymus Azvudine->Thymus Thymus-Homing TCells T-Cells (CD4+, CD8+) Thymus->TCells Promotes Function & Survival ImmuneResponse Enhanced Antiviral Immunity TCells->ImmuneResponse

Caption: Immunomodulatory pathway of Azvudine.

References

Azvudine Hydrochloride: A Comparative Analysis of its Effects on Diverse Cell Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azvudine (B1666521) hydrochloride, a novel nucleoside analog, has demonstrated a broad spectrum of biological activities, positioning it as a molecule of significant interest for antiviral and anticancer therapies. This guide provides a comparative analysis of Azvudine's effects on different cell types, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.

Antiviral Activity: A Multi-Pronged Approach

Azvudine has shown potent antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and SARS-CoV-2.[1] Its primary mechanism involves the inhibition of viral replication by acting as a chain terminator.[2]

Comparative Efficacy Across Viral Infections and Cell Lines

The efficacy of Azvudine varies depending on the virus and the cell type used in in-vitro studies. The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of Azvudine in different cell lines.

Table 1: In Vitro Anti-HIV Activity of Azvudine
Virus Strain Cell Line EC₅₀ (nM) Reference
HIV-1C8166 & PBMC0.03 - 6.92[3]
HIV-2C8166 & PBMC0.018 - 0.025[3]
HIV-1 (Lamivudine-resistant)-Active at nanomolar range[3]
Table 2: In Vitro Anti-Coronavirus Activity of Azvudine
Virus Cell Type EC₅₀ (µM) Reference
SARS-CoV-2-1.2 - 4.3[4][5]
HCoV-OC43-1.2 - 4.3[4][5]

Anticancer Effects: Inducing Cell Death and Halting Proliferation

Beyond its antiviral properties, Azvudine exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, induce cell cycle arrest, and promote apoptosis (programmed cell death).[1]

Cell Line-Specific Responses to Azvudine

The anticancer effects of Azvudine are observed across different cancer types. For instance, it has been shown to inhibit the proliferation and invasive ability of hepatocellular carcinoma (HCC) and lung cancer cell lines.[4] Furthermore, in Raji and JeKo-1 cells, Azvudine has been observed to prevent cell adhesion, movement, and invasion by modulating the Wnt/β-catenin pathway.[4] This is achieved by increasing E-cadherin and GSK-3β levels while decreasing β-catenin, VEGF, MMP-2, and MMP-9.[4]

Immunomodulatory Functions: A Key Player in Host Response

Azvudine also demonstrates immunomodulatory effects, particularly influencing T-cells and neutrophils.[1][6] A notable characteristic is its thymus-homing feature, where the active form, FNC triphosphate, concentrates in the thymus and peripheral blood mononuclear cells (PBMCs).[4][7] This suggests that Azvudine may exert its therapeutic effects not only by directly inhibiting viral replication but also by modulating the host's immune response, particularly by protecting and promoting T-cell function.[7] In SARS-CoV-2 infected rhesus macaques, Azvudine treatment led to a reduction in neutrophil infiltration and attenuated inflammatory injury.[8]

Mechanism of Action: A Visualized Pathway

Azvudine functions as a prodrug that requires intracellular activation.[9] Once inside the host cell, it is phosphorylated to its active triphosphate form, which then competes with natural nucleotides for incorporation into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination.[2]

Azvudine_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Azvudine Azvudine (FNC) FNC_MP FNC-Monophosphate Azvudine->FNC_MP Host Cell Kinases FNC_DP FNC-Diphosphate FNC_MP->FNC_DP Host Cell Kinases FNC_TP Azvudine Triphosphate (FNC-TP) Active Form FNC_DP->FNC_TP Host Cell Kinases Viral_Polymerase Viral Reverse Transcriptase (e.g., HIV) or RdRp (e.g., SARS-CoV-2) FNC_TP->Viral_Polymerase Competitive Inhibition Viral_Genome Viral RNA/DNA Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_Polymerase->Chain_Termination Incorporation into Viral Genome

Caption: Intracellular activation and mechanism of action of Azvudine.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of Azvudine.

  • Cell Seeding: Seed adherent cells to achieve 70-80% confluency or suspension cells at approximately 1 x 10⁵ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Drug Treatment: Prepare serial dilutions of Azvudine hydrochloride in complete culture medium (e.g., 0.1 µM to 100 µM). Include "cells only" (no drug) and "vehicle only" (highest concentration of DMSO) controls.[1]

  • Incubation: Add the drug dilutions to the cells and incubate for a period appropriate for the cell line's doubling time.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). The CC₅₀ is calculated as the drug concentration that reduces cell viability by 50%.[10]

In Vitro Antiviral Assay (HIV-1 in C8166 Cells)

This protocol evaluates the in vitro antiviral efficacy of Azvudine against HIV-1.

  • Cell Infection: Infect C8166 cells with HIV-1.[10]

  • Plating: Resuspend the infected cells at 4 x 10⁵ cells/mL and plate 100 µL into a 96-well plate.[10]

  • Drug Addition: Add 100 µL of serially diluted Azvudine to the wells. Include virus control (infected cells, no drug) and cell control (uninfected cells, no drug).[10]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.[10]

  • Analysis: After incubation, centrifuge the plate and collect the cell-free supernatant for p24 antigen analysis to quantify viral replication. The EC₅₀ is the concentration of Azvudine that inhibits viral replication by 50%.[10]

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Infect_Cells Infect C8166 cells with HIV-1 Plate_Cells Plate infected cells in 96-well plate Infect_Cells->Plate_Cells Prepare_Drug Prepare serial dilutions of Azvudine Add_Drug Add Azvudine dilutions to wells Prepare_Drug->Add_Drug Plate_Cells->Add_Drug Incubate Incubate for 4-5 days at 37°C Add_Drug->Incubate Centrifuge Centrifuge plate Incubate->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant p24_Analysis Analyze p24 antigen levels to determine viral replication Collect_Supernatant->p24_Analysis Calculate_EC50 Calculate EC50 p24_Analysis->Calculate_EC50

Caption: Experimental workflow for in vitro antiviral assay.

References

Validating Azvudine Hydrochloride's Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azvudine (B1666521) (FNC) is a novel nucleoside analog antiviral with a distinctive dual-target mechanism, setting it apart from many existing antiviral agents. This guide provides an objective comparison of Azvudine's performance against other antiviral alternatives, supported by experimental data. We delve into its mechanisms against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), focusing on the validation of its target engagement within the cellular environment.

Dual-Target Mechanism of Action

Azvudine's therapeutic efficacy stems from its ability to target key viral enzymes in different viruses. After administration, Azvudine is phosphorylated within the host cell to its active triphosphate form (FNC-TP).[1][2] This active metabolite is then recognized by viral polymerases.

  • Against HIV: Azvudine functions as a nucleoside reverse transcriptase inhibitor (NRTI). The active FNC-TP is incorporated into the growing viral DNA chain by the reverse transcriptase (RT) enzyme, leading to premature chain termination and halting viral replication.[1][3] It has also been described as an inhibitor of the Viral Infectivity Factor (Vif).[4][5]

  • Against SARS-CoV-2 and other RNA viruses: Azvudine targets the RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of the viral genome.[2][4] Similar to its action against HIV, the incorporation of FNC-TP into the viral RNA chain results in the termination of RNA synthesis.[2]

Quantitative Comparison of In Vitro Antiviral Activity

The following tables summarize the in vitro efficacy of Azvudine against HIV and SARS-CoV-2, compared to other established antiviral drugs. The half-maximal effective concentration (EC50) represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro, while the half-maximal inhibitory concentration (IC50) measures the 50% inhibition of a specific enzyme, and the 50% cytotoxic concentration (CC50) is the concentration that kills 50% of host cells. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

Table 1: In Vitro Anti-HIV Activity of Azvudine and Comparator NRTIs

CompoundTargetEC50 (nM)Cell LineReference
Azvudine (FNC) HIV-1 RT 0.03 - 6.92 Various [6]
Azvudine (FNC) HIV-2 RT 0.018 - 0.025 Various [6]
Lamivudine (3TC)HIV-1 RT10 - 100Various[2]
Tenofovir Alafenamide (TAF)HIV-1 RT5.3 - 14.7Various[7]
Zidovudine (AZT)HIV-1 RT3 - 20Various[8]

Table 2: In Vitro Anti-SARS-CoV-2 Activity of Azvudine and Comparator RdRp Inhibitors

CompoundTargetEC50 (µM)Cell LineReference
Azvudine (FNC) SARS-CoV-2 RdRp 1.2 - 4.3 Various [6]
RemdesivirSARS-CoV-2 RdRp0.01Vero E6[1]
MolnupiravirSARS-CoV-2 RdRp0.3Vero E6[1]

Experimental Protocols for Target Engagement Validation

Validating that a drug engages its intended target within the complex cellular milieu is a critical step in drug development. Below are detailed methodologies for key experiments to confirm Azvudine's target engagement.

In Vitro Viral Polymerase Inhibition Assays

These biochemical assays directly measure the ability of the active form of a drug to inhibit its target enzyme.

a) HIV-1 Reverse Transcriptase (RT) Inhibition Assay [4]

  • Principle: This assay quantifies the inhibition of recombinant HIV-1 RT activity by Azvudine triphosphate (FNC-TP).

  • Materials:

    • Recombinant HIV-1 Reverse Transcriptase

    • Poly(rA)-oligo(dT)18 template-primer

    • [³H]TTP (tritiated thymidine (B127349) triphosphate)

    • Azvudine triphosphate (FNC-TP)

    • Reaction Buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)

    • Quenching Solution (0.5 M EDTA)

  • Procedure:

    • Prepare a reaction mixture containing the poly(rA)-oligo(dT)18 template-primer and [³H]TTP in the reaction buffer in a 96-well plate.

    • Add serial dilutions of FNC-TP to the wells.

    • Initiate the reaction by adding recombinant HIV-1 RT.

    • Incubate at 37°C for 20 minutes.

    • Terminate the reaction by adding the quenching solution.

    • Measure the incorporation of [³H]TTP using a scintillation counter.

    • Calculate the percentage of RT inhibition for each FNC-TP concentration and determine the IC50 value.

b) SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay [4]

  • Principle: This fluorometric assay measures the inhibition of recombinant SARS-CoV-2 RdRp complex by FNC-TP.

  • Materials:

    • Recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8)

    • Self-priming RNA template

    • ATP

    • Azvudine triphosphate (FNC-TP)

    • Reaction Buffer (20 mM Tris, pH 8.0, 1 mM DTT, 6 mM MgCl₂, 10 mM KCl, 0.01% Triton-X 100)

    • dsRNA quantification system (e.g., QuantiFluor dsRNA System)

  • Procedure:

    • Add serial dilutions of FNC-TP to a 96-well plate.

    • Add the SARS-CoV-2 RdRp complex to the wells and incubate for 30 minutes at room temperature.

    • Prepare a reaction mixture containing the self-priming RNA template and ATP.

    • Initiate RNA synthesis by adding the reaction mixture to the wells.

    • Incubate for 60 minutes at 37°C.

    • Add the dsRNA quantification dye and measure fluorescence.

    • Calculate the percentage of RdRp inhibition and determine the IC50 value.

Cellular Antiviral Assays

These cell-based assays determine the efficacy of a drug in inhibiting viral replication in a cellular context.

a) HIV-1 Antiviral Assay [3]

  • Principle: To determine the concentration of Azvudine required to inhibit 50% of viral replication (EC50) in HIV-susceptible cells.

  • Materials:

    • HIV-susceptible cell line (e.g., C8166 T-cells or PBMCs)

    • HIV-1 stock

    • Azvudine

    • Culture medium

    • HIV-1 p24 ELISA kit

  • Procedure:

    • Seed cells in a 96-well plate.

    • Prepare serial dilutions of Azvudine in the culture medium and add to the cells.

    • Infect the cells with a standardized amount of HIV-1.

    • Incubate for 3-7 days at 37°C.

    • Measure the level of HIV-1 p24 capsid protein in the culture supernatant using an ELISA.

    • Calculate the percentage of viral inhibition and determine the EC50 value.

b) In-Cell Reverse Transcriptase Activity Assay [2]

  • Principle: This assay directly measures the inhibition of RT activity within infected cells treated with the drug.

  • Procedure:

    • Infect target cells with HIV-1.

    • At the peak of reverse transcription, treat the cells with different concentrations of Azvudine.

    • Lyse the cells at various time points post-infection.

    • Perform a reverse transcriptase activity assay on the cell lysates, for example, using a qPCR-based method to quantify cDNA produced from an exogenous RNA template.

    • A dose-dependent decrease in RT activity indicates target engagement and inhibition.

Advanced Target Engagement Validation Methods

To unequivocally demonstrate that a drug binds to its intended target in living cells, more advanced techniques can be employed.

a) Cellular Thermal Shift Assay (CETSA) [1][9]

  • Principle: CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein, leading to an increase in its melting temperature.

  • Procedure:

    • Treat intact cells with the drug of interest (e.g., Azvudine).

    • Heat aliquots of the treated cells to a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Detect the amount of soluble target protein (e.g., RT or RdRp) at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting curve of the target protein in the presence of the drug confirms direct binding.

b) Photo-affinity Labeling (PAL) [10][11]

  • Principle: A photo-reactive analog of the drug is used to covalently crosslink to its target protein upon UV irradiation.

  • Procedure:

    • Synthesize a photo-affinity probe of Azvudine, which includes a photo-reactive group (e.g., diazirine or benzophenone) and an enrichment handle (e.g., biotin).

    • Incubate cells with the photo-affinity probe.

    • Expose the cells to UV light to induce covalent crosslinking of the probe to its binding partners.

    • Lyse the cells and enrich the crosslinked proteins using the affinity handle (e.g., streptavidin beads for a biotin (B1667282) tag).

    • Identify the bound proteins using mass spectrometry.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

HIV_Mechanism cluster_virus HIV Lifecycle cluster_drug Azvudine Action Viral_RNA Viral_RNA Viral_DNA Viral_DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Viral_RNA_Proteins Viral_RNA_Proteins Provirus->Viral_RNA_Proteins Transcription & Translation New_Virions New_Virions Viral_RNA_Proteins->New_Virions Azvudine Azvudine FNC_TP FNC_TP Azvudine->FNC_TP Intracellular Phosphorylation FNC_TP->Viral_DNA Inhibits RT & Causes Chain Termination

Caption: Mechanism of Azvudine against HIV Reverse Transcriptase.

SARSCoV2_Mechanism cluster_virus SARS-CoV-2 Lifecycle cluster_drug Azvudine Action Viral_RNA_Entry Viral_RNA_Entry RNA_Replication RNA_Replication Viral_RNA_Entry->RNA_Replication RdRp-mediated Viral_Proteins Viral_Proteins RNA_Replication->Viral_Proteins Translation New_Virions New_Virions RNA_Replication->New_Virions Viral_Proteins->New_Virions Azvudine Azvudine FNC_TP FNC_TP Azvudine->FNC_TP Intracellular Phosphorylation FNC_TP->RNA_Replication Inhibits RdRp & Causes Chain Termination

Caption: Mechanism of Azvudine against SARS-CoV-2 RdRp.

CETSA_Workflow Intact_Cells 1. Intact Cells Treat_with_Drug 2. Treat with Drug (e.g., Azvudine) Intact_Cells->Treat_with_Drug Heat_Aliquots 3. Heat Aliquots (Temperature Gradient) Treat_with_Drug->Heat_Aliquots Cell_Lysis 4. Cell Lysis Heat_Aliquots->Cell_Lysis Centrifugation 5. Separate Soluble & Aggregated Proteins Cell_Lysis->Centrifugation Soluble_Fraction 6. Collect Soluble Fraction Centrifugation->Soluble_Fraction Collect Supernatant Protein_Detection 7. Detect Target Protein Soluble_Fraction->Protein_Detection Western Blot / MS Melting_Curve 8. Generate Melting Curve (Compare Drug vs. Vehicle) Protein_Detection->Melting_Curve Generate

References

Azvudine Hydrochloride: A Comparative Benchmarking Analysis Against Leading Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (B1666521) hydrochloride, a novel nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated a broad spectrum of antiviral activity, positioning it as a candidate for the treatment of several viral infections. This guide provides an objective comparison of Azvudine's in vitro performance against a panel of established antiviral drugs for Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The following sections present quantitative data, detailed experimental methodologies, and visual representations of key mechanisms and workflows to support research and development efforts.

Mechanism of Action

Azvudine is a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form, acts as a competitive inhibitor of viral polymerases.[1] Its incorporation into the nascent viral DNA or RNA chain leads to premature chain termination, thereby halting viral replication.[1] Against HIV, Azvudine exhibits a dual-target mechanism by inhibiting both the reverse transcriptase and the Viral Infectivity Factor (Vif). For SARS-CoV-2, it is understood to inhibit the RNA-dependent RNA polymerase (RdRp).[2]

Azvudine Mechanism of Action cluster_cell Host Cell cluster_virus Virus Azvudine Azvudine Azvudine_P Azvudine (Monophosphate) Azvudine->Azvudine_P Host Kinases Azvudine_TP Azvudine Triphosphate (Active Form) Azvudine_P->Azvudine_TP Host Kinases Viral_Polymerase Viral Polymerase (RT or RdRp) Azvudine_TP->Viral_Polymerase Competitive Inhibition Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation into viral DNA/RNA Viral_Replication_Inhibition Inhibition of Viral Replication Chain_Termination->Viral_Replication_Inhibition Viral_RNA Viral RNA/DNA Template Viral_RNA->Viral_Polymerase Antiviral Screening Workflow Start Start Cell_Seeding Seed Host Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Viral_Infection Infect Cells with Virus Incubation_24h->Viral_Infection Add_Compound Add Serial Dilutions of Azvudine Viral_Infection->Add_Compound Incubation_Assay Incubate (3-7 days) Add_Compound->Incubation_Assay Quantification Quantify Viral Inhibition (e.g., MTT) Incubation_Assay->Quantification EC50_Calculation Calculate EC50 Quantification->EC50_Calculation End End EC50_Calculation->End Antiviral Drug Comparison cluster_hiv HIV cluster_hbv HBV cluster_hcv HCV cluster_sars_cov2 SARS-CoV-2 Azvudine Azvudine Lamivudine (B182088) Lamivudine Azvudine->Lamivudine Higher in vitro potency vs WT Tenofovir Tenofovir Azvudine->Tenofovir NRTI Mechanism Entecavir Entecavir Azvudine->Entecavir NRTI Mechanism Sofosbuvir Sofosbuvir Azvudine->Sofosbuvir Nucleoside Analog Remdesivir Remdesivir Azvudine->Remdesivir RdRp Inhibition Paxlovid Nirmatrelvir/ Ritonavir Azvudine->Paxlovid Oral Administration Molnupiravir Molnupiravir Azvudine->Molnupiravir RdRp Inhibition

References

A Comparative Analysis of Azvudine Hydrochloride and Lamivudine for Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Azvudine (B1666521) hydrochloride and Lamivudine, two prominent nucleoside reverse transcriptase inhibitors (NRTIs). The focus is on their respective mechanisms of action, in vitro efficacy against wild-type and resistant HIV-1 strains, resistance profiles, and their emerging application in the treatment of COVID-19. This document is intended for researchers, scientists, and professionals in drug development, offering an objective overview supported by experimental data.

Mechanism of Action: A Shared Pathway with a Key Distinction

Both Azvudine and Lamivudine are cytosine analogues that function as chain terminators in viral DNA synthesis.[1][2] Following administration, they are intracellularly phosphorylated to their active triphosphate forms.[1][2] These active metabolites then compete with the natural deoxycytidine triphosphate for incorporation into the growing viral DNA chain by the reverse transcriptase (RT) enzyme.[1][2] The absence of a 3'-hydroxyl group in their structure prevents the formation of the next phosphodiester bond, thereby halting DNA elongation and viral replication.[1][2]

Azvudine, however, is distinguished as a dual-targeting inhibitor.[3] In addition to inhibiting reverse transcriptase, it has been shown to inhibit the viral infectivity factor (Vif).[3]

cluster_Cell Host Cell Drug Azvudine / Lamivudine Active_Metabolite Active Triphosphate Metabolite Drug->Active_Metabolite Intracellular Phosphorylation DNA_synthesis Viral DNA Synthesis Active_Metabolite->DNA_synthesis Competitive Incorporation RT HIV Reverse Transcriptase RT->DNA_synthesis vRNA Viral RNA vRNA->DNA_synthesis Reverse Transcription Chain_Termination Chain Termination DNA_synthesis->Chain_Termination

Figure 1: Mechanism of Action for NRTIs

Comparative Antiviral Efficacy Against HIV-1

In vitro studies have consistently demonstrated that Azvudine exhibits significantly more potent activity against wild-type HIV-1 compared to Lamivudine.[4] The 50% effective concentration (EC50) for Azvudine is in the nanomolar range, whereas Lamivudine's EC50 is substantially higher.[5][6]

HIV-1 Strain/MutantAzvudine (FNC) EC50 (nM)Lamivudine (3TC) EC50 (nM)Fold Change in Resistance (Azvudine vs. WT)Fold Change in Resistance (Lamivudine vs. WT)Reference
Wild-Type
HIV-1 IIIB0.11 ± 0.021298.57 ± 117.80--[4]
HIV-1 RF0.03 ± 0.01350.11 ± 50.16--[4]
NRTI-Resistant Mutants
HIV-1 LAI-M184V27.45 ± 4.35>800,000~250>5904[1][5]
FNCP-21 HIV-1 IIIB (M184I)80.8283074.5735613[1]
3TCP-21 HIV-1 IIIB (M184V)25.49463254.52323419[1]
HIV-1 74V0.11117.910.87[1]
HIV-1 WAN T69N0.45 ± 0.08Not Reported~4Not Reported[7]

Resistance Profiles: A Divergence at the M184 Codon

The development of drug resistance is a critical factor in antiretroviral therapy. For Lamivudine, the primary resistance mutation is M184V in the reverse transcriptase enzyme, which confers high-level resistance.[5] While the M184V mutation also reduces susceptibility to Azvudine, the drug remains active at nanomolar concentrations.[4][6]

Interestingly, in vitro studies indicate that Azvudine predominantly selects for the M184I mutation, whereas Lamivudine more frequently selects for M184V.[4][6] Molecular modeling suggests that the azido (B1232118) group in Azvudine creates greater steric hindrance with the isoleucine at position 184 compared to the valine substitution, potentially explaining this differential selection pressure.[5][6]

cluster_lamivudine Lamivudine Selection Pressure cluster_azvudine Azvudine Selection Pressure L_start Wild-Type HIV-1 L_M184V M184V Mutation L_start->L_M184V Primary Pathway L_resistance High-Level Resistance L_M184V->L_resistance A_start Wild-Type HIV-1 A_M184I M184I Mutation A_start->A_M184I Primary Pathway A_M184V M184V Mutation (Less Frequent) A_start->A_M184V A_resistance Reduced Susceptibility A_M184I->A_resistance A_activity Retains Nanomolar Activity A_M184V->A_activity

Figure 2: Resistance Selection Pathways

Pharmacokinetics and Safety

Pharmacokinetic studies have indicated that the intracellular retention of Azvudine triphosphate in peripheral blood mononuclear cells is significantly longer than that of Lamivudine triphosphate.[3] This may contribute to its potent and long-lasting inhibition of HIV-1 infection.[3] In terms of dosage for HIV-1 treatment, clinical results have suggested that the oral dose of Azvudine required is only 1% of that of Lamivudine to show efficacy.[3]

Both drugs are generally well-tolerated.[8][9] For Lamivudine, common side effects can include nausea, fatigue, and anemia.[2] Clinical trials of Azvudine for both HIV and COVID-19 have reported a favorable safety profile with mild side effects.[9][10]

Application in COVID-19

Azvudine has been investigated as a treatment for COVID-19 and received conditional approval in China for this indication.[10][11] Clinical trials have shown that Azvudine can shorten the time to nucleic acid negativity, reduce viral load, and improve clinical outcomes in patients with mild to moderate COVID-19.[10][12] Its mechanism of action in SARS-CoV-2 is presumed to be the inhibition of the RNA-dependent RNA polymerase (RdRp).[10] There is limited evidence to support the use of Lamivudine for the treatment of COVID-19.

Experimental Protocols

In Vitro Antiviral Activity Assay (EC50 Determination)

This protocol is a standard method for assessing the in vitro efficacy of antiretroviral drugs.

  • Cell Preparation : A suitable cell line, such as the human T-cell line C8166, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).[5]

  • Drug Dilution : Serial dilutions of Azvudine hydrochloride and Lamivudine are prepared in the culture medium.[5]

  • Infection : The cells are infected with the desired HIV-1 strain (wild-type or resistant) at a predetermined multiplicity of infection (MOI).[5]

  • Treatment : The diluted drugs are added to the infected cell cultures.[5]

  • Incubation : The cultures are incubated for a period that allows for viral replication, typically 3-5 days.[7]

  • Measurement of Viral Replication : The level of viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[7]

  • Data Analysis : The EC50 value, the drug concentration required to inhibit viral replication by 50%, is calculated from the dose-response curve.[7]

start Start cell_prep Prepare C8166 Cells start->cell_prep infection Infect Cells with HIV-1 cell_prep->infection drug_dilution Prepare Serial Drug Dilutions treatment Add Drug Dilutions to Cells drug_dilution->treatment infection->treatment incubation Incubate for 3-5 Days treatment->incubation p24_assay Measure p24 Antigen (ELISA) incubation->p24_assay ec50_calc Calculate EC50 p24_assay->ec50_calc end End ec50_calc->end

Figure 3: Workflow for EC50 Determination
In Vitro Resistance Selection

This protocol describes a dose-escalation method for selecting drug-resistant viral strains in vitro.

  • Initial Culture : C8166 cells are infected with wild-type HIV-1 and cultured in the presence of a low concentration of the drug (Azvudine or Lamivudine).

  • Monitoring : Viral replication is monitored by observing the cytopathic effect (CPE) or measuring p24 antigen levels.

  • Dose Escalation : Once viral replication recovers, the virus-containing supernatant is used to infect fresh cells, and the drug concentration is incrementally increased.

  • Passaging : This process of passaging the virus in the presence of increasing drug concentrations is repeated multiple times.

  • Genotypic Analysis : After significant resistance is observed, the proviral DNA is extracted from the infected cells, and the reverse transcriptase gene is sequenced to identify resistance-conferring mutations.

Conclusion

This compound demonstrates several potential advantages over Lamivudine, particularly in the context of HIV-1 therapy. These include greater potency against wild-type strains and retained activity against the Lamivudine-resistant M184V mutant.[4][5] The differential resistance profiles, with Azvudine primarily selecting for M184I, suggest it could be a valuable therapeutic option in cases of Lamivudine resistance.[4][5] Furthermore, the emergence of Azvudine as a potential treatment for COVID-19 expands its therapeutic landscape.[10] Further clinical investigations are warranted to fully elucidate the comparative long-term efficacy, safety, and resistance profiles of these two NRTIs in diverse patient populations.

References

independent replication of published findings on Azvudine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Comparative Guide to Published Findings on Azvudine (B1666521) Hydrochloride

Azvudine (FNC) is a novel nucleoside analog that has garnered significant attention for its broad-spectrum antiviral activity. Initially developed for the treatment of Human Immunodeficiency Virus (HIV), its therapeutic potential has been extended to other viral infections, most notably COVID-19. This guide provides an objective comparison of Azvudine's performance against other antiviral agents, supported by experimental data from published, peer-reviewed studies. Detailed methodologies for key experiments are also presented to facilitate independent replication and validation of these findings.

Dual-Target Mechanism of Action

Azvudine exhibits a unique dual-target mechanism of action, which varies depending on the virus.[1]

  • Against HIV : It functions as a nucleoside reverse transcriptase inhibitor (NRTI).[1] After entering a host cell, it is phosphorylated into its active triphosphate form, which competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the reverse transcriptase, leading to chain termination.[2] Additionally, it is described as an inhibitor of the Viral Infectivity Factor (Vif), which protects the host's natural antiviral protein, APOBEC3G, from degradation.[1][3]

  • Against SARS-CoV-2 : Azvudine acts as an RNA-dependent RNA polymerase (RdRp) inhibitor.[1][4] The active triphosphate form gets incorporated into the viral RNA by RdRp, causing chain termination and halting viral replication.[4][5]

  • Immunomodulatory Effects : A notable characteristic of Azvudine is its thymus-homing feature, suggesting that beyond direct viral inhibition, it may also exert therapeutic effects by modulating the host immune response, particularly by protecting and promoting T-cell function.[1][6]

Comparative In Vitro Antiviral Activity

The potency of an antiviral drug is often measured by its half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in vitro. A lower EC50 value indicates higher potency.

Table 1: In Vitro Antiviral Activity of Azvudine against HIV-1
DrugVirus StrainCell LineEC50 (nM)Publication
Azvudine (FNC) HIV-1 IIIBC81660.03 - 0.11Wang RR, et al. (2014)[7]
HIV-1 RFC81660.03 - 0.11Wang RR, et al. (2014)[7]
HIV-1 KM018 (Clinical Isolate)PBMCs6.92Wang RR, et al. (2014)[7]
HIV-1 WAN (NRTI-resistant)C81660.45Wang RR, et al. (2014)[7]
Lamivudine (3TC) HIV-1 (Zidovudine-sensitive isolate)PBMCs70 - 200Merrill DP, et al. (1996)[7]

Data sourced from Wang RR, et al. (2014) and Merrill DP, et al. (1996) as cited in BenchChem's guide.[7]

Table 2: In Vitro Antiviral Activity of Azvudine against Coronaviruses
DrugVirusCell LineEC50 (µM)Selectivity Index (SI)Publication
Azvudine (FNC) SARS-CoV-2Vero E6, Calu-31.2 – 4.315 - 83Chen et al. (2020)[5][8]
HCoV-OC43-4.3-Chen et al. (2020)[8]
Nirmatrelvir SARS-CoV-2 VariantsVeroE6 P-gp KO0.02 - 0.16>100Owen DR, et al. (2021)[7]

Data sourced from Chen et al. (2020) and Owen DR, et al. (2021) as cited in BenchChem's guides.[7][8]

Independent Clinical Trial Findings for COVID-19

Multiple randomized controlled trials (RCTs) and meta-analyses have been conducted to evaluate the efficacy and safety of Azvudine in treating COVID-19.

Table 3: Summary of Clinical Outcomes for Azvudine in COVID-19 Treatment
Study TypeKey FindingsComparison GroupPublication/Trial ID
Pilot RCT Mean time to first nucleic acid negative conversion: 2.60 days for Azvudine vs. 5.60 days for control (p=0.08).[9][10]Standard Antiviral TreatmentChiCTR2000029853[9][10]
Meta-Analysis Azvudine significantly increased the proportion of patients with improved clinical symptoms within 5 days and shortened the time for PT-PCR to become negative.[11]Usual Treatment or PlaceboZhang Y, et al. (2023)[11]
Meta-Analysis Azvudine significantly reduced hospitalization time and time to nucleic acid conversion to negative in patients with mild to moderate COVID-19. It also significantly reduced all-cause mortality in retrospective cohort studies.[12]Control Group / Nirmatrelvir/RitonavirLi Z, et al. (2024)[12]
Phase III RCT Shorter hospital stay, shorter negative conversion time, and a significant reduction in viral load.[13]PlaceboNCT05326284[13]
Retrospective Study Significantly shorter hospitalization (median: 8 vs. 10 days). No significant difference in time to RNA negativity.[14]Non-Azvudine GroupWang Y, et al. (2023)[14]

Signaling Pathways and Experimental Workflows

Mechanism of Action Diagrams

The following diagrams illustrate the established mechanisms of action for Azvudine.

Azvudine_HIV_MOA cluster_cell Host Cell (e.g., CD4+ T Cell) cluster_hiv HIV Replication Cycle FNC Azvudine (FNC) Kinases Host Cell Kinases FNC->Kinases Phosphorylation FNC_TP Azvudine Triphosphate (FNC-TP - Active Form) RT Reverse Transcriptase (RT) FNC_TP->RT Competitive Inhibition Chain_Termination Chain Termination FNC_TP->Chain_Termination Incorporation leads to Kinases->FNC_TP Viral_DNA Viral DNA Synthesis RT->Viral_DNA RT->Chain_Termination Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription Chain_Termination->Viral_DNA Inhibition

Caption: Mechanism of action of Azvudine against HIV.

Azvudine_SARS_CoV_2_MOA cluster_cell Host Cell cluster_sars SARS-CoV-2 Replication Cycle FNC Azvudine (FNC) Kinases Host Cell Kinases FNC->Kinases Phosphorylation FNC_TP Azvudine Triphosphate (FNC-TP - Active Form) RdRp RNA-dependent RNA Polymerase (RdRp) FNC_TP->RdRp Competitive Inhibition Chain_Termination Chain Termination FNC_TP->Chain_Termination Incorporation leads to Kinases->FNC_TP New_Viral_RNA New Viral RNA Synthesis RdRp->New_Viral_RNA RdRp->Chain_Termination Viral_RNA_Template Viral RNA Template Viral_RNA_Template->New_Viral_RNA Replication Chain_Termination->New_Viral_RNA Inhibition CPE_Assay_Workflow start Start seed_cells 1. Seed Host Cells (e.g., Vero E6) in 96-well plate start->seed_cells incubate1 2. Incubate until confluent monolayer forms seed_cells->incubate1 add_compound 3. Add Serial Dilutions of Azvudine incubate1->add_compound infect_cells 4. Infect Cells with Virus (e.g., SARS-CoV-2) add_compound->infect_cells incubate2 5. Incubate for 24-48 hours infect_cells->incubate2 assess_cpe 6. Assess Cytopathic Effect (CPE) (e.g., using microscopy) incubate2->assess_cpe quantify 7. Quantify Cell Viability (e.g., MTT or Neutral Red Assay) assess_cpe->quantify calculate 8. Calculate EC50 Value quantify->calculate end End calculate->end

References

Azvudine Hydrochloride Shows Promise in Preclinical COVID-19 Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Azvudine hydrochloride (FNC), a novel nucleoside analog, has demonstrated significant antiviral and anti-inflammatory efficacy in animal models of COVID-19 when compared to a control group. A key study in rhesus macaques infected with SARS-CoV-2 revealed that Azvudine treatment led to a reduction in viral load, mitigated inflammation, and lessened organ damage.[1][2][3] This comparison guide provides an objective overview of the experimental data and methodologies for researchers, scientists, and drug development professionals.

Efficacy of Azvudine in a Rhesus Macaque Model of COVID-19

A pivotal preclinical study evaluated the in vivo efficacy of Azvudine in a rhesus macaque model of SARS-CoV-2 infection. The findings indicate that oral administration of Azvudine resulted in noteworthy therapeutic benefits compared to the vehicle-controlled group, which serves a similar role to a placebo in this research context.

Antiviral Activity

Azvudine treatment was effective in reducing the viral load in the thymus of infected rhesus macaques. At the end of the experimental period, all four Azvudine-treated monkeys tested negative for SARS-CoV-2 in the thymus. In contrast, two of the four untreated monkeys showed high positive viral loads.[3]

Anti-inflammatory and Immunomodulatory Effects

The administration of Azvudine resulted in a marked reduction in key inflammatory markers. In the middle and later stages of the treatment, the Azvudine-treated group exhibited significantly lower levels of white blood cells, neutrophils, monocytes, platelets, and C-reactive protein (CRP) compared to the untreated group.[3] This suggests that Azvudine helps to control the viral infection and subsequent inflammatory response.[3] Furthermore, Azvudine treatment was observed to improve lymphocyte profiles.[1][2][3]

Organ Protection

Histopathological analysis and chest X-rays revealed that Azvudine treatment alleviated organ damage, particularly in the lungs. The untreated monkeys displayed more petechial spots and lesions in the lungs, including interstitial infiltration of inflammatory cells, thickening of alveolar septae, and damage to cell structures.[3] In contrast, the Azvudine-treated monkeys showed a substantial reduction in these lesions and fewer ground-glass opacities in chest X-rays.[1][2][3]

Data Summary

Efficacy ParameterThis compound GroupVehicle Control GroupSource
Viral Load in Thymus (Day 8) Negative in 4 out of 4 monkeysHighly positive in 2 out of 4 monkeys[3]
Inflammatory Blood Markers Significantly lower WBC, neutrophil, monocyte, platelet, and CRP levels in mid- to late-stage treatmentSignificantly higher WBC, neutrophil, monocyte, platelet, and CRP levels in mid- to late-stage treatment[3]
Lung Pathology Substantially reduced lung lesions and ground-glass opacitiesMore petechial spots, interstitial infiltration, and alveolar septae thickening[3]

Experimental Protocols

Animal Model and SARS-CoV-2 Infection
  • Animal Model: Rhesus macaques (Macaca mulatta) were utilized for this study.[3]

  • Infection Protocol: The animals were infected with SARS-CoV-2 at a dose of 10^6 plaque-forming units (PFU) per monkey.[3]

Treatment Regimen
  • Treatment Group: Four rhesus macaques received this compound orally at a dose of 0.07 mg/kg, once daily.[1][3]

  • Control Group: Four rhesus macaques received a vehicle control orally, once daily.

  • Treatment Duration: The treatment was administered for 7 consecutive days, starting 12 hours post-infection. The experiment was terminated on day 8.[3]

Outcome Assessment
  • Viral Load: Viral load in the thymus was examined at the end of the experiment.[3]

  • Inflammatory Markers: Blood samples were collected to measure white blood cell count, neutrophil count, monocyte count, platelet count, and C-reactive protein (CRP) levels.[3]

  • Organ Damage: Lung tissue was visually and histologically inspected through hematoxylin (B73222) and eosin (B541160) (HE) staining. Chest X-rays were also performed to identify ground-glass opacities.[3]

Mechanism of Action and Experimental Workflow

Azvudine is a nucleoside analog that acts as an RNA-dependent RNA polymerase (RdRp) inhibitor.[2][3] After entering host cells, it is phosphorylated to its active triphosphate form. This active form is then incorporated into the viral RNA chain during replication, leading to chain termination and inhibition of viral replication.[2]

G cluster_0 Experimental Workflow Infection SARS-CoV-2 Infection (10^6 PFU/monkey) Treatment_Group Azvudine Treatment (0.07 mg/kg, oral, qd, 7 days) Infection->Treatment_Group Control_Group Vehicle Control (oral, qd, 7 days) Infection->Control_Group Outcome_Assessment Outcome Assessment (Day 8) Treatment_Group->Outcome_Assessment Control_Group->Outcome_Assessment

Caption: Experimental workflow for the Azvudine study in rhesus macaques.

G cluster_1 Azvudine's Mechanism of Action Azvudine Azvudine (FNC) (Prodrug) Phosphorylation Intracellular Phosphorylation Azvudine->Phosphorylation Active_Metabolite Azvudine Triphosphate (Active Form) Phosphorylation->Active_Metabolite RdRp SARS-CoV-2 RdRp Active_Metabolite->RdRp Inhibits RNA_Synthesis Viral RNA Synthesis Active_Metabolite->RNA_Synthesis Incorporated into RdRp->RNA_Synthesis Mediates Chain_Termination RNA Chain Termination RNA_Synthesis->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Signaling pathway of Azvudine's antiviral activity.

References

Comparative Analysis of Azvudine Hydrochloride: A Review of Preclinical Antiviral Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a summary of publicly available preclinical data. A direct comparative transcriptomic analysis of cells treated with Azvudine (B1666521) hydrochloride is not available in the current body of public research. The following sections present a comparison based on virological and mechanistic studies.

Executive Summary

Azvudine (FNC) is a novel nucleoside reverse transcriptase inhibitor (NRTI) with potent antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and SARS-CoV-2.[1][2][3] This guide offers a comparative analysis of Azvudine's preclinical performance against other antiviral agents, with a focus on its efficacy against drug-resistant viral strains and its unique mechanism of action. While comprehensive transcriptomic data is not yet publicly available, this document compiles existing quantitative data on its antiviral potency and details the experimental protocols used to generate this data.

Comparative Antiviral Activity of Azvudine

Azvudine has demonstrated significantly more potent in vitro activity against wild-type HIV-1 than Lamivudine (B182088).[4] Notably, it retains activity against certain NRTI-resistant strains.[4]

Table 1: In Vitro Anti-HIV Activity of Azvudine vs. Lamivudine
Virus StrainGenotypeAzvudine (FNC) EC₅₀ (nM)Lamivudine (3TC) EC₅₀ (nM)Fold Change in Resistance (Azvudine)Fold Change in Resistance (Lamivudine)
IIIBWild-Type0.11 ± 0.02335.60 ± 35.10--
LAI-M184VM184V27.45 ± 4.35>800,000~250>2384
FNC-selected P-21M184I80.8283074.5735613
3TC-selected P-21M184V25.49463254.52323419
74VL74V0.11117.910.87
WANT69N0.45Not Reported4.1Not Reported

Data extracted from Wang et al. (2014). EC₅₀ represents the concentration of the drug required to inhibit 50% of viral replication.

Table 2: Antiviral Activity of Azvudine Against Various HIV Strains
Virus StrainCell LineEC₅₀ Range (nM)
HIV-1 (various strains)C8166, PBMCs0.03 - 6.92
HIV-2C81660.018 - 0.025

Data from Wang et al. (2014).[5]

Mechanism of Action

Azvudine is a synthetic nucleoside analog of cytidine (B196190) that requires intracellular activation to exert its antiviral effect.[6][7]

Upon entering a host cell, Azvudine is phosphorylated by host cell kinases into its active triphosphate form, Azvudine triphosphate (FNC-TP).[6][7] FNC-TP acts as a competitive inhibitor of viral reverse transcriptase (RT) and is incorporated into the nascent viral DNA chain.[6][7] This incorporation leads to premature chain termination, thereby halting viral replication.[6][7]

Against SARS-CoV-2, Azvudine is believed to inhibit the viral RNA-dependent RNA polymerase (RdRp).[1]

Azvudine_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV Replication Azvudine Azvudine (FNC) FNC_MP FNC-Monophosphate FNC_DP FNC-Diphosphate FNC_TP Azvudine Triphosphate (FNC-TP) Proviral_DNA Proviral DNA FNC_TP->Proviral_DNA Incorporation RT Reverse Transcriptase FNC_TP->RT Competitive Inhibition Viral_RNA Viral RNA Chain_Termination Chain Termination Proviral_DNA->Chain_Termination Causes

Caption: Experimental workflow for in vitro selection of drug-resistant viral strains.

  • Initial Culture and Drug Escalation: A wild-type HIV-1 strain is cultured in a suitable T-cell line (e.g., C8166) in the presence of a low concentration of Azvudine (approximately the EC₅₀). As the virus adapts and continues to replicate, the drug concentration is gradually increased in subsequent passages.

  • Monitoring Viral Replication: Viral replication is monitored at each passage by measuring p24 antigen levels.

  • Genotypic Analysis: Once the virus demonstrates the ability to replicate at significantly higher drug concentrations, the viral RNA is extracted from the culture supernatant. The reverse transcriptase gene is then amplified using reverse transcription-polymerase chain reaction (RT-PCR). The amplified DNA is sequenced to identify mutations associated with drug resistance. [8]

Conclusion

The available preclinical data indicates that Azvudine hydrochloride is a potent antiviral agent with a favorable resistance profile compared to some existing NRTIs like Lamivudine, particularly against the M184V mutant strain of HIV-1. [3]While direct comparative transcriptomic data is needed to fully understand its impact on host cell gene expression, the current evidence on its antiviral efficacy and mechanism of action supports its continued investigation and development. Future research employing transcriptomic approaches will be invaluable in elucidating the broader cellular effects of Azvudine and identifying potential biomarkers for treatment response.

References

validating the safety profile of Azvudine hydrochloride in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical safety profile of Azvudine hydrochloride against other established nucleoside reverse transcriptase inhibitors (NRTIs), namely Tenofovir (B777) disoproxil fumarate (B1241708) (TDF), Tenofovir alafenamide (TAF), and Lamivudine (3TC). The information herein is collated from publicly available preclinical study data to assist researchers in evaluating the toxicological and pharmacokinetic characteristics of these antiviral agents.

Executive Summary

This compound, a novel NRTI, has demonstrated potent antiviral activity. Preclinical safety evaluations have identified its toxicological profile, including genotoxicity and reproductive toxicity. This guide places these findings in context by comparing them with the known preclinical safety data of widely used NRTIs. The objective is to offer a data-driven resource for informed decision-making in drug development and research.

Comparative Safety and Pharmacokinetic Data

The following tables summarize the key preclinical safety and pharmacokinetic findings for this compound and its comparators.

Table 1: Chronic Toxicity
CompoundSpeciesDurationNOAEL (No-Observed-Adverse-Effect Level)Key Findings
This compound Rat3 months0.5 mg/kg/day[1]Primarily affects the immune system, bone marrow, and digestive system.[1]
Rat26 weeks0.3 mg/kg/day[1]Similar toxicity profile to the 3-month study.[1]
Beagle Dog1 month0.1 mg/kg/day[1]Toxicity observed in the immune, hematopoietic, and digestive systems.[1]
Beagle Dog39 weeks0.1 mg/kg/day[1]Consistent with shorter-term studies.[1]
Tenofovir disoproxil fumarate (TDF) Mouse13 weeks>1000 mg/kg/dayNo overt toxicity observed. Liver cytomegaly at 1000 mg/kg, which was reversible. No renal toxicity noted.[2][3]
Tenofovir alafenamide (TAF) Rat28 days1000 µg/kg/dayMinimal to mild inflammatory response. Considered not adverse due to low severity and reversibility.[4]
Dog28 days250 µg/kg/daySystemic inflammatory response was minimal. Local toxicity at the infusion site prevented the establishment of a local NOAEL.[4]
Lamivudine N/AN/AData not readily available in the searched literatureGenerally well-tolerated in preclinical studies.[5]
Zidovudine (for context) Dog2 weeks42.5 mg/kg bid (IV)Well-tolerated.[6]
Dog2 weeks (oral)<62.5 mg/kg bidCytostatic effects in tissues with rapid cell replication.[6]
Rat & Monkey3-12 months<225-250 mg/kg bid (rat), <17.5-150 mg/kg bid (monkey)Reversible macrocytic normochromic anemia.[6]
Table 2: Reproductive and Developmental Toxicity
CompoundSpeciesStudy TypeNOAELKey Findings
This compound Rat (male)Fertility5.0 mg/kg/day[1]No significant harm to male fertility.[1]
Rat (female)Fertility0.5 mg/kg/day[1]Affects ovarian mass and increases fetal resorption rates.[1]
Rat (pups)Developmental1.5 mg/kg/day[1]Excreted in breast milk.[1]
Tenofovir disoproxil fumarate (TDF) RatFertility and Early Embryonic DevelopmentN/ANo evidence of impaired fertility.[7]
Tenofovir alafenamide (TAF) Rat & RabbitFertility and Embryo-fetal DevelopmentExposures up to 53 times human exposureNo evidence of impaired fertility or harm to the fetus.[8]
Lamivudine Rat & RabbitTeratogenicityN/ANo evidence of teratogenicity. Early embryolethality was observed in rabbits at human-equivalent doses.[9]
Zidovudine (for context) RatFertility25 mg/kg bidIncreased early resorptions and decreased litter size at higher doses (75 and 225 mg/kg bid).[10]
RabbitDevelopmental<250 mg/kg bidIncreased late fetal deaths at maternally toxic doses. Not teratogenic.[10]
Table 3: Genotoxicity
CompoundAmes TestIn Vitro Chromosome AberrationIn Vivo Micronucleus TestOther Findings
This compound Positive[11]Positive (CHL cells)[11]Positive (mouse)[11]Genotoxicity is a noted characteristic of this compound.
Tenofovir alafenamide (TAF) N/AN/AN/AIn vitro studies in HepG2 cells showed genotoxic and mitotoxic effects.[12]
Lamivudine Not mutagenicClastogenic (human lymphocytes)Not genotoxic (rat)Weak in vitro mutagenic activity in a mouse lymphoma assay.[9]
Table 4: Pharmacokinetics
CompoundSpeciesBioavailabilityElimination Half-lifeKey Notes
This compound Rat, Dog83%[1]4 hours (dog)[1]Metabolized by CYP3A.[1]
Lamivudine RatN/A~27 min (elimination half-life, 10 mg/kg IV)[13]Pharmacokinetics were not significantly altered by co-administration with Schisandra chinensis extract.[13][14][15]
Tenofovir disoproxil fumarate (TDF) MouseLess than dose-proportional increase in exposureN/APlasma levels of tenofovir were similar on Day 1 and Day 91 in a 13-week study.[2][3]
Zidovudine (for context) RatN/AN/ACo-administration with acyclovir (B1169) decreased total clearance of zidovudine.[13]

Experimental Protocols

The preclinical safety evaluation of this compound and the comparator drugs generally follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.

Bacterial Reverse Mutation Test (Ames Test)
  • Guideline: OECD Guideline 471.[16][17]

  • Principle: This in vitro assay assesses the potential of a substance to induce gene mutations in bacteria. It utilizes several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for an essential amino acid (e.g., histidine). The test substance is incubated with the bacterial strains, both with and without a metabolic activation system (S9 mix from rat liver), and plated on a minimal medium lacking the essential amino acid.[16][18][19][20] A mutagenic substance will cause reverse mutations, allowing the bacteria to synthesize the amino acid and form visible colonies.

  • Methodology:

    • Strains: A minimum of five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101), or S. typhimurium TA102.[16][18]

    • Dose Levels: At least five different analyzable concentrations of the test substance are used.

    • Procedure: The test can be performed using the plate incorporation method or the pre-incubation method. In the plate incorporation method, the test substance, bacterial culture, and molten top agar (B569324) (with or without S9 mix) are poured onto minimal glucose agar plates. In the pre-incubation method, the test substance is incubated with the bacterial culture and S9 mix (or buffer) before being mixed with the top agar and plated.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response at one or more concentrations.

In Vitro Mammalian Chromosome Aberration Test
  • Guideline: OECD Guideline 473.[21][22][23]

  • Principle: This in vitro test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Methodology:

    • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO, Chinese Hamster Lung - CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[22][24][25]

    • Treatment: Cells are exposed to the test substance at a minimum of three analyzable concentrations, both with and without metabolic activation (S9 mix), for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous period of about 1.5 normal cell cycles.

    • Harvesting: Cells are treated with a metaphase-arresting agent (e.g., colcemid or colchicine), harvested, and fixed.

    • Analysis: Chromosome preparations are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

    • Evaluation: A test substance is considered positive if it causes a concentration-dependent and statistically significant increase in the number of cells with structural chromosomal aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test
  • Guideline: OECD Guideline 474.[26][27][28]

  • Principle: This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in newly formed erythrocytes.

  • Methodology:

    • Animal Model: Typically, mice or rats are used.[26]

    • Dosing: The test substance is administered, usually once or twice, by an appropriate route (e.g., oral gavage, intraperitoneal injection). At least three dose levels are tested, up to a limit dose of 2000 mg/kg.[27]

    • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).[26][29]

    • Slide Preparation and Analysis: The collected cells are used to prepare slides, which are then stained. Polychromatic erythrocytes (immature) are scored for the presence of micronuclei. At least 4000 polychromatic erythrocytes per animal are analyzed.[26]

    • Evaluation: A positive result is indicated by a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control group.

Chronic Oral Toxicity Study
  • Guidelines: OECD Guideline 408 (90-day study in rodents) and OECD Guideline 409 (90-day study in non-rodents).[30][31]

  • Principle: These studies are designed to characterize the toxicological profile of a substance following repeated oral administration over a prolonged period.

  • Methodology:

    • Animal Models: A rodent (commonly rat) and a non-rodent (commonly beagle dog) species are typically used.[30][31]

    • Dosing: The test substance is administered daily, typically for 90 days, at a minimum of three dose levels plus a control group. The highest dose is intended to produce some toxicity but not mortality.[8][30][31][32]

    • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

    • Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at specified intervals.

    • Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and a comprehensive set of tissues is examined microscopically.

    • Evaluation: The study aims to identify target organs of toxicity, characterize the dose-response relationship, and determine the No-Observed-Adverse-Effect Level (NOAEL).

Visualizations

Mechanism of NRTI-Induced Mitochondrial Toxicity

NRTI Mitochondrial Toxicity Pathway cluster_cell Host Cell cluster_mito Mitochondrion NRTI NRTI (e.g., Azvudine) NRTI_TP NRTI-Triphosphate NRTI->NRTI_TP Intracellular Phosphorylation PolG DNA Polymerase Gamma (Pol-γ) NRTI_TP->PolG Inhibition mtDNA_rep mtDNA Replication PolG->mtDNA_rep Mediates mtDNA_dep mtDNA Depletion mtDNA_rep->mtDNA_dep Leads to ETC_dys Electron Transport Chain Dysfunction mtDNA_dep->ETC_dys Causes OxPhos_imp Impaired Oxidative Phosphorylation ETC_dys->OxPhos_imp ROS Increased ROS Production ETC_dys->ROS ATP_dec Decreased ATP Production OxPhos_imp->ATP_dec Cell_Tox Cellular Toxicity (e.g., Lactic Acidosis, Myopathy, Neuropathy, Hepatotoxicity) ROS->Cell_Tox ATP_dec->Cell_Tox Preclinical Safety Assessment Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies ames Ames Test (Mutagenicity) micronucleus Micronucleus Test (Genotoxicity) ames->micronucleus chromo Chromosome Aberration (Clastogenicity) chromo->micronucleus risk_assess Risk Assessment & IND Submission micronucleus->risk_assess acute_tox Acute Toxicity repeat_dose_tox Repeated-Dose Toxicity (Sub-chronic & Chronic) acute_tox->repeat_dose_tox repro_tox Reproductive & Developmental Toxicity (DART) repeat_dose_tox->repro_tox carc Carcinogenicity repeat_dose_tox->carc repro_tox->risk_assess carc->risk_assess pk Pharmacokinetics (ADME) pk->acute_tox safety_pharm Safety Pharmacology safety_pharm->risk_assess

References

Azvudine Hydrochloride: A Comparative Analysis of Oral and Intravenous Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azvudine (B1666521) (FNC) is a nucleoside reverse transcriptase inhibitor that has demonstrated broad-spectrum antiviral activity. It has received conditional approval in China for the treatment of HIV-1 and COVID-19.[1] This guide provides a side-by-side comparison of the oral and intravenous (IV) administration of Azvudine hydrochloride, focusing on preclinical pharmacokinetic data.

Pharmacokinetic Profile: Oral vs. Intravenous

Preclinical studies in dogs and rats have demonstrated that this compound exhibits high oral bioavailability, indicating efficient absorption from the gastrointestinal tract.[2] The absolute oral bioavailability is a direct comparison of the amount of drug that reaches the systemic circulation after oral administration to that after intravenous administration, where 100% of the drug enters circulation.

Pharmacokinetic ParameterOral Administration (Dog)Intravenous Administration (Dog)Oral Administration (Rat)Note
Absolute Bioavailability (F%) ~82.7%[3][4]100% (by definition)High[2]Indicates excellent absorption after oral administration.
Elimination Half-life (t½) 4 hoursNot explicitly statedNot explicitly statedThe terminal half-life after oral administration is influenced by both absorption and elimination rates.

Note: The calculation of absolute oral bioavailability inherently requires data from intravenous administration (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100), confirming the existence of IV pharmacokinetic studies.[2] While specific IV pharmacokinetic parameters for Azvudine were not detailed in the reviewed literature, the high oral bioavailability suggests that the systemic exposure (AUC) following oral administration is a significant fraction of that achieved with an equivalent IV dose.

Experimental Protocols

Oral Bioavailability Study (Preclinical)

A typical preclinical study to determine the oral bioavailability of this compound would involve the following steps:

  • Animal Model: Healthy beagle dogs or Sprague-Dawley rats are commonly used.[2] Animals are fasted overnight before the experiment.

  • Drug Administration:

    • Oral (PO): A predetermined dose of this compound, formulated in a suitable vehicle, is administered via oral gavage.

    • Intravenous (IV): The same dose of this compound, in a sterile solution, is administered as an intravenous bolus or infusion into a suitable vein (e.g., cephalic vein in dogs).

  • Blood Sampling: Blood samples are collected from a cannulated vein at multiple time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalysis: The concentration of Azvudine in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC), for both oral and IV routes. Non-compartmental analysis is typically used.[2]

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[2]

Mechanism of Antiviral Action

Azvudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, Azvudine triphosphate (FNC-TP).[5][6] As a nucleoside analog, FNC-TP competes with the natural deoxycytidine triphosphate (dCTP).[6]

Its mechanism of action involves:

  • Inhibition of Reverse Transcriptase: In viruses like HIV, FNC-TP is incorporated into the growing viral DNA chain by the reverse transcriptase enzyme. This incorporation leads to premature chain termination, thus halting viral replication.[5][6]

  • Inhibition of RNA-dependent RNA polymerase (RdRp): In RNA viruses such as SARS-CoV-2 and Hepatitis C virus (HCV), Azvudine's active form targets the RdRp, an essential enzyme for viral genome replication, leading to the inhibition of viral RNA synthesis.[3][5]

Visualizing the Pathways and Processes

Signaling Pathway of Azvudine's Antiviral Action

Azvudine_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Machinery Azvudine Azvudine (FNC) FNC_TP Azvudine Triphosphate (FNC-TP - Active Form) Azvudine->FNC_TP Intracellular Phosphorylation Viral_Polymerase Viral Polymerase (e.g., HIV RT, SARS-CoV-2 RdRp) FNC_TP->Viral_Polymerase Competitive Inhibition Viral_Replication Viral Replication FNC_TP->Viral_Replication Chain Termination (Inhibition) Viral_Polymerase->Viral_Replication Enables

Caption: Antiviral mechanism of Azvudine.

Experimental Workflow for Oral Bioavailability Study

Oral_Bioavailability_Workflow cluster_dosing start Start: Fasted Animal Model (e.g., Dog, Rat) oral_admin Oral (PO) Administration start->oral_admin iv_admin Intravenous (IV) Administration start->iv_admin blood_sampling Serial Blood Sampling (Pre- and Post-dose) oral_admin->blood_sampling iv_admin->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation bioanalysis LC-MS/MS Bioanalysis (Quantify Azvudine) plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis (Calculate AUC) bioanalysis->pk_analysis bioavailability_calc Calculate Absolute Oral Bioavailability (F%) pk_analysis->bioavailability_calc

Caption: Preclinical oral bioavailability workflow.

References

A Comparative Analysis of Resistance Profiles: Azvudine Hydrochloride vs. Zidovudine (AZT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the resistance profiles of two nucleoside reverse transcriptase inhibitors (NRTIs): Azvudine hydrochloride, a novel cytidine (B196190) analog, and Zidovudine (B1683550) (AZT), a long-established thymidine (B127349) analog. This analysis is supported by experimental data from in vitro studies to delineate the key differences in their mechanisms of resistance, primary resistance mutations, and cross-resistance patterns.

Executive Summary

Azvudine and Zidovudine, while both targeting the HIV-1 reverse transcriptase (RT), exhibit distinct resistance profiles. Resistance to Zidovudine is primarily mediated by a series of mutations known as thymidine analog mutations (TAMs), which facilitate the excision of the incorporated drug from the terminated DNA chain. In contrast, resistance to Azvudine is predominantly associated with the M184I/V mutations, which function through a discrimination mechanism, preventing the incorporation of the drug. Notably, Azvudine retains significant activity against some NRTI-resistant strains, including those with mutations conferring resistance to Zidovudine.

Data Presentation: Quantitative Comparison of Antiviral Activity

The following tables summarize the 50% effective concentration (EC50) values for Azvudine and Zidovudine against wild-type and various NRTI-resistant HIV-1 strains. These values, collated from multiple in vitro studies, provide a quantitative measure of their antiviral potency.

Table 1: In Vitro Antiviral Activity of Azvudine against Wild-Type and NRTI-Resistant HIV-1 Strains

HIV-1 StrainGenotypeAzvudine (FNC) EC50 (nM)Fold Change in Resistance (vs. Wild-Type)
HIV-1 IIIB (Wild-Type)Wild-Type0.11 ± 0.03-
HIV-1 RF (Wild-Type)Wild-Type0.03 ± 0.01-
HIV-1 LAI-M184VM184V27.45 ± 4.58~250
HIV-1 74VL74V0.11 ± 0.021
HIV-1 WANT69N0.45 ± 0.08~4

Data sourced from Wang et al., 2014.[1][2]

Table 2: Comparative Antiviral Activity of Azvudine and Zidovudine against Laboratory-Adapted HIV-1 Strains

HIV-1 StrainAzvudine (FNC) EC50 (nM)Zidovudine (AZT) EC50 (nM)
HIV-1 IIIB0.11 ± 0.034.3 ± 0.9
HIV-1 RF0.03 ± 0.011.8 ± 0.4

Data sourced from Wang et al., 2014.[1]

Table 3: Zidovudine (AZT) Resistance and Fold Change in IC50 for Various RT Mutants

RT MutationsFold Resistance (IC50)
M41L + T215Y>100
D67N + K70R + T215Y + K219Q24
M41L + D67N + K70R + T215Y10.3 (with 3.2 mM ATP)

Note: The development of high-level resistance to Zidovudine often requires the accumulation of multiple TAMs.[3][4]

Mechanisms of Action and Resistance

This compound

Azvudine is a cytidine analog that, once intracellularly phosphorylated to its active triphosphate form, is incorporated into the growing viral DNA chain by the HIV-1 reverse transcriptase.[5] The presence of a 4'-azido group leads to chain termination, thereby inhibiting reverse transcription.[5]

Resistance to Azvudine primarily develops through a discrimination mechanism . The key mutation, M184I or M184V, alters the reverse transcriptase enzyme's ability to selectively incorporate Azvudine's active form over the natural deoxynucleoside triphosphate (dNTP) substrate.[2] While the M184V mutation significantly reduces susceptibility to Azvudine (approximately 250-fold), the drug can remain active in the nanomolar range.[1][2]

Zidovudine (AZT)

Zidovudine is a thymidine analog that also acts as a chain terminator after being incorporated into the viral DNA by reverse transcriptase.

Resistance to AZT predominantly occurs via an excision-based mechanism , also known as primer unblocking.[6] This process is facilitated by a group of mutations known as Thymidine Analogue Mutations (TAMs), which include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[6] These mutations enhance the ability of the reverse transcriptase to phosphorolytically remove the chain-terminating AZT monophosphate from the 3'-terminus of the primer, allowing DNA synthesis to resume.[6] The accumulation of multiple TAMs is necessary to confer high-level resistance to Zidovudine.[4]

Cross-Resistance Profiles

A crucial aspect of any new antiviral is its activity against viral strains already resistant to existing therapies.

  • Azvudine has demonstrated potent inhibitory activity against HIV-1 strains harboring mutations that confer resistance to other NRTIs, such as L74V and T69N.[2][5] This suggests a lack of significant cross-resistance with some NRTI resistance pathways. However, its efficacy is significantly challenged by the M184V/I mutations, which are the primary resistance mutations for lamivudine (B182088) and emtricitabine.[1][2]

  • Zidovudine resistance, conferred by TAMs, can lead to cross-resistance to other NRTIs, including stavudine (B1682478) (d4T).[6] The degree of cross-resistance depends on the specific TAMs present. Interestingly, the M184V mutation, which confers high resistance to lamivudine, can increase the in vitro susceptibility to Zidovudine.[6]

Experimental Protocols

In Vitro Selection of Drug-Resistant HIV-1

This method is employed to identify mutations that arise under the selective pressure of an antiviral drug in a controlled laboratory setting.

Methodology:

  • Cell Culture and Virus Inoculation: A suitable host cell line (e.g., C8166 or MT-4 cells) is cultured in a complete medium. These cells are then infected with a wild-type HIV-1 strain at a low multiplicity of infection (MOI).

  • Drug Escalation: The infected cells are cultured in the presence of the antiviral drug (Azvudine or Zidovudine) at an initial concentration around its EC50 value.

  • Virus Passage: The culture is monitored for signs of viral replication (e.g., cytopathic effects or p24 antigen levels). As the virus adapts and replicates, the supernatant containing the virus is passaged to fresh cells with a gradually increasing concentration of the drug.

  • Phenotypic and Genotypic Analysis: Once a viral strain capable of replicating at high drug concentrations is selected, its resistance level is quantified by determining its EC50 value (phenotypic analysis). The viral RNA is then extracted, and the reverse transcriptase gene is amplified and sequenced to identify the specific mutations responsible for resistance (genotypic analysis).[1]

Phenotypic Drug Susceptibility Assay

This assay directly measures the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.

Methodology:

  • Virus Preparation: Recombinant viruses containing specific resistance mutations are generated.

  • Cell Infection and Drug Treatment: Target cells are seeded in 96-well plates and infected with the prepared virus stocks. The infected cells are then treated with serial dilutions of the antiviral drug.

  • Quantification of Viral Replication: After a set incubation period, the extent of viral replication is measured. This can be done by quantifying the amount of viral p24 antigen in the culture supernatant using an ELISA or by measuring the activity of a reporter gene (e.g., luciferase) in engineered cell lines.

  • EC50 Determination: The drug concentration that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the drug concentration.[6]

Genotypic Resistance Assay (Sanger Sequencing)

This assay is used to identify specific mutations in the viral genome that are known to confer drug resistance.

Methodology:

  • Viral RNA Extraction: Viral RNA is extracted from patient plasma or from the supernatant of cultured resistant virus.

  • Reverse Transcription and PCR Amplification: The extracted viral RNA is converted to complementary DNA (cDNA) through reverse transcription. The region of the pol gene encoding the reverse transcriptase is then amplified using the Polymerase Chain Reaction (PCR).

  • DNA Sequencing: The amplified PCR product is purified and then sequenced using the Sanger dideoxy chain-termination method.

  • Sequence Analysis: The resulting sequence is compared to a wild-type reference sequence to identify any mutations that are known to be associated with drug resistance.[7]

Visualizations

cluster_azvudine Azvudine Resistance Pathway A_Action Azvudine triphosphate competes with dCTP for incorporation by RT A_Incorporation Incorporation of Azvudine monophosphate A_Action->A_Incorporation Wild-Type RT A_Termination Chain Termination A_Incorporation->A_Termination A_Resistance M184I/V Mutation A_Mechanism Discrimination Mechanism: RT preferentially binds dCTP over Azvudine triphosphate A_Resistance->A_Mechanism A_Mechanism->A_Action Inhibits incorporation

Figure 1. Azvudine's mechanism of action and resistance pathway.

cluster_zidovudine Zidovudine (AZT) Resistance Pathway Z_Action Zidovudine triphosphate competes with dTTP for incorporation by RT Z_Incorporation Incorporation of Zidovudine monophosphate Z_Action->Z_Incorporation Wild-Type RT Z_Termination Chain Termination Z_Incorporation->Z_Termination Z_Resistance Thymidine Analogue Mutations (TAMs) Z_Mechanism Excision Mechanism: Enhanced phosphorolytic removal of incorporated Zidovudine Z_Resistance->Z_Mechanism Z_Mechanism->Z_Incorporation Reverses termination

Figure 2. Zidovudine's mechanism of action and resistance pathway.

cluster_workflow Experimental Workflow for Resistance Analysis start Start with Wild-Type HIV-1 Strain selection In Vitro Resistance Selection (Drug Escalation) start->selection resistant_virus Drug-Resistant Viral Population selection->resistant_virus phenotypic Phenotypic Assay (Determine EC50) resistant_virus->phenotypic genotypic Genotypic Assay (Sequence RT Gene) resistant_virus->genotypic resistance_level Quantify Level of Resistance phenotypic->resistance_level mutations Identify Resistance Mutations genotypic->mutations

Figure 3. Generalized experimental workflow for HIV drug resistance analysis.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Azvudine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount. Azvudine hydrochloride, a potent nucleoside reverse transcriptase inhibitor, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the environment.[1][2] Due to its potential cytotoxic and hazardous nature, all waste contaminated with this compound must be treated as hazardous pharmaceutical waste.[1][2] Adherence to established guidelines for cytotoxic drug disposal is crucial.[1][2][3]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with regulatory standards for hazardous waste management.

Quantitative Data for Disposal Management

Effective disposal of this compound waste necessitates adherence to specific operational parameters. The following table summarizes key quantitative and qualitative data for managing this compound waste.

ParameterGuidelineSource
Storage of Waste Store in a designated, secure area away from incompatible materials.[1][2]
Container Type Use leak-proof, puncture-resistant containers clearly labeled "Cytotoxic Waste" or "Hazardous Drug Waste." Containers are often yellow with purple lids.[1][4][5]
Spill Management For minor spills, use a cytotoxic drug spill kit. For major spills, evacuate the area and contact the Environmental Health and Safety (EHS) department.[1]
Incineration Temperature High-temperature incineration is the required method for disposal.[1][6][7]
Personal Protective Equipment (PPE) Two pairs of chemotherapy-tested gloves, a disposable, impermeable gown, safety glasses or a face shield, and an N95 respirator or higher if aerosolization is a risk.[2]
Waste Segregation Segregate this compound waste at the point of generation. Do not mix with other chemical waste unless instructed by EHS.[1][2]

Detailed Disposal Procedures

The following protocols outline the necessary steps for the safe disposal of unused this compound and contaminated materials.

Protocol 1: Disposal of Unused or Expired this compound

  • Assessment: The first step is to determine if the unused this compound is classified as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or state regulations.[1][8] Your institution's Environmental Health and Safety (EHS) department should be consulted for this determination.

  • Personal Protective Equipment (PPE): Before handling the waste, all personnel must don appropriate PPE to prevent exposure.[2] This includes two pairs of chemotherapy-tested gloves, a disposable, impermeable gown, and safety glasses or a face shield.[2] If there is a risk of aerosolization, an N95 respirator or higher is required.[2]

  • Segregation: Do not mix unused this compound with other chemical waste unless specifically instructed by your EHS department.[1]

  • Packaging: Place the original container of the unused drug into a larger, sealable, and clearly labeled hazardous waste container.[1] The container must be leak-proof and puncture-resistant.[1]

  • Labeling: The outer container must be clearly labeled as "Hazardous Waste," with the chemical name "this compound," and any other information required by your institution and local regulations.[1][2]

  • Storage: Store the sealed container in a designated and secure hazardous waste accumulation area.[1][2]

  • Disposal: Arrange for the pickup and disposal of the waste through a licensed hazardous waste contractor.[1]

Protocol 2: Disposal of Contaminated Materials

  • Personal Protective Equipment (PPE): As with unused product, appropriate PPE is mandatory when handling any materials contaminated with this compound.[2]

  • Waste Segregation: All materials contaminated with this compound must be disposed of as hazardous pharmaceutical waste.[2] This includes, but is not limited to:

    • Empty vials, bottles, and packaging[2]

    • Contaminated PPE (gloves, gowns, etc.)[2]

    • Laboratory consumables such as syringes, needles, pipette tips, and culture plates.[2]

  • Containment:

    • Non-Sharps Waste: Place items like gloves, gowns, and bench paper into a designated cytotoxic waste container.[1] These containers should be leak-proof, puncture-resistant, and have a secure lid.[1] They are often color-coded, typically purple for cytotoxic waste.[2][4]

    • Sharps Disposal: All sharps, such as needles and scalpels, must be placed in a designated cytotoxic sharps container.[1][9]

  • Labeling and Storage: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Hazardous Drug Waste."[1][2] Store these containers in a secure, designated area until they are collected for disposal.[2]

  • Final Disposal: Once a container is full, securely close it and arrange for its removal and disposal through your institution's hazardous waste management program.[1] The primary method of disposal for cytotoxic waste is high-temperature incineration.[1][6][7]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AzvudineDisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal assess Assess Waste as Hazardous ppe Don Appropriate PPE assess->ppe segregate Segregate Waste at Source ppe->segregate non_sharps Collect Non-Sharps in Cytotoxic Waste Container segregate->non_sharps Contaminated Materials sharps Collect Sharps in Cytotoxic Sharps Container segregate->sharps Contaminated Sharps unused_drug Package Unused Drug in Hazardous Waste Container segregate->unused_drug Unused/ Expired Drug label_waste Label Containers Correctly non_sharps->label_waste sharps->label_waste unused_drug->label_waste store_waste Store in Secure Designated Area label_waste->store_waste arrange_pickup Arrange Pickup by Licensed Hazardous Waste Contractor store_waste->arrange_pickup incineration High-Temperature Incineration arrange_pickup->incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Handling Azvudine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent compounds like Azvudine hydrochloride. As a nucleoside reverse transcriptase inhibitor with significant antiviral activity, proper handling and disposal are critical to mitigate risks of exposure and environmental contamination.[1][2][3][4][5][6][7] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, adherence to strict PPE protocols is mandatory to prevent dermal, ocular, and respiratory exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent antiviral agent necessitates treating it as a hazardous and potentially cytotoxic compound.[1][8] The following table summarizes the recommended PPE based on established guidelines for handling hazardous drugs.[8][9][10]

PPE ComponentSpecificationRationaleSource
Gloves Double-gloving with chemotherapy-tested, powder-free nitrile gloves.Provides an additional barrier against contamination. Powder-free gloves prevent aerosolization of the compound.[8][9]
Change outer glove every 30-60 minutes or immediately upon known or suspected contact.Minimizes the risk of contamination spread.[9]
Gown Disposable, impermeable, long-sleeved gown.Protects skin and personal clothing from contamination.[8]
Eye and Face Protection Safety glasses with side shields, goggles, or a face shield.Protects mucous membranes of the eyes and face from splashes or sprays.[8][10]
Respiratory Protection NIOSH-certified N95 or higher respirator.Required when there is a risk of generating aerosols or dust.[8][10]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step protocol should be followed:

  • Preparation : Before handling the compound, ensure that a designated and clearly marked area, preferably within a fume hood or biological safety cabinet, is prepared. All necessary equipment and waste disposal containers should be within easy reach to avoid unnecessary movement and potential for spills.

  • Donning PPE : Put on PPE in the following order: gown, mask/respirator, eye and face protection, and finally, two pairs of gloves. The outer gloves should be worn over the cuffs of the gown.[11]

  • Handling the Compound : All manipulations of this compound, including weighing, reconstitution, and aliquoting, should be performed in a designated containment device such as a fume hood or biological safety cabinet to prevent the generation of airborne particles.

  • Decontamination : After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Dispose of all cleaning materials as hazardous waste.

  • Doffing PPE : Remove PPE in a manner that prevents self-contamination. The typical sequence is to remove the outer gloves first, followed by the gown, and then the remaining PPE. Always perform hand hygiene after removing all PPE.[11]

Disposal Plan

Proper disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental responsibility.[1] It should be managed as hazardous pharmaceutical waste.[8]

  • Waste Segregation : All materials contaminated with this compound must be segregated from general laboratory waste. This includes unused or expired product, empty vials, contaminated PPE, and lab consumables (e.g., syringes, pipette tips).[8]

  • Containerization : Use leak-proof, puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Hazardous Drug Waste".[1] Sharps must be placed in a designated cytotoxic sharps container.[1]

  • Storage : Store waste containers in a secure, designated area away from general lab traffic until they are collected for disposal by a licensed hazardous waste contractor.[1]

  • Spill Management : In the event of a spill, use a cytotoxic drug spill kit. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Experimental Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination & Doffing cluster_disposal Waste Disposal prep_area Designate & Prepare Handling Area gather_materials Gather All Necessary Equipment & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE (Gown, Mask, Goggles, Double Gloves) gather_materials->don_ppe handle_compound Perform All Manipulations in a Containment Device (e.g., Fume Hood) don_ppe->handle_compound Proceed to Handling decontaminate Decontaminate Surfaces & Equipment handle_compound->decontaminate After Handling segregate_waste Segregate All Contaminated Materials handle_compound->segregate_waste During & After Handling doff_ppe Doff PPE Carefully decontaminate->doff_ppe hand_hygiene Perform Hand Hygiene doff_ppe->hand_hygiene containerize_waste Place in Labeled, Leak-Proof 'Cytotoxic Waste' Containers segregate_waste->containerize_waste store_waste Store in Designated Hazardous Waste Area containerize_waste->store_waste professional_disposal Arrange for Professional Disposal store_waste->professional_disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。